3-Bromo-2-nitrothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIHKIRPUMUUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360913 | |
| Record name | 3-bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24430-27-1 | |
| Record name | 3-bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-nitrothiophene: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of 3-Bromo-2-nitrothiophene
In the landscape of medicinal chemistry and materials science, the thiophene scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged heterocycle. Within this class, this compound emerges as a particularly valuable building block. The strategic placement of a bromine atom and a strongly electron-withdrawing nitro group on adjacent positions of the thiophene ring creates a molecule with a distinct and highly exploitable reactivity profile. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the construction of complex, high-value molecules for research and drug development professionals.
Core Physicochemical and Spectroscopic Profile
The unambiguous identification and characterization of this compound are paramount for its effective use in synthesis. Its core properties are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 24430-27-1 | [1][2] |
| Molecular Formula | C₄H₂BrNO₂S | [1][2] |
| Molecular Weight | 208.04 g/mol | [1][3] |
| Appearance | Off-white to yellow solid (flakes, crystals, or powder) | |
| Melting Point | 78-81 °C | |
| Density | ~1.945 g/cm³ at 25°C | [4] |
| Boiling Point | ~228.6°C at 760 mmHg | [4] |
| Solubility | Soluble in many organic solvents |
Spectroscopic Signature
| Technique | Expected Features |
| ¹H NMR | Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two coupled protons on the thiophene ring. The proton at the 5-position will likely be downfield due to the influence of the adjacent sulfur and the electron-withdrawing nitro group. The proton at the 4-position will be upfield relative to the 5-proton. A coupling constant (J) of approximately 5-6 Hz is expected for the coupling between these two protons. |
| ¹³C NMR | Four distinct signals in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group (C2) is expected to be significantly downfield. The carbon bearing the bromine (C3) will also be downfield, but likely to a lesser extent than C2. The signals for C4 and C5 can be assigned based on established substituent effects in thiophene systems. |
| IR Spectroscopy | Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively[5]. Other notable peaks would include C-H stretching of the aromatic ring (~3100 cm⁻¹) and C=C stretching within the ring. |
| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of similar intensity at m/z 207 and 209. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the bromine atom. |
Synthesis of this compound: A Strategic Approach
The direct synthesis of this compound is not a trivial matter due to the directing effects of the substituents on the thiophene ring. A multi-step, regioselective approach is necessary.
Proposed Synthetic Pathway
The most logical and established route to this compound involves the nitration of a pre-formed 3-bromothiophene precursor.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromothiophene from Thiophene
This procedure is adapted from established literature methods for the synthesis of 3-bromothiophene, which cannot be obtained by direct bromination of thiophene[6][7][8].
-
Exhaustive Bromination: In a well-ventilated fume hood, thiophene is treated with an excess of bromine (at least 3 equivalents) in a suitable solvent like chloroform or acetic acid. This reaction is highly exothermic and evolves hydrogen bromide gas, requiring careful temperature control and a gas trap. The reaction proceeds to yield 2,3,5-tribromothiophene.
-
Work-up and Isolation: The reaction mixture is carefully quenched, washed with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, and then neutralized. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude 2,3,5-tribromothiophene can be purified by vacuum distillation.
-
Selective Reductive Debromination: The purified 2,3,5-tribromothiophene is then subjected to selective reduction to remove the more reactive α-bromines (at positions 2 and 5). This is typically achieved by refluxing with zinc dust in acetic acid.
-
Final Purification: The reaction mixture is worked up by filtration to remove excess zinc, followed by extraction and distillation to yield pure 3-bromothiophene.
Step 2: Nitration of 3-Bromothiophene
-
Reaction Setup: 3-Bromothiophene is dissolved in a solvent such as acetic anhydride. The mixture is cooled in an ice bath.
-
Nitrating Agent Addition: A nitrating mixture, typically fuming nitric acid in acetic anhydride, is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring and Quenching: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is carefully quenched by pouring it over ice-water.
-
Isolation and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
Key Chemical Reactivity and Transformations
The unique electronic nature of this compound, conferred by the potent electron-withdrawing nitro group, makes it an excellent substrate for several important chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The thiophene ring in this compound is highly activated towards nucleophilic attack. The nitro group at the 2-position stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the bromine atom at the 3-position[4][9][10][11].
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.
This reactivity allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to diverse 3-substituted-2-nitrothiophenes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The carbon-bromine bond in this compound is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[12][13][14]. This enables the formation of carbon-carbon bonds, connecting the thiophene core to other aryl or vinyl groups.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This powerful reaction allows for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation opens up a new set of synthetic possibilities, as the resulting amino group can be further functionalized, for example, through diazotization or acylation.
Applications in Drug Discovery and Medicinal Chemistry
Nitro-containing aromatic and heteroaromatic compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties[15][16]. This compound serves as a versatile starting material for the synthesis of libraries of novel compounds for biological screening. The dual functionality of the bromo and nitro groups allows for sequential or orthogonal chemical modifications, enabling the rapid generation of molecular diversity. The thiophene ring itself is a well-known bioisostere for the benzene ring and is present in numerous approved drugs.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation[1].
-
Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C[4].
Conclusion
This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. Its synthesis, while requiring a strategic multi-step approach, is achievable through established organic chemistry methodologies. The presence of both a displaceable bromine atom and an activating, transformable nitro group makes it a powerful tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
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A Comprehensive Technical Guide to the Synthesis of 3-Bromo-2-nitrothiophene from 3-Bromothiophene
Foreword: Strategic Importance and Synthetic Overview
3-Bromo-2-nitrothiophene is a pivotal heterocyclic building block in contemporary drug discovery and organic materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the synthetically versatile bromine atom, make it a sought-after precursor for a diverse range of complex molecular targets. The strategic placement of these functional groups allows for subsequent regioselective modifications, such as nucleophilic aromatic substitution of the nitro group or cross-coupling reactions at the bromine-bearing carbon.
This guide provides an in-depth, field-proven methodology for the synthesis of this compound via the electrophilic nitration of 3-bromothiophene. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide comprehensive guidance on product characterization and safety. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Mechanistic Rationale and Regiochemical Control
The synthesis hinges on the principles of electrophilic aromatic substitution (EAS) on a substituted thiophene ring. Understanding the causality behind the reaction's regioselectivity is paramount for achieving high yield and purity.
Generation of the Electrophile: The Nitronium Ion
The nitrating agent of choice for this transformation is a carefully prepared mixture of fuming nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O). This combination generates the highly reactive electrophile, the nitronium ion (NO₂⁺), in situ. Acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate, which subsequently dissociates to provide a high concentration of the nitronium ion and acetate. This method is generally preferred over standard sulfuric acid/nitric acid mixtures for sensitive substrates like thiophenes, as it proceeds under less harsh conditions, minimizing oxidative side reactions.[1]
Directing Effects on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, inherently activated towards electrophilic attack. The positions adjacent to the sulfur atom (C2 and C5, the α-positions) are significantly more nucleophilic than the C3 and C4 positions (β-positions).
The substituent already present, a bromine atom at the C3 position, exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond network, deactivating the ring towards EAS compared to unsubstituted thiophene.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the ring, donating electron density. This effect preferentially activates the positions ortho (C2 and C4) and para (C5) to the bromine.
In the case of 3-bromothiophene, the directing effects converge to strongly favor substitution at the C2 position. The C2 position is an α-position (inherently most reactive) and is ortho to the bromine atom, receiving activation through resonance. The C5 position, while also an α-position, is meta to the bromine's directing influence, making it less favorable. Therefore, the incoming nitronium ion electrophile will overwhelmingly attack the C2 position, leading to the desired this compound isomer.
Caption: Mechanism of nitration of 3-bromothiophene.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, temperatures, and stoichiometric ratios is critical for safety, yield, and purity.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-Bromothiophene (≥98%) | Three-necked round-bottom flask (250 mL) |
| Fuming Nitric Acid (≥90%) | Magnetic stirrer and stir bar |
| Acetic Anhydride (≥98%) | Dropping funnel (100 mL) |
| Crushed Ice & Deionized Water | Low-temperature thermometer (-20°C to 100°C) |
| Ethanol (95% or absolute) | Cooling bath (ice-salt or cryocooler) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Büchner funnel and filter flask |
| Celite (optional, for filtration) | Beakers and Erlenmeyer flasks |
| Rotary evaporator |
Safety Precautions: A Critical Mandate
-
Perform all steps within a certified chemical fume hood. The reaction involves highly corrosive and volatile substances.
-
Personal Protective Equipment (PPE) is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (butyl rubber or thick nitrile gloves are recommended).[2][3]
-
Fuming Nitric Acid is a powerful oxidizer and is extremely corrosive. It can cause severe, deep burns on contact and emits toxic nitrogen oxide fumes. Handle with extreme caution.[3][4]
-
Acetic Anhydride is corrosive, a lachrymator (causes tearing), and reacts exothermically with water. Avoid inhalation of vapors and skin contact.[5][6]
-
Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) and an emergency eyewash/shower station readily accessible.[2][4][6]
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Nitrating Reagent
-
Equip a 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer.
-
Place the flask in a cooling bath and charge it with 60 mL of acetic anhydride.
-
Cool the stirred acetic anhydride to between -10 °C and -5 °C.
-
Measure 10.0 mL (~24 g, ~0.38 mol) of fuming nitric acid into the dropping funnel.
-
CAUTIOUSLY add the fuming nitric acid dropwise to the cold, stirred acetic anhydride over 30-40 minutes. CRITICAL: Maintain the internal temperature below 0 °C throughout the addition. The reaction is highly exothermic.
Step 2: Nitration of 3-Bromothiophene
-
In a separate beaker, dissolve 10.0 g (0.0613 mol) of 3-bromothiophene in 20 mL of acetic anhydride.
-
Cool this solution in an ice bath.
-
Once the nitrating mixture from Step 1 is fully prepared and stable at < 0 °C, begin the slow, dropwise addition of the 3-bromothiophene solution to the nitrating mixture.
-
CRITICAL: Maintain the reaction temperature between -5 °C and 0 °C during this addition. This may require careful control of the addition rate and efficient cooling.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1.5 to 2 hours.
Step 3: Reaction Quenching and Product Isolation
-
Prepare a large beaker (1 L) containing approximately 500 g of crushed ice and 200 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow solid should precipitate.
-
Continue stirring until all the ice has melted and the mixture has reached room temperature.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the filter.
Step 4: Purification and Drying
-
Transfer the crude, damp solid to a beaker.
-
Recrystallize the product from hot ethanol (~100-150 mL). Dissolve the solid in the minimum amount of boiling ethanol. If any insoluble material remains, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified, pale-yellow crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the final product in a vacuum desiccator to a constant weight. The expected yield is typically in the range of 75-85%.
Sources
physical properties of 3-Bromo-2-nitrothiophene
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-nitrothiophene
For the modern researcher and drug development professional, a comprehensive understanding of a reagent's physical properties is not merely academic; it is the bedrock of predictable, reproducible, and safe experimentation. This compound is a heterocyclic building block of significant interest, primarily due to the unique electronic characteristics imparted by its substituents. The electron-withdrawing nitro group, positioned ortho to the bromine atom on the thiophene ring, profoundly influences the molecule's reactivity, making it a valuable intermediate for the synthesis of complex pharmaceutical and agrochemical compounds.[1]
This guide provides a detailed examination of the core . Moving beyond a simple recitation of data, we will explore the causality behind experimental choices for characterization and provide field-proven protocols, ensuring a self-validating system of analysis for scientists engaging with this versatile compound.
Core Physicochemical & General Properties
The primary physical constants of a compound are the first-pass indicators of its identity, purity, and appropriate handling and storage conditions. For this compound, these properties are dictated by the combination of the aromatic thiophene ring, the heavy bromine atom, and the polar nitro group.
The compound typically presents as an off-white or yellow crystalline solid or powder.[2] This coloration can be an initial, albeit qualitative, indicator of purity, with significant deviation from a pale yellow possibly suggesting the presence of impurities or degradation products. Its solid state at room temperature is consistent with its relatively high molecular weight and the intermolecular forces induced by the polar nitro group.
A summary of its key quantitative properties is presented below.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 24430-27-1 | [3][4] |
| Molecular Formula | C₄H₂BrNO₂S | [3][4] |
| Molecular Weight | 208.03 - 208.04 g/mol | [3][4] |
| Appearance | Off-white or yellow flakes, crystals, or powder | [2] |
| Melting Point | 78 - 81 °C | [2] |
| Boiling Point | ~228.6 °C (at 760 mmHg, predicted) | [1] |
| Density | ~1.945 g/cm³ (at 25 °C, predicted) | [1] |
| Monoisotopic Mass | 206.89896 Da | [3][5] |
Structural Elucidation and Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its identity and assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR is particularly informative for confirming the substitution pattern on the thiophene ring.
-
¹H NMR Insights: The thiophene ring possesses two remaining protons. We expect to see two distinct signals in the aromatic region of the spectrum, each corresponding to one of the protons. These protons are adjacent to each other (at positions 4 and 5) and will therefore exhibit spin-spin coupling, appearing as a pair of doublets. The electron-withdrawing effects of the adjacent nitro and bromo groups will shift these protons downfield.
-
¹³C NMR Insights: A ¹³C NMR spectrum would show four distinct signals for the four carbons of the thiophene ring, confirming the presence of four unique carbon environments. The carbon bearing the nitro group (C2) and the carbon bearing the bromine (C3) would be significantly influenced by these substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Key expected absorptions for this compound include:
-
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹), characteristic of C-H bonds on an aromatic ring.[6][7]
-
N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong, characteristic bands are expected for the NO₂ group. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, and the symmetric stretch appears in the 1335-1385 cm⁻¹ region.[7] These are often the most prominent peaks in the spectrum.
-
C=C Ring Stretching: Medium intensity bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the thiophene ring itself.[7]
-
C-Br Stretch: This absorption occurs in the fingerprint region, typically between 500-600 cm⁻¹, and may be difficult to assign definitively without comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak. A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z = 207 and 209, corresponding to C₄H₂⁷⁹BrNO₂S⁺ and C₄H₂⁸¹BrNO₂S⁺). This isotopic signature is a powerful confirmation of the presence of a single bromine atom. The monoisotopic mass is calculated to be 206.89896 Da.[3][5]
Experimental Protocols for Physical Characterization
The trustworthiness of physical data hinges on the integrity of the experimental methodology. The following section details the standard protocols for determining the key .
Workflow for Physical Property Verification
The logical flow for characterizing a new batch of this compound involves a sequence of tests designed to confirm identity, purity, and key physical constants.
Caption: Workflow for the physical characterization of this compound.
Protocol 1: Melting Point Determination (Capillary Method)
-
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting point close to the literature value suggests high purity.
-
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Measurement:
-
Heat rapidly to about 15-20 °C below the expected melting point (78 °C).
-
Reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: Report the melting point as a range (T₁ - T₂). For a pure sample, this range should be narrow (≤ 1 °C).
-
Protocol 2: Spectroscopic Sample Preparation
-
Causality: The choice of sample preparation method is critical for obtaining high-quality, artifact-free spectra. The method must not react with the analyte and must be transparent in the spectral region of interest.
-
Methodology:
-
For ¹H and ¹³C NMR:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved. The solution should be clear and free of suspended particles.
-
-
For FTIR (Attenuated Total Reflectance - ATR):
-
ATR is a preferred method for solid samples as it requires minimal preparation.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean crystal.
-
Place a small amount of the powdered this compound onto the crystal.
-
Apply pressure using the apparatus's anvil to ensure firm contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Chemical Reactivity and Stability Considerations
The physical properties of a compound are intrinsically linked to its chemical stability. The thiophene ring is electron-rich, but the presence of the strongly electron-withdrawing nitro group and the moderately withdrawing bromine atom renders the ring electron-deficient.[1] This electronic arrangement is key to its utility in synthesis but also dictates its stability and storage.
Caption: Electronic effects influencing the reactivity of the thiophene ring.
This electron-deficient nature makes the compound susceptible to nucleophilic aromatic substitution, where a nucleophile can displace the bromine atom.[1] From a physical stability perspective, this means the compound should be protected from strong bases or nucleophiles during storage. It is stable under standard ambient conditions but should be stored sealed and dry to prevent hydrolysis or reaction with atmospheric moisture.
Safety and Handling
A thorough understanding of a compound's hazards is a prerequisite for its safe use in a laboratory setting. This compound is classified as a hazardous substance.
-
Primary Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is also known to cause skin irritation and serious eye irritation.[3]
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperature is between 2-8 °C.[1]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
By integrating a robust understanding of these physical properties with safe and precise experimental protocols, researchers can confidently and effectively utilize this compound in their synthetic and developmental workflows.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201496, this compound.
- Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(8), 1423-1427.
- Guanti, G., et al. (1998). Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. Journal of Chemical Research, Synopses, (8), 474-475.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96350, 3-Bromo-2-methylthiophene.
- Kamal, A., et al. (2011). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. Tetrahedron Letters, 52(31), 4064-4067.
- Gronowitz, S. (1964). 3-bromothiophene. Organic Syntheses, 44, 9.
- NIST (n.d.). Thiophene, 3-bromo-. In NIST Chemistry WebBook.
- Wiley (n.d.). 3'-Bromo-5-nitro-2-thiophenecarboxanilide. In SpectraBase.
- Wikipedia (n.d.). 3-Bromothiophene.
- University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions.
- PubChemLite (n.d.). This compound (C4H2BrNO2S).
- InfochemsDB (n.d.). This compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201489, 2-Bromo-3-nitrothiophene.
- Royal Society of Chemistry (2015). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 39(12), 9454-9459.
- ResearchGate (n.d.). Two experimental NMR spectra of 2, 3-dibromo-thiophene.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58724256, 2-Bromo-3-nitrobutane.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139656967, 3-Bromo-2-nitropentane-1,1-diol.
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectral data for 3-bromo-2-nitrothiophene, a key heterocyclic building block in medicinal chemistry and materials science. A comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document moves beyond a simple listing of spectral peaks, offering insights into the underlying molecular structure and the rationale behind the experimental methodologies. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and accuracy. All data and mechanistic interpretations are substantiated with citations from authoritative sources.
Introduction
This compound (C₄H₂BrNO₂S) is a substituted thiophene ring system featuring a bromine atom at the 3-position and a nitro group at the 2-position. This unique substitution pattern imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional organic materials. Accurate and unambiguous structural confirmation of this compound is paramount for any downstream application. This guide provides a detailed exploration of the spectroscopic techniques used to elucidate and confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data & Interpretation
Due to the substitution pattern of this compound, the thiophene ring possesses two protons. These protons are in different chemical environments and are expected to appear as distinct signals in the ¹H NMR spectrum. Based on the analysis of related 3-substituted thiophenes, the following chemical shifts can be predicted.[1] The electron-withdrawing nature of the nitro group is expected to deshield the adjacent proton (H-5) to a greater extent than the proton further away (H-4).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.3 - 7.5 | Doublet | ~5.0 - 6.0 |
| H-5 | ~7.8 - 8.0 | Doublet | ~5.0 - 6.0 |
Causality Behind Experimental Choices: The choice of a standard single-pulse experiment is sufficient for a simple molecule like this compound. A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range for aromatic protons. Acquiring 16-32 scans ensures a good signal-to-noise ratio, allowing for clear observation of the signals and their multiplicities. A relaxation delay of 1-2 seconds is a standard practice that allows for the protons to return to their equilibrium state between pulses, ensuring accurate integration if needed.[1]
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms of the thiophene ring. The chemical shifts are influenced by the electronegativity of the attached substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 - 150 |
| C3 | ~110 - 115 |
| C4 | ~130 - 135 |
| C5 | ~128 - 133 |
Expertise & Experience: The use of a proton-decoupled pulse sequence is a standard and critical choice in ¹³C NMR spectroscopy. This technique removes the coupling between carbon and proton nuclei, simplifying the spectrum to single lines for each unique carbon atom. This simplification is crucial for unambiguous peak assignment, especially in more complex molecules. A relaxation delay of 2-5 seconds is generally longer than in ¹H NMR because carbon nuclei, particularly quaternary carbons (like C2 and C3 in this case), can have longer relaxation times. Ensuring full relaxation is essential for obtaining quantitative data, although for simple identification, this is less critical.[1]
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducibility.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to 12 ppm, centered around 6 ppm.
-
Use a standard 90° pulse.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to 200 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024 scans with a relaxation delay of 5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Caption: FT-IR Spectroscopy Workflow (KBr Pellet Method).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Mass Spectrum & Fragmentation Analysis
For this compound, with a molecular formula of C₄H₂BrNO₂S, the expected monoisotopic mass is approximately 206.9 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of almost equal intensity.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 207/209 | [C₄H₂BrNO₂S]⁺ | Molecular ion (M⁺) |
| 161/163 | [C₄H₂BrS]⁺ | Loss of NO₂ |
| 129 | [C₄H₂S]⁺ | Loss of Br and NO₂ |
| 82 | [C₃H₂S]⁺ | Thiophene ring fragmentation |
Trustworthiness: The fragmentation of substituted thiophenes under electron impact ionization often involves the loss of substituents. The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. The subsequent loss of the bromine atom would lead to the thiophene cation. The presence of the isotopic pattern for bromine throughout the fragmentation cascade where the bromine atom is retained provides a self-validating system for identifying bromine-containing fragments.
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)
Protocol:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize electron impact (EI) ionization.
-
Set the electron energy to a standard 70 eV to induce fragmentation and generate a reproducible spectrum.
-
-
Mass Analysis:
-
Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and key fragments.
-
Caption: Electron Impact Mass Spectrometry Workflow.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the substitution pattern of the thiophene ring. FT-IR spectroscopy identifies the key functional groups, particularly the characteristic nitro group stretches. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways, with the isotopic signature of bromine serving as a key identifier. The methodologies and interpretations presented in this guide offer a robust framework for the confident identification and quality control of this important chemical intermediate.
References
- Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties. ResearchGate.
- This compound. PubChem.
- This compound (C4H2BrNO2S). PubChemLite.
- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace.
- NMR Spectra Library. Magritek.
- 3-Bromothiophene - Optional[1H NMR] - Spectrum. SpectraBase.
- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE.
- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.
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An In-depth Technical Guide to the Electrophilic Nitration of 3-Bromothiophene
This document provides a comprehensive technical guide on the electrophilic nitration of 3-bromothiophene, a cornerstone reaction for the synthesis of valuable intermediates in medicinal chemistry and materials science. This guide delves into the underlying mechanistic principles, analyzes the critical factors governing regioselectivity, and presents a validated experimental protocol suitable for a research and development setting.
Introduction: The Significance of Nitrated Thiophenes
Thiophene and its derivatives are privileged heterocyclic scaffolds in drug discovery and organic electronics. The introduction of a nitro group (—NO₂) via electrophilic nitration serves as a pivotal synthetic transformation. Nitrothiophenes are not only biologically active moieties in their own right but are also versatile precursors to other functional groups, most notably amines, which are fundamental building blocks for a vast array of pharmaceuticals.[1] The nitration of a substituted thiophene, such as 3-bromothiophene, presents a fascinating case study in regioselectivity, where the inherent reactivity of the thiophene ring is modulated by the electronic effects of the substituent. Understanding and controlling the outcome of this reaction is paramount for the efficient synthesis of targeted 2,3- and 3,5-disubstituted thiophenes.
Mechanistic Deep Dive: A Tale of Two Directors
The electrophilic aromatic substitution (EAS) of 3-bromothiophene is governed by a complex interplay between the activating effect of the sulfur heteroatom and the electronic influence of the bromine substituent.
The Thiophene Ring: An Activated System
The thiophene ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the ability of the sulfur atom's lone pairs to participate in the π-system, thereby stabilizing the cationic intermediate (the σ-complex or Wheland intermediate) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the α-positions (C2 and C5), leading to a strong preference for α-substitution in unsubstituted thiophene.[1]
The 3-Bromo Substituent: A Deactivating, Ortho-, Para-Director
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted thiophene.[2][3]
-
Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the ring's π-system. This resonance donation, while weaker than its inductive withdrawal, is crucial for directing the incoming electrophile.[2][4]
In electrophilic aromatic substitution, halogens are classified as deactivating but ortho-, para-directing groups.[5][6] For a substituent at the 3-position of thiophene, the "ortho" positions are C2 and C4, and the "para" position is C5. Therefore, the bromine atom directs incoming electrophiles to the C2 and C5 positions.
The Core Mechanism
The nitration of 3-bromothiophene follows the canonical three-step mechanism for electrophilic aromatic substitution.[7][8]
Step 1: Generation of the Electrophile (Nitronium Ion) The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ. While the classic mixture of concentrated nitric acid and sulfuric acid is effective for less reactive aromatics like benzene, the high reactivity of the thiophene ring necessitates milder conditions to prevent oxidative degradation and explosive side reactions.[9] A common and more controlled method involves the use of acetyl nitrate, formed from nitric acid and acetic anhydride.[9]
Step 2: Electrophilic Attack and Formation of the σ-Complex The nitronium ion is attacked by the π-electrons of the 3-bromothiophene ring. This is the rate-determining step and dictates the regiochemical outcome.[8] Attack can occur at three non-equivalent positions: C2, C4, or C5.
Step 3: Deprotonation and Re-aromatization A weak base in the reaction mixture (e.g., acetate ion or water) abstracts a proton from the carbon atom bearing the newly attached nitro group, restoring the aromaticity of the thiophene ring to yield the final product.[10]
Regioselectivity: Predicting the Major Product
The observed product distribution is a direct consequence of the relative stabilities of the σ-complex intermediates formed during the rate-determining step. The more stable the intermediate, the lower the activation energy for its formation, and the faster it is formed.[11]
-
Attack at C2 (ortho- to Br): This is highly favored. The resulting positive charge is stabilized by resonance contributions from both the adjacent sulfur atom and the bromine atom. This dual stabilization makes the C2-intermediate particularly stable.
-
Attack at C5 (para- to Br): This is also a major pathway. The positive charge in this intermediate is effectively stabilized by resonance delocalization involving the powerful electron-donating sulfur atom.
-
Attack at C4 (ortho- to Br): This is the least favored pathway. The positive charge is located adjacent to the electron-withdrawing bromine atom, and it cannot be directly delocalized onto the sulfur atom, leading to a significantly less stable intermediate.
Figure 1: Reaction pathways for the nitration of 3-bromothiophene.
Validated Experimental Protocol
This protocol details a reliable method for the nitration of 3-bromothiophene using a fuming nitric acid/acetic anhydride mixture, which provides a controlled source of the nitrating agent.
Disclaimer: This procedure involves highly corrosive and oxidizing reagents. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Bromothiophene | 163.04 | 16.3 g (0.1 mol) | Key intermediate[13] |
| Acetic Anhydride | 102.09 | 100 mL | Reagent and solvent |
| Fuming Nitric Acid (>90%) | 63.01 | 9.0 g (0.14 mol) | EXTREME CAUTION |
| Crushed Ice/Water | - | ~500 g | For quenching |
| Diethyl Ether | 74.12 | ~200 mL | For extraction |
| Saturated NaHCO₃ solution | - | ~100 mL | For neutralization |
| Anhydrous MgSO₄ | 120.37 | As needed | Drying agent |
| Equipment | |||
| 250 mL three-necked flask | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Thermometer | |||
| Ice-water bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the nitration.
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Initial Cooling: Charge the flask with 3-bromothiophene (16.3 g, 0.1 mol) and 50 mL of acetic anhydride. Begin stirring and cool the mixture to 0-5 °C.
-
Preparation of Nitrating Agent: In the dropping funnel, cautiously prepare the nitrating mixture by adding fuming nitric acid (9.0 g, 0.14 mol) to 50 mL of acetic anhydride. This process is exothermic and should be done slowly, preferably with external cooling of the dropping funnel.
-
Addition: Add the nitrating mixture dropwise to the stirred 3-bromothiophene solution over a period of approximately 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour to ensure the reaction goes to completion.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing approximately 500 g of crushed ice with vigorous stirring. A yellow-orange solid or oil may precipitate.
-
Workup:
-
Allow the ice to melt completely. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: gas evolution ), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a mixture of isomers.
-
The isomers can be separated and purified by vacuum distillation or flash column chromatography on silica gel.
-
Conclusion
The electrophilic nitration of 3-bromothiophene is a highly regioselective process that predominantly yields this compound, with 3-bromo-5-nitrothiophene as a minor product. This outcome is a direct result of the synergistic directing effects of the thiophene's sulfur atom and the 3-bromo substituent, which both favor substitution at the C2 and C5 positions. The superior stability of the σ-complex formed via attack at the C2 position ultimately leads to the observed product ratio. Due to the high reactivity of the thiophene nucleus, the reaction requires carefully controlled, mild conditions to prevent unwanted side reactions. The protocol provided herein offers a reliable and scalable method for synthesizing these valuable chemical intermediates, which are crucial for advancing research in medicinal chemistry and materials science.
References
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Wipf Group, University of Pittsburgh. Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024).
- Organic Chemistry Tutor (YouTube). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022).
- Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
- OChemSimplified (YouTube). Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023).
- ResearchGate. Facile Synthesis of 3-Nitro-2-substituted Thiophenes | Request PDF. (2015).
- Organic Syntheses. 3-bromothiophene.
- SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (1959).
- ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF.
- Sciforum. AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO.
- ResearchGate. Regioselectivity of the arylation of 3-substituted thiophenes.
- The Organic Chemistry Tutor (YouTube). Mechanism of Nitration: Electrophilic Substitution Reaction. (2022).
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An In-depth Technical Guide to the Regioselectivity in the Nitration of Substituted Thiophenes
Abstract: The nitration of substituted thiophenes is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of novel pharmaceuticals and functional materials.[1][2][3] The inherent aromaticity and electronic characteristics of the thiophene ring, coupled with the directing influence of its substituents, create a complex but predictable landscape of regiochemical outcomes. This guide provides an in-depth analysis of the mechanistic principles governing the regioselectivity of this reaction. It offers field-proven insights into how substituent position and electronic nature dictate the site of nitration. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals in designing and executing these critical synthetic strategies.
The Thiophene Core: Reactivity and Electrophilic Substitution
Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr).[4] Its reactivity towards electrophiles is significantly greater than that of benzene, a phenomenon attributed to the ability of the sulfur heteroatom to stabilize the cationic reaction intermediate (the σ-complex or Wheland intermediate) through the delocalization of its lone pair of electrons.[4][5]
The general mechanism involves a two-step process:
-
Attack of the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺) to form a resonance-stabilized σ-complex.[4][6]
-
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring to yield the nitrothiophene product.[4][7]
In unsubstituted thiophene, electrophilic attack is overwhelmingly directed to the C2 (or α) position over the C3 (or β) position. The rationale for this preference lies in the superior stability of the resulting carbocation intermediate. Attack at C2 allows for the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. In contrast, attack at C3 yields a less stable intermediate with only two resonance structures, where the sulfur atom cannot directly stabilize the positive charge.[4]
Caption: Directing effects in the nitration of 2-substituted thiophenes.
Nitration of 3-Substituted Thiophenes
When the substituent is at the C3 position, the directing effects are often more pronounced.
-
Activating Substituents (Ortho-, Para-Directing Analogues): An EDG at C3, such as a methyl group (-CH₃), activates all other positions for attack. [8]However, the nitration occurs predominantly at the C2 position. This is because the C2 position is an inherently more reactive α-position, and its activation by the adjacent EDG makes it the strong kinetic and thermodynamic favorite. The second most likely product is the 5-nitro isomer.
-
Deactivating Substituents (Meta-Directing Analogues): An EWG at C3 strongly deactivates the adjacent C2 and C4 positions. This leaves the C5 position as the only available α-position and the one least electronically disfavored. Consequently, nitration occurs with high regioselectivity at the C5 position. [9]
Caption: Directing effects in the nitration of 3-substituted thiophenes.
Summary of Regiochemical Outcomes
The directing effects for the mononitration of substituted thiophenes can be summarized as follows:
| Substituent Position | Substituent Type | Electronic Effect | Major Nitration Product(s) |
| C2 | -R, -OR, -NHR | Activating (EDG) | C5 |
| C2 | -NO₂, -COR, -CHO, -CN | Deactivating (EWG) | C4 and C5 |
| C3 | -R, -OR, -NHR | Activating (EDG) | C2 |
| C3 | -NO₂, -COR, -CHO, -CN | Deactivating (EWG) | C5 |
Experimental Protocols
Trustworthy protocols are self-validating systems. The following procedures are based on established and reliable methods, providing a solid foundation for practical application.
Foundational Protocol: Nitration of Unsubstituted Thiophene
This procedure is adapted from the robust method described in Organic Syntheses for preparing 2-nitrothiophene. [10]
Caption: General experimental workflow for the nitration of thiophene.
Methodology:
-
Reagent Preparation: Prepare two separate solutions.
-
Solution A: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.
-
Solution B: Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with cooling.
-
-
Initial Reaction: Place half of Solution B into a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the solution to 10°C.
-
Thiophene Addition: With moderate stirring, add half of Solution A dropwise at a rate that keeps the reaction temperature from rising significantly above room temperature. Use a cold water bath for cooling as necessary. [10]4. Completion of Addition: After the first half of the thiophene solution is added, cool the reaction mixture back to 10°C. Rapidly add the remaining portion of Solution B, followed by the dropwise addition of the remaining Solution A.
-
Reaction Time: Allow the mixture to stir at room temperature for two hours. A permanent light brown color should be maintained; a pink or red color indicates undesirable oxidation. [10]6. Workup and Isolation: Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, will precipitate as pale yellow crystals.
-
Purification: Filter the solid product, wash thoroughly with ice water, and dry in a desiccator away from light. The crude product is primarily 2-nitrothiophene with some 3-nitrothiophene. Further purification can be achieved by steam distillation or recrystallization.
Regioselective Protocol: Nitration of 3-Thiophenecarboxaldehyde
This protocol illustrates the highly selective nitration of a thiophene bearing an EWG at the 3-position, yielding the 5-nitro product. [9] Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, dissolve 3-thiophenecarboxaldehyde in a sufficient volume of concentrated sulfuric acid. Cool the mixture to 0°C using an ice-salt bath.
-
Nitrating Agent: While maintaining the temperature at 0°C, slowly add a stoichiometric equivalent of fuming nitric acid dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir at 0°C until the starting material is consumed.
-
Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The product, 5-nitrothiophene-3-carbaldehyde, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash extensively with cold water until the washings are neutral (pH 7), and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Conclusion
The regioselectivity of nitration on the thiophene ring is a predictable outcome based on fundamental principles of electrophilic aromatic substitution. The intrinsic preference for electrophilic attack at the α-positions (C2 and C5) serves as the foundational rule. This preference is then modulated by the electronic nature and position of substituents already present on the ring. Electron-donating groups activate the ring and direct incoming electrophiles to the remaining α- or γ-positions, while electron-withdrawing groups deactivate the ring and channel substitution to positions that best avoid destabilization of the cationic intermediate. A thorough understanding of these directing effects is crucial for any scientist working on the synthesis of thiophene-based molecules, enabling the rational design of synthetic routes to access specific isomers for applications in drug discovery and materials science.
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An In-depth Technical Guide to the Stability and Storage of 3-Bromo-2-nitrothiophene
Introduction
3-Bromo-2-nitrothiophene is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a thiophene ring substituted with both an electron-withdrawing nitro group and a halogen, renders it a versatile building block for complex molecular scaffolds.[1] The inherent reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its stability profile to ensure its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₂S | [2][3] |
| Molecular Weight | 208.04 g/mol | [2][4] |
| Appearance | Off-white to yellow solid (flakes, crystals, or powder) | |
| Melting Point | 78-81 °C | |
| Boiling Point | ~228.6 °C at 760 mmHg | [1] |
| Density | ~1.945 g/cm³ at 25°C | [1] |
| Solubility | Information not readily available, but likely soluble in common organic solvents. |
Stability Profile of this compound
The stability of this compound is influenced by several environmental factors, primarily temperature, light, and humidity. While specific kinetic data for this compound is not extensively published, its structural motifs—a nitro group and a bromine atom on a thiophene ring—provide a strong basis for predicting its stability characteristics by analogy to related compounds.
Thermal Stability
Nitroaromatic compounds are known to be thermally sensitive, and their decomposition can be exothermic. While specific Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) data for this compound is not publicly available, it is prudent to handle it as a potentially thermally labile substance. Elevated temperatures can lead to decomposition, potentially generating hazardous gases such as nitrogen oxides, sulfur oxides, and hydrogen bromide. It is crucial to avoid localized heating and to store the compound at controlled, cool temperatures.
Photostability
Compounds containing nitro-aromatic and bromo-aromatic functionalities often exhibit sensitivity to light, particularly in the UV spectrum. Prolonged exposure to light can induce photochemical reactions, leading to degradation and the formation of impurities. To maintain the integrity of this compound, it should be protected from light during both storage and handling.
Hydrolytic Stability
The hydrolytic stability of this compound is another critical consideration. The presence of electron-withdrawing groups on the thiophene ring can activate the carbon-bromine bond towards nucleophilic attack by water, potentially leading to hydrolysis. The rate of hydrolysis is likely to be pH-dependent. Therefore, exposure to moisture and humid environments should be minimized.
Reactivity with Other Chemicals
This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Contact with these substances can lead to vigorous and potentially hazardous reactions. Care must be taken to store it separately from these chemical classes.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These protocols are designed to mitigate the risks of degradation and ensure the safety of laboratory personnel.
Optimal Storage Conditions
Based on the known sensitivities of related compounds, the following storage conditions are advised:
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage to minimize thermal degradation.[1]
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidative degradation and hydrolysis from atmospheric moisture.
-
Light: The compound must be stored in a dark place, protected from all sources of light.[1] Use of amber glass vials or storage in light-opaque secondary containers is essential.
-
Container: Containers should be tightly sealed, made of a non-reactive material such as borosilicate glass, and stored in a dry, well-ventilated area.
Handling Workflow
The following workflow should be adopted when handling this compound to maintain its integrity and ensure user safety.
Experimental Protocols for Stability Assessment
For applications requiring stringent quality control, conducting in-house stability studies is recommended. The following are generalized protocols for assessing the thermal, photo-, and hydrolytic stability of this compound, based on established guidelines for pharmaceutical intermediates.[6][7][8]
Accelerated Thermal Stability Study
Objective: To evaluate the stability of this compound under elevated temperature conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Accurately weigh samples of this compound into several amber glass vials.
-
Storage Conditions: Place the vials in controlled temperature chambers at accelerated conditions (e.g., 40°C ± 2°C) and long-term conditions (e.g., 25°C ± 2°C). Include a control sample stored at the recommended 2-8°C.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[8][9]
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
Photostability Study
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare samples of the solid compound and, if relevant, in a solution of a suitable solvent.
-
Light Exposure: Expose the samples to a light source that provides a standardized output of both UV and visible light, as per ICH Q1B guidelines.
-
Dark Control: Concurrently, store a set of control samples, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.
-
Analysis: After a specified duration of exposure, analyze both the exposed and control samples for any changes in appearance, purity, and degradation profile.
Potential Degradation Pathway
While a definitive degradation pathway for this compound has not been extensively documented, a conceptual pathway can be proposed based on the reactivity of its functional groups.
Conclusion
This compound is a valuable yet reactive chemical intermediate. Its stability is paramount to ensure the reliability of experimental outcomes and the quality of downstream products. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C in a dark, dry, and inert environment—is crucial for preserving its integrity. For critical applications, conducting tailored stability studies is strongly recommended to establish a comprehensive understanding of its behavior under specific conditions.
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The Genesis of a Key Heterocyclic Building Block: A Technical Guide to the Discovery and History of 3-Bromo-2-nitrothiophene
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth exploration of the history and discovery of 3-Bromo-2-nitrothiophene, a valuable heterocyclic compound in organic synthesis. We will delve into the scientific reasoning behind its synthesis, tracing the foundational work on thiophene chemistry that paved the way for its creation. This guide moves beyond a simple recitation of facts to offer insights into the chemical principles that governed its development.
Introduction: The Strategic Importance of this compound
This compound (CAS Number 24430-27-1) is a substituted thiophene that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] Its utility stems from the unique electronic properties conferred by the presence of both a bromine atom and a nitro group on the thiophene ring. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene core, while the bromine atom serves as a convenient handle for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1]
This guide will illuminate the historical context of its discovery, which is intrinsically linked to the broader understanding of electrophilic substitution reactions on the thiophene nucleus.
The Precursor's Tale: The Challenge of Synthesizing 3-Bromothiophene
The journey to this compound begins not with its direct synthesis, but with the preparation of its essential precursor, 3-bromothiophene. Unlike benzene, the direct bromination of thiophene is highly regioselective for the α-positions (2- and 5-positions) due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediates formed during electrophilic attack.[2] This inherent reactivity profile means that a direct, single-step bromination to yield the 3-bromo isomer is not feasible.[3]
Early researchers in thiophene chemistry had to devise indirect routes to access 3-substituted thiophenes. The most widely adopted and scalable method involves a two-step process:
-
Exhaustive Bromination: Thiophene is treated with an excess of bromine, leading to the formation of 2,3,5-tribromothiophene.[2][4]
-
Selective Reductive Debromination: The resulting 2,3,5-tribromothiophene is then subjected to a reduction that selectively removes the more reactive α-bromine atoms. This is typically achieved using zinc dust in acetic acid.[2][5]
This established procedure, a modification of the method described by Gronowitz, has become a cornerstone of thiophene chemistry, enabling access to a wide range of 3-substituted derivatives.[4][6]
Experimental Protocol: Synthesis of 3-Bromothiophene
The following is a generalized protocol based on established literature procedures for the synthesis of 3-bromothiophene.[2][4]
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Procedure:
-
Thiophene and chloroform are charged into a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet.
-
The flask is cooled in a water bath.
-
Bromine is added dropwise to the stirred mixture over several hours.
-
After the addition is complete, the mixture is allowed to stand overnight and then heated.
-
The reaction mixture is washed with a sodium hydroxide solution.
-
The organic layer is separated and refluxed with a solution of potassium hydroxide in ethanol.
-
The mixture is poured into water, and the organic layer is separated, washed, and dried.
-
The crude 2,3,5-tribromothiophene is purified by vacuum distillation.
-
Step 2: Synthesis of 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, Water, 10% Sodium carbonate solution, Calcium chloride.
-
Procedure:
-
A mixture of water, zinc dust, and acetic acid is heated to reflux in a three-necked flask with continuous stirring.
-
2,3,5-Tribromothiophene is added dropwise at a rate that maintains reflux.
-
After the addition, the mixture is refluxed for an additional period.
-
The product is then distilled from the reaction mixture.
-
The organic layer of the distillate is separated, washed with sodium carbonate solution and water, and then dried.
-
The final product, 3-bromothiophene, is purified by fractional distillation.
-
The Discovery of this compound: The Logic of Electrophilic Nitration
With a reliable method for the synthesis of 3-bromothiophene established, the stage was set for the preparation of this compound. The discovery of this compound is a direct consequence of the principles of electrophilic aromatic substitution applied to a pre-functionalized thiophene ring.
The nitration of thiophene itself, typically carried out with a mixture of nitric acid and acetic anhydride, yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the predominant product.[7] This regioselectivity is dictated by the ability of the sulfur atom to stabilize the positive charge in the intermediate sigma complex, which is more effective for attack at the 2-position.
However, in 3-bromothiophene, the directing effects of the substituents come into play. The bromine atom is a deactivating but ortho-, para-directing group. In the context of the thiophene ring, this means it directs incoming electrophiles to the 2- and 4-positions. The 2-position is highly activated due to its proximity to the sulfur atom. Therefore, the electrophilic nitration of 3-bromothiophene is expected to proceed with high regioselectivity to yield this compound.
While a single, seminal "discovery" paper for this compound is not readily apparent in early literature, its synthesis is a logical and predictable extension of well-established electrophilic substitution reactions on thiophene derivatives. Early organic chemists, armed with the knowledge of directing group effects, would have logically targeted this compound via the nitration of 3-bromothiophene.
Plausible Early Synthetic Protocol: Nitration of 3-Bromothiophene
The following protocol outlines a plausible method for the first synthesis of this compound, based on general procedures for the nitration of aromatic compounds.
-
Materials: 3-Bromothiophene, Fuming nitric acid, Acetic anhydride, Ice.
-
Procedure:
-
3-Bromothiophene is dissolved in acetic anhydride and the solution is cooled.
-
A solution of fuming nitric acid in acetic anhydride is added dropwise to the stirred 3-bromothiophene solution, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a period at low temperature.
-
The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid this compound is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or hexane.
-
Physicochemical Properties and Characterization
The successful synthesis of a new compound is contingent on its thorough characterization. Early methods would have relied on fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₂S | [8] |
| Molecular Weight | 208.03 g/mol | [8] |
| Appearance | Off-white to yellow solid | [9] |
| Melting Point | 78-81 °C | [9] |
| Density | ~1.91 g/cm³ | [9] |
| CAS Number | 24430-27-1 | [8] |
Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would now be routinely used to confirm the structure of this compound.
Conclusion: A Legacy of Rational Design
The discovery and synthesis of this compound is not a story of serendipity, but rather a testament to the power of predictive chemical principles. By understanding the inherent reactivity of the thiophene ring and the directing effects of substituents, early organic chemists were able to rationally design a synthetic route to this valuable compound. Its history is a microcosm of the development of heterocyclic chemistry, where a deep understanding of reaction mechanisms allows for the targeted synthesis of molecules with specific functionalities. Today, this compound continues to be a vital building block, enabling the creation of novel compounds with diverse applications in medicine and materials science, a legacy built on the foundational principles of organic synthesis.
References
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Theoretical Insights into the Electronic Structure of 3-Bromo-2-nitrothiophene: A Technical Guide for Drug Discovery and Molecular Engineering
Foreword: A Predictive Exploration of a Key Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, substituted thiophenes are of paramount importance. Their unique electronic properties and reactivity profiles make them integral components in the design of novel pharmaceuticals and functional organic materials. This guide focuses on a particularly intriguing derivative: 3-Bromo-2-nitrothiophene. The juxtaposition of a bulky, electronegative halogen (bromine) and a potent electron-withdrawing nitro group on the thiophene ring creates a unique electronic environment that dictates its chemical behavior and potential applications.
This technical document provides a comprehensive theoretical analysis of the electronic structure of this compound. It is important to note that while direct, extensive experimental and computational studies on this specific molecule are not widely published, this guide leverages established, high-level computational methodologies and extrapolates from peer-reviewed theoretical studies on closely related substituted thiophenes.[1][2][3][4] By doing so, we present a robust and predictive model of its electronic characteristics, offering valuable insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful tool in quantum chemistry for predicting molecular properties with high accuracy.[5]
The Significance of this compound in Chemical Synthesis and Drug Design
This compound is a versatile synthetic intermediate. The electron-deficient nature of the thiophene ring, amplified by the strong electron-withdrawing nitro group, makes it highly susceptible to nucleophilic aromatic substitution.[6] The bromine atom at the 3-position serves as a good leaving group, allowing for the introduction of a wide array of functional groups. This reactivity is crucial for the construction of more complex molecular architectures, including those with potential biological activity.[7]
The electronic and steric properties imparted by the bromo and nitro substituents can significantly influence how a molecule interacts with biological targets. Understanding the distribution of electron density, the energies of frontier molecular orbitals, and the overall reactivity of this compound is therefore critical for its strategic deployment in drug discovery programs.
Theoretical Methodology: A Validated Approach to Predicting Electronic Structure
The insights presented in this guide are based on a proposed computational workflow rooted in Density Functional Theory (DFT), a methodology that has been successfully applied to a wide range of organic molecules, including substituted thiophenes.[1][2][3][4][5]
Computational Protocol
A reliable and accurate prediction of the electronic structure of this compound can be achieved through the following step-by-step computational protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable geometry of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and electron-withdrawing groups.
-
-
Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties of the molecule. This includes:
-
Molecular orbital energies (including HOMO and LUMO)
-
Electron density and electrostatic potential maps
-
Mulliken population analysis for atomic charges
-
Global reactivity descriptors
-
The following diagram illustrates the computational workflow:
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Predicted Molecular Geometry
Based on DFT calculations of similar substituted thiophenes, the geometry of this compound is expected to be largely planar, with the thiophene ring forming the central plane.[1][4] The nitro group will likely exhibit some degree of twisting out of the plane of the thiophene ring to minimize steric hindrance with the adjacent bromine atom. The predicted bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C2-N bond is expected to have some double bond character due to resonance with the thiophene ring, leading to a shorter bond length.
| Parameter | Predicted Value (Angstroms/Degrees) | Rationale |
| C2-C3 Bond Length | ~1.4 Å | Influenced by the presence of bulky and electronegative substituents. |
| C-Br Bond Length | ~1.85-1.90 Å | Typical for a C-Br bond on an aromatic ring. |
| C-N Bond Length | ~1.45-1.50 Å | Shorter than a typical C-N single bond due to resonance. |
| O-N-O Bond Angle | ~120-125° | Characteristic of a nitro group. |
| C2-C3-Br Bond Angle | >120° | Likely distorted from ideal sp2 hybridization due to steric repulsion. |
In-depth Analysis of the Electronic Structure
The electronic structure of a molecule is key to understanding its reactivity and intermolecular interactions. For this compound, the interplay between the electron-rich thiophene ring and the two powerful electron-withdrawing substituents is of particular interest.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
-
HOMO: The HOMO of this compound is predicted to be primarily localized on the thiophene ring, with significant contributions from the sulfur and bromine atoms. The electron-withdrawing nitro group will lower the energy of the HOMO compared to unsubstituted thiophene, making the molecule less prone to oxidation.
-
LUMO: The LUMO is expected to be predominantly localized on the nitro group and the C2 and C3 carbons of the thiophene ring. This indicates that these are the most likely sites for nucleophilic attack. The energy of the LUMO will be significantly lowered by the nitro group, making the molecule a good electron acceptor.
-
HOMO-LUMO Gap: The presence of the strong electron-withdrawing nitro group is expected to significantly reduce the HOMO-LUMO energy gap compared to thiophene. A smaller energy gap suggests higher reactivity, particularly towards nucleophiles.
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.5 to -7.5 | Thiophene ring, S, and Br atoms |
| LUMO | -2.5 to -3.5 | Nitro group, C2 and C3 of the thiophene ring |
| HOMO-LUMO Gap | ~4.0 | - |
Electron Density and Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected to be concentrated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack.
-
Positive Potential (Blue): A region of positive electrostatic potential is predicted to be located on the thiophene ring, particularly around the hydrogen atoms and the carbon atoms adjacent to the electron-withdrawing groups. This positive region indicates susceptibility to nucleophilic attack. The bromine atom will also exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding.[10]
Sources
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An In-depth Technical Guide to the Solubility of 3-Bromo-2-nitrothiophene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-nitrothiophene (CAS No: 24430-27-1). As a key intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science applications, understanding its behavior in various solvents is critical for process optimization, purification, and formulation.[1][2] Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide establishes a predictive framework based on its molecular structure and physicochemical properties. We present a detailed, best-practice experimental protocol for researchers to accurately determine its solubility. This document is intended for researchers, chemists, and drug development professionals, providing the theoretical foundation and practical tools necessary to effectively work with this compound.
Introduction to this compound
This compound is an organosulfur compound featuring a thiophene ring substituted with a nitro group at the 2-position and a bromine atom at the 3-position. Its molecular formula is C₄H₂BrNO₂S, and it has a molecular weight of approximately 208.04 g/mol .[3][4][5] The presence of the electron-withdrawing nitro group and the reactive bromo-substituent makes it a versatile building block in organic synthesis.[2][6]
The solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is a fundamental physical property that dictates its behavior in various stages of development, including:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.
-
Purification: Selecting appropriate solvents for techniques like recrystallization.
-
Formulation: Developing stable and bioavailable dosage forms.
This guide will bridge the current data gap by providing a thorough theoretical analysis and a practical methodology for solubility determination.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. The structure of this compound offers several clues to its expected solubility.
Key Molecular Features:
-
Thiophene Ring: An aromatic, five-membered heterocycle containing sulfur. While it has some polar character due to the sulfur heteroatom, it is largely non-polar and contributes to van der Waals interactions.
-
Nitro Group (-NO₂): A highly polar, strong electron-withdrawing group capable of dipole-dipole interactions. It significantly increases the polarity of the molecule.
-
Bromo Group (-Br): An electronegative and polarizable atom that contributes to dipole-dipole forces and increases the overall molecular weight.
The PubChem database lists a computed XLogP3 value of 2.5 for this compound, which indicates a moderate level of lipophilicity (preference for non-polar, lipid-like environments) over hydrophilicity (preference for water).[3]
Based on this structure, we can predict the following:
-
High Solubility is expected in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)) that can engage in strong dipole-dipole interactions with the nitro group.
-
Moderate Solubility is likely in polar protic solvents (e.g., Ethanol, Methanol). While these solvents can form hydrogen bonds, this compound itself is not a strong hydrogen bond donor or acceptor.
-
Low Solubility is anticipated in non-polar solvents (e.g., Hexane, Toluene) as there is a significant mismatch in polarity.
-
Very Low Solubility is expected in water, due to the compound's overall lipophilic character and lack of significant hydrogen bonding capability.[8]
Caption: Predictive workflow for this compound solubility.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar nitro group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | Polarity match allows for dissolution, but the absence of strong H-bonding limits high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Moderate polarity and ability to engage in dipole interactions. |
| Aromatic | Toluene, Benzene | Slightly Soluble | The aromatic thiophene ring has some affinity for aromatic solvents. |
| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Insoluble to Sparingly Soluble | Significant polarity mismatch between the solute and solvent. |
| Aqueous | Water | Insoluble | The compound is predominantly lipophilic (XLogP3 = 2.5) and lacks H-bonding groups.[3] |
Experimental Protocol for Quantitative Solubility Determination
The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility.[10] It is a robust and reliable method that ensures the solution has reached saturation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of Stock Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) to prepare a concentrated stock solution.
-
Perform serial dilutions to create a set of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to several vials. Causality: Using an excess of solid is critical to ensure that the solvent becomes fully saturated, allowing for the determination of the true equilibrium solubility.[10]
-
Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a temperature-controlled orbital shaker. A standard temperature is 25 °C (298.15 K).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours). Trustworthiness: A preliminary kinetic study should be performed to determine the time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 h) until the concentration of the solute in the supernatant remains constant. This self-validating step ensures the measured solubility is the true thermodynamic equilibrium value.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Causality: Filtration is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
-
Quantification:
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the prepared standards.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.
-
Caption: Workflow for the isothermal shake-flask solubility experiment.
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood.[11] Based on data for similar compounds, it is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be achieved by analyzing its molecular structure. It is expected to be most soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar and aqueous media. For researchers requiring precise quantitative data for process development, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. Adherence to this self-validating protocol will ensure the generation of accurate and reproducible solubility data, facilitating the effective use of this important chemical intermediate.
References
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- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025, February 11). Retrieved January 10, 2026.
- Solubility of Organic Compounds. (2023, August 31). Retrieved January 10, 2026.
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. (2024, November 19). Retrieved January 10, 2026.
- A Comparative Analysis of Nitro-Substituted Benzothiophenes: Synthesis, Properties, and Biological Activities. Benchchem. (n.d.). Retrieved January 10, 2026.
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- Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. PubMed. (n.d.). Retrieved January 10, 2026.
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Harnessing the Synthetic Potential of 3-Bromo-2-nitrothiophene: A Guide to Commercial Sourcing and Application
An In-depth Technical Guide for Researchers
Introduction: The Strategic Value of 3-Bromo-2-nitrothiophene in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. This compound (CAS No. 24430-27-1) has emerged as a particularly valuable heteroaromatic intermediate.[1][2] Its utility stems from a unique electronic architecture: a five-membered thiophene ring substituted with both a bromine atom and a powerful electron-withdrawing nitro group.[3][4] This specific arrangement renders the thiophene ring electron-deficient, significantly activating it for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[3]
The molecule, with a molecular formula of C₄H₂BrNO₂S and a molecular weight of approximately 208.04 g/mol , serves as a cornerstone for constructing more complex heterocyclic systems.[2] Its reactivity allows for the strategic introduction of diverse functionalities, making it a key precursor in the development of novel pharmaceuticals, agrochemicals, and materials.[3][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reputable commercial suppliers, critical quality control considerations, safe handling protocols, and a practical application workflow for this compound.
Commercial Supplier Landscape
The accessibility of high-quality starting materials is paramount for reproducible and reliable research. Several reputable chemical suppliers provide this compound for research purposes. The choice of supplier often depends on factors such as required purity, scale, availability, and the level of documentation provided.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | Not explicitly listed on the main page, requires further inquiry. | A major global supplier known for extensive documentation and a wide range of research chemicals. |
| Santa Cruz Biotechnology | Not explicitly listed, lot-specific data available on Certificate of Analysis. | Offers the compound specifically for biochemical and proteomics research.[1] |
| BenchChem | Not specified, product intended for research use. | Provides key physical properties and safety information on its product page.[3] |
| ChemShuttle | Purity of 95% is listed for the isomer 2-bromo-3-nitrothiophene. | Specializes in building blocks for drug discovery and offers custom synthesis services. |
| ECHEMI (Various Sellers) | Industrial Grade and other grades available from various listed suppliers. | A platform connecting buyers with chemical manufacturers, often for larger quantities.[6][7] |
Note: Purity and available quantities are often lot-dependent and can vary. Researchers should always consult the supplier and the specific Certificate of Analysis for the most accurate information.
Pillar 1: Ensuring Experimental Integrity through Rigorous Quality Control
The success of a synthetic campaign begins with the quality of the starting materials. For a reactive building block like this compound, impurities can introduce competing side reactions, complicate purification, and ultimately compromise the yield and purity of the final product. Therefore, a meticulous evaluation of the supplied material is not just recommended; it is a necessity.
The Certificate of Analysis (CoA): Your Primary Quality Document
A Certificate of Analysis is a formal document provided by the supplier that confirms a product meets its stated specifications. It is the single most important piece of documentation for validating the quality of a chemical. For long-term projects, it is crucial to request and archive the CoA for each specific lot used to ensure traceability and reproducibility.
Key Parameters to Scrutinize on a CoA:
-
Purity Assay: This is the most critical value, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most synthetic applications, a purity of ≥97% is advisable.
-
Identity Confirmation: The CoA should confirm the material's identity, often through techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring it conforms to the known spectrum of this compound.[8]
-
Appearance: The expected appearance is typically an off-white or yellow solid (crystals, flakes, or powder).[4] Any significant deviation in color could indicate degradation or the presence of impurities.
-
Melting Point: A sharp melting point range (e.g., 78-81°C) is a strong indicator of high purity.[4] A broad or depressed melting range often suggests the presence of impurities.
-
Lot Number: This unique identifier is crucial for tracking the specific batch of the chemical used in an experiment, which is vital if results need to be troubleshot or reproduced later.[9][10]
Pillar 2: A Self-Validating System for Safe Handling and Storage
Trustworthiness in experimental science extends to the safety of the protocols. This compound possesses hazards that mandate strict adherence to safety procedures to protect researchers and ensure a controlled experimental environment.
Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H335: May cause respiratory irritation.[3]
Mandatory Safety and Handling Protocol
-
Engineering Controls: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] The workspace should be equipped with an eyewash station and a safety shower.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat. Ensure it is flame-retardant if working with flammable solvents.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] The recommended storage temperature is often between 2-8°C to maintain long-term stability.[3] Keep it away from incompatible materials such as strong bases and oxidizing agents.[11][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[11]
Pillar 3: Authoritative Application in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in research is as an electrophile in SNAr reactions. The nitro group's strong electron-withdrawing nature, combined with the bromine's capacity as a good leaving group, facilitates the attack of nucleophiles on the thiophene ring.[3] This allows for the formation of new carbon-heteroatom or carbon-carbon bonds, which is a foundational strategy in drug discovery.
Below is a representative, step-by-step methodology for a generic SNAr reaction.
Experimental Protocol: Synthesis of a 3-Amino-2-nitrothiophene Derivative
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂) as the nucleophile.
-
Reactor Setup:
-
Place a stirrer bar into a round-bottom flask appropriately sized for the reaction scale.
-
Dry the flask in an oven and allow it to cool under a stream of inert gas (e.g., Nitrogen or Argon). Causality: The exclusion of atmospheric moisture is critical as water can protonate the amine nucleophile, reducing its nucleophilicity and leading to lower yields.
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF). Causality: Polar aprotic solvents are used because they can solvate the cation of the base without strongly solvating the amine nucleophile, thus preserving its reactivity.
-
Add the primary amine (R-NH₂) (1.1 - 1.5 eq). Causality: A slight excess of the nucleophile is often used to ensure the complete consumption of the starting material.
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq). Causality: The base is required to neutralize the hydrobromic acid (HBr) that is generated during the reaction, preventing it from protonating the unreacted amine.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat as required (e.g., 50-80°C), depending on the reactivity of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water or an aqueous solution of ammonium chloride. Causality: This step quenches the reaction and helps to precipitate the organic product while dissolving the inorganic salts (e.g., triethylammonium bromide).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired 3-amino-2-nitrothiophene derivative.
-
Workflow Visualization
The following diagram illustrates the logical flow of the described SNAr protocol.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
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The Chemistry of Nitrothiophenes: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemistry of nitrothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The introduction of a nitro group onto the thiophene ring profoundly alters its electronic properties, creating a versatile scaffold for the synthesis of novel therapeutic agents. This document details the core principles of nitrothiophene synthesis, reactivity, and mechanism of action. We will delve into key transformations, including electrophilic nitration, nucleophilic aromatic substitution (SNAr), nitro group reduction, and metal-catalyzed cross-coupling reactions. Furthermore, this guide elucidates the role of nitrothiophenes as bioreductive prodrugs, a cornerstone of their application in treating infectious diseases and cancer. Detailed experimental protocols, mechanistic diagrams, and a curated summary of biological data are provided to empower researchers and drug development professionals in their pursuit of new nitrothiophene-based therapeutics.
Introduction: The Thiophene Scaffold and the Influence of the Nitro Group
Thiophene is a five-membered, sulfur-containing aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties offer advantages in modulating pharmacokinetic and pharmacodynamic profiles.[3]
The introduction of a nitro group (—NO₂) dramatically reshapes the chemical personality of the thiophene ring.[4] As a potent electron-withdrawing group, it significantly influences the ring's reactivity through both inductive and resonance effects. This electronic modulation is the cornerstone of nitrothiophene chemistry:
-
Activation towards Nucleophilic Attack: The electron-deficient nature of the nitro-substituted thiophene ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for the unsubstituted thiophene.[5] This opens up a vast synthetic landscape for introducing diverse functional groups.
-
Directing Electrophilic Substitution: The nitro group is a meta-director in classical electrophilic aromatic substitution. However, the inherent reactivity of the thiophene ring often leads to complex regiochemical outcomes during synthesis.
-
A Bioreductive "Warhead": In a biological context, the nitro group is not merely a structural component but a functional "warhead." It can be enzymatically reduced, particularly in the hypoxic environments of tumors or within certain microorganisms, to generate cytotoxic reactive nitrogen species.[1][6] This transforms the nitrothiophene into a targeted prodrug, selectively activated where its therapeutic effect is most needed.[7][8]
This guide will systematically unpack these principles, providing the foundational knowledge required to harness the synthetic versatility and therapeutic potential of nitrothiophenes.
Synthesis of Nitrothiophenes: Electrophilic Nitration
The most direct route to nitrothiophenes is the electrophilic nitration of the thiophene ring. Due to the high reactivity of thiophene compared to benzene, nitration must be conducted under carefully controlled, milder conditions to avoid polysubstitution and oxidative degradation.[9] The classic mixture of concentrated nitric and sulfuric acids is often too harsh.[9]
Regioselectivity
Nitration of unsubstituted thiophene predominantly yields 2-nitrothiophene, with 3-nitrothiophene as a minor product.[9][10] This selectivity is governed by the greater stability of the cationic intermediate (the sigma complex) formed upon electrophilic attack at the C2 position compared to the C3 position.
Nitrating Agents and Conditions
Several milder nitrating systems have been developed to achieve efficient and selective nitration of thiophenes:
-
Fuming Nitric Acid in Acetic Anhydride: This is a classic and effective method that generates acetyl nitrate in situ as the active nitrating species.[11]
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system provides a powerful yet controlled nitration environment, often resulting in good yields of the desired 2-nitrothiophene.[12]
-
Copper (II) Nitrate in Acetic Anhydride: This represents a very mild set of conditions suitable for sensitive thiophene substrates.[9]
It is critical to avoid the presence of nitrous acid, which can lead to autocatalytic and potentially explosive reactions with the highly reactive thiophene ring.[9]
Diagram 1: General Workflow for Thiophene Nitration
Caption: Experimental workflow for the synthesis of 2-nitrothiophene.
Experimental Protocol 1: Synthesis of 2-Nitrothiophene
This protocol is adapted from a procedure in Organic Syntheses.[11]
-
Solution Preparation:
-
Solution A: Dissolve 84 g (1.0 mole) of thiophene in 340 mL of acetic anhydride.
-
Solution B: Carefully dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 mL of glacial acetic acid.
-
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add half of Solution B. Cool the flask in an ice/water bath to 10°C.
-
Nitration: Begin stirring and add half of Solution A dropwise from the funnel. The rate of addition must be controlled to maintain the reaction temperature below room temperature.
-
Completion of Addition: Once the initial addition is complete, cool the mixture back to 10°C. Add the remaining portion of Solution B to the flask, followed by the slow, dropwise addition of the remaining Solution A, again maintaining temperature control.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, will precipitate as pale yellow crystals.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The crude product can be purified by steam distillation followed by recrystallization from petroleum ether to yield colorless crystals of 2-nitrothiophene (m.p. 44–45.5°C). The typical yield is 70–85%.[11]
Key Reactions and Transformations
The presence of the nitro group makes nitrothiophenes versatile intermediates for a wide range of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for functionalizing the nitrothiophene core. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of a suitable leaving group (typically a halide) by a nucleophile.[5][13]
The reaction rate is significantly faster in nitrothiophenes compared to their nitrobenzene counterparts and is influenced by the nature of the nucleophile, the leaving group, and the solvent.[14] Studies have shown that these reactions proceed more rapidly in ionic liquids than in conventional organic solvents.[14]
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr on a nitrothiophene ring.
Experimental Protocol 2: Representative SNAr Reaction
This protocol describes a typical reaction of a halogenated nitrothiophene with an amine nucleophile, based on principles described in the literature.[14]
-
Setup: To a solution of 2-bromo-5-nitrothiophene (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a round-bottom flask, add the amine nucleophile (e.g., piperidine, 1.2 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-5-nitrothiophene derivative.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is one of the most valuable transformations in nitrothiophene chemistry. The resulting aminothiophenes are crucial building blocks for the synthesis of a vast array of pharmaceuticals and complex heterocyclic systems.[15][16]
Various reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.
-
Metal/Acid Systems: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic and robust methods for nitro group reduction.
-
Hydrazine/Raney Nickel: This combination is effective for reducing nitro groups, as demonstrated in the synthesis of 2-aminothiophene intermediates.[15]
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), have expanded the toolkit for functionalizing nitrothiophenes.[17][18] While the electron-withdrawing nitro group can sometimes complicate these reactions, a common strategy is to use a halogenated nitrothiophene (e.g., 5-bromo-2-nitrothiophene) as a substrate. The halogen acts as a reactive handle for the cross-coupling reaction, allowing for the introduction of aryl, vinyl, or alkynyl groups.[17][19]
Applications in Drug Development and Medicinal Chemistry
Nitrothiophenes are a prominent class of compounds investigated for a wide range of therapeutic applications, including antibacterial, antiparasitic, antifungal, and anticancer agents.[1][20]
Mechanism of Action: Bioreductive Activation
The primary mechanism of action for many biologically active nitrothiophenes is their role as prodrugs that undergo reductive activation.[1][7]
-
Enzymatic Reduction: In the target cell (e.g., a bacterium or a cancer cell under hypoxic conditions), nitroreductase enzymes catalyze the one-electron reduction of the nitro group to a nitroso radical anion.[8]
-
Generation of Cytotoxic Species: This radical can undergo further reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.
-
Cellular Damage: These reactive species can covalently modify and damage critical cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.[6]
This activation mechanism provides a degree of selectivity, as the necessary nitroreductase enzymes may be overexpressed in target pathogens or the hypoxic conditions required are more prevalent in solid tumors.
Diagram 3: Bioactivation Pathway of Nitrothiophenes
Caption: Reductive activation of a nitrothiophene prodrug by nitroreductase enzymes.
Therapeutic Examples and Biological Activity
The nitrothiophene scaffold has been successfully incorporated into numerous compounds with potent biological activity.
| Compound Class/Example | Therapeutic Area | Mechanism/Target | Reference |
| Nitrothiophene Carboxamides | Antibacterial (Narrow Spectrum) | Prodrugs activated by bacterial nitroreductases NfsA and NfsB. | [8] |
| (E)-N-(...)-5-nitrothiophene-2-carboxamide | Antiparasitic (Trypanosomiasis) | Potent and selective inhibitor of T. brucei growth; orally bioavailable. | [21][22] |
| 2-Chloro-3,5-dinitrothiophene | Antibacterial / Antifungal | High activity against E. coli and A. niger; action involves nucleophilic attack. | [23] |
| Nitrothiophene-based derivatives | Radiosensitizers / Cytotoxins | Selectively target and kill hypoxic mammalian cells, often found in solid tumors. | [20][24] |
Table 1: Selected examples of biologically active nitrothiophene derivatives.
One notable success story is the development of orally active nitrothiophene-based agents against Human African Trypanosomiasis (HAT). A series of compounds combining a nitrothiophene motif with other pharmacophores demonstrated high potency and selectivity against various Trypanosoma brucei subspecies, with one lead candidate showing excellent oral bioavailability and efficacy in mouse models of the disease.[21][22] This highlights the potential of this scaffold to address critical unmet medical needs, particularly in neglected tropical diseases.
Conclusion
The chemistry of nitrothiophenes is a rich and dynamic field, driven by the profound electronic influence of the nitro group on the thiophene ring. This unique functional group not only unlocks a diverse array of synthetic transformations—most notably nucleophilic aromatic substitution and facile reduction to the versatile amino group—but also serves as a key pharmacophore for bioreductive drug design. The ability to create prodrugs that are selectively activated in target pathogens or hypoxic tumor environments makes the nitrothiophene scaffold a highly valuable platform for modern drug discovery. The insights and protocols presented in this guide are intended to provide researchers with the foundational knowledge to innovate and develop the next generation of nitrothiophene-based therapeutics.
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An In-depth Technical Guide to the Fundamental Reactivity of the Thiophene Ring
Introduction
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, represents a cornerstone scaffold in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents and anticonvulsants, as well as organic semiconductors and dyes.[2][3] The unique electronic properties and biological activities of these compounds are intrinsically linked to the fundamental reactivity of the thiophene ring.[1] This guide provides a comprehensive exploration of the core principles governing thiophene's chemical behavior, moving from its electronic structure and aromaticity to its dominant reaction pathways and advanced functionalization strategies. Our objective is to furnish researchers with the causal insights and validated protocols necessary to expertly manipulate this versatile heterocycle.
Part 1: The Thiophene Core - Electronic Structure and Aromaticity
The reactivity of thiophene is a direct consequence of its electronic architecture. As a five-membered heterocycle, it is classified as an electron-rich aromatic system.[4] Its structure and stability can be understood through the following principles:
-
Planarity and Conjugation: The thiophene ring is a planar, cyclic molecule with a fully conjugated system of π-electrons. All five atoms in the ring are sp² hybridized.[5][6] The p-orbitals of the four carbon atoms and one of the p-orbitals of the sulfur atom are oriented perpendicular to the plane of the ring, allowing for continuous lateral overlap.[6]
-
Aromaticity and Hückel's Rule: Thiophene satisfies Hückel's rule for aromaticity, possessing a total of 6 π-electrons (4n+2, where n=1).[1][5] These six electrons—one from each of the four carbon atoms and two from a lone pair in the sulfur atom's p-orbital—are delocalized across the five-membered ring.[1][5] This delocalization results in significant resonance energy, which imparts aromatic stability to the molecule.
-
Comparative Aromaticity: The degree of aromaticity in thiophene is a subject of considerable importance. It is generally considered more aromatic than furan but less so than benzene.[1][4] This hierarchy can be explained by the electronegativity of the heteroatom. Sulfur, being less electronegative than oxygen, more readily donates its lone pair of electrons into the π-system, leading to more effective delocalization and greater aromatic stabilization compared to furan.[1]
-
Resonance and Electron Distribution: Resonance structures illustrate the delocalization of the π-electrons and show a net negative charge distributed among the carbon atoms, with a corresponding positive charge on the sulfur atom.[3] This electron-rich nature is the primary reason for thiophene's high susceptibility to attack by electrophiles.
Caption: p-Orbital overlap creating the delocalized π-system in thiophene.
Part 2: Electrophilic Aromatic Substitution (EAS) - The Dominant Reaction Pathway
Given its electron-rich aromatic character, the most fundamental and widely exploited reaction of the thiophene ring is electrophilic aromatic substitution (EAS).[4][7] Thiophene's reactivity in EAS reactions is significantly greater than that of benzene, allowing for substitutions to occur under milder conditions.[7][8]
Mechanism and Regioselectivity: The α-Substitution Preference
The general mechanism for EAS on thiophene is a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, followed by deprotonation to restore aromaticity.[7][9]
A critical feature of thiophene's reactivity is its pronounced regioselectivity. Electrophilic attack occurs almost exclusively at the C2 (α) position rather than the C3 (β) position.[3][4][7] The causality behind this preference lies in the relative stability of the intermediate σ-complex.
-
Attack at C2 (α-position): When an electrophile attacks the C2 position, the resulting positive charge is delocalized over three atoms, including the sulfur atom. The ability of the sulfur to stabilize the adjacent carbocation via resonance is a key contributing factor. This results in a more stable intermediate.[7][10]
-
Attack at C3 (β-position): Attack at the C3 position yields a less stable intermediate, as the positive charge is delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the charge through resonance in the most significant contributing structures.[7]
Caption: Reaction pathways for electrophilic substitution on thiophene.
Key Electrophilic Aromatic Substitution Reactions
The enhanced reactivity of thiophene allows for a variety of substitution reactions to be performed under conditions that are often milder than those required for benzene.
| Reaction | Typical Reagents | Primary Product | Causality and Field Insights |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in solvents like THF or acetic acid. | 2-Halothiophene | Using NBS/NCS provides a low concentration of Br⁺/Cl⁺, preventing di-substitution and reactions with elemental halogens that can be too vigorous. |
| Nitration | Acetyl nitrate (HNO₃/Ac₂O) or milder nitrating agents. | 2-Nitrothiophene | Harsh conditions (e.g., conc. HNO₃/H₂SO₄) must be avoided as they lead to oxidative degradation and polymerization of the electron-rich ring.[3] |
| Sulfonation | Pyridine-SO₃ complex in pyridine or dichloroethane. | Thiophene-2-sulfonic acid | Fuming sulfuric acid can cause charring and polymerization. The pyridine-SO₃ complex is a much milder and more controlled sulfonating agent. |
| Friedel-Crafts Acylation | Acid chloride/anhydride with a mild Lewis acid (e.g., SnCl₄, BF₃·OEt₂). | 2-Acylthiophene | Strong Lewis acids (e.g., AlCl₃) can coordinate strongly with the sulfur atom, deactivating the ring towards electrophilic attack. Milder catalysts are therefore required. |
| Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). | Thiophene-2-carbaldehyde | This is a highly reliable and regioselective method for introducing a formyl group onto electron-rich heterocycles. The electrophile (Vilsmeier reagent) is generated in situ and is mild enough for thiophene. |
Part 3: Metalation - A Powerful Tool for Regiocontrolled Functionalization
While EAS is a cornerstone of thiophene chemistry, direct metalation offers a complementary and often superior strategy for introducing a wide range of functional groups with absolute regiocontrol.[11] This pathway relies on the deprotonation of a C-H bond, typically by a strong organometallic base.
Principle and Regioselectivity
The C-H bonds at the α-positions (C2 and C5) of thiophene are significantly more acidic than those at the β-positions.[12] This heightened acidity is attributed to the ability of the adjacent sulfur atom to stabilize the resulting carbanion through both inductive effects and d-orbital participation. Consequently, treatment of thiophene with a strong base, such as n-butyllithium (n-BuLi), results in rapid and clean deprotonation at the C2 position to form 2-thienyllithium.[12][13]
Synthetic Utility
The 2-thienyllithium species is a potent nucleophile and a versatile synthetic intermediate.[13] It readily reacts with a vast array of electrophiles, allowing for the precise installation of functional groups at the 2-position—a feat that can be difficult to achieve via EAS for certain functionalities.
Caption: General workflow for the metalation of thiophene and subsequent electrophilic quench.
Field-Proven Protocol: Synthesis of 2-Thiophenecarboxylic Acid via Lithiation
This protocol demonstrates a self-validating system for the regioselective carboxylation of thiophene. The success of the reaction is confirmed by the exclusive formation of the 2-substituted product.
Step 1: System Preparation
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. An inert atmosphere is critical to prevent quenching of the highly basic organolithium reagent.
Step 2: Reagent Charging and Cooling
-
Charge the flask with anhydrous tetrahydrofuran (THF).
-
Add thiophene via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation and prevent side reactions.
Step 3: Metalation
-
Slowly add one molar equivalent of n-butyllithium (n-BuLi in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-thienyllithium.
Step 4: Electrophilic Quench
-
In a separate flask, prepare an excess of crushed dry ice (solid CO₂).
-
Transfer the cold 2-thienyllithium solution onto the dry ice via cannula. The large excess of CO₂ ensures efficient trapping of the nucleophile.
Step 5: Workup and Isolation
-
Allow the mixture to warm to room temperature. The CO₂ will sublime.
-
Quench the reaction mixture with water.
-
Acidify the aqueous layer with dilute hydrochloric acid (HCl) to a pH of ~2. This protonates the thiophene-2-carboxylate salt to form the desired carboxylic acid, causing it to precipitate or partition into an organic layer.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase (e.g., with MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part 4: Alternative Reaction Manifolds
While EAS and metalation are the dominant paradigms, a complete understanding of thiophene's reactivity requires acknowledging other important transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the thiophene ring makes it inherently resistant to nucleophilic attack.[14] SNAr reactions are generally not feasible unless the ring is heavily functionalized with potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups.[1][14][15][16] These substituents are required to stabilize the negatively charged Meisenheimer complex that is formed as an intermediate.
-
Ring-Opening Reactions: Although the aromaticity of thiophene imparts considerable stability, the C-S bond can be cleaved under specific reductive or metal-mediated conditions.
-
Desulfurization: Reaction with Raney Nickel (Raney Ni) results in reductive desulfurization, cleaving both C-S bonds and saturating the carbon chain. This process effectively removes the sulfur atom and yields a linear alkane, a transformation often used in structural elucidation.
-
Metal-Mediated Cleavage: Certain low-valent transition metal complexes can insert into a C-S bond, leading to ring-opening.[17][18][19] Similarly, some highly substituted lithiated thiophenes can undergo spontaneous ring-opening.[20]
-
-
Oxidation: The sulfur atom in thiophene can be selectively oxidized, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
-
Thiophene-S-oxide and Thiophene-S,S-dioxide: Oxidation first yields the thiophene-1-oxide, and further oxidation produces the thiophene-1,1-dioxide. These oxidized species are no longer aromatic. They are highly reactive and typically behave as electron-deficient dienes, readily participating in Diels-Alder reactions.
-
Conclusion
The fundamental reactivity of the thiophene ring is a rich interplay of its inherent aromaticity, the electronic influence of the sulfur heteroatom, and its susceptibility to carefully chosen reagents. Its electron-rich nature dictates a strong preference for electrophilic aromatic substitution , with predictable and reliable regioselectivity for the α-position (C2) . This reactivity is complemented by metalation-deprotonation , a powerful and precise tool that provides access to nucleophilic thienyl species, enabling a diverse range of functionalizations not readily accessible through EAS. While less common, pathways such as nucleophilic substitution on activated rings, ring-opening, and oxidation further expand the synthetic utility of this critical heterocycle. A thorough grasp of these core principles is indispensable for professionals in drug discovery and materials science seeking to harness the full potential of thiophene chemistry.
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The Nitro Group's Defining Influence on Thiophene Reactivity: A Technical Guide for Advanced Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The introduction of a nitro group onto the thiophene scaffold is a transformative event in the reactivity of this privileged heterocycle. This guide provides a comprehensive exploration of the multifaceted role of the nitro group, a potent electron-withdrawing substituent, in modulating the electronic landscape of the thiophene ring. We will delve into the mechanistic underpinnings of how this modification deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, this guide will illuminate the profound effect of the nitro group on the acidity of thiophene's ring protons, a feature that unlocks novel synthetic pathways. Through a synthesis of established principles and field-proven insights, this document aims to equip researchers with the foundational knowledge and practical protocols necessary to strategically leverage nitrothiophenes in the design and execution of complex synthetic strategies, particularly within the realm of medicinal chemistry and materials science.
Introduction: The Thiophene Scaffold and the Impact of Nitration
Thiophene, an electron-rich five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science, featuring prominently in a multitude of approved drugs and functional organic materials.[1] Its heightened reactivity compared to benzene in electrophilic aromatic substitution reactions stems from the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate, the σ-complex.[2] Electrophilic attack preferentially occurs at the C2 (α) position, which is more electron-rich and can better stabilize the intermediate through resonance.[2][3]
The addition of a nitro group (—NO₂) fundamentally alters this reactivity profile. As a strong electron-withdrawing group, it diminishes the electron density of the thiophene ring through both inductive and resonance effects, profoundly influencing its behavior in subsequent chemical transformations.[2][4] This guide will systematically dissect these influences.
Deactivation and Directing Effects in Electrophilic Aromatic Substitution
The primary consequence of introducing a nitro group is the significant deactivation of the thiophene ring towards electrophilic attack.[2] This makes reactions like nitration, halogenation, and sulfonation more challenging to achieve compared to the parent thiophene. Friedel-Crafts reactions, in particular, are generally not feasible under standard conditions due to the severely deactivated ring.[2]
Regioselectivity in the Nitration of Thiophene
The initial nitration of thiophene itself demonstrates a strong kinetic preference for the 2-position, often yielding 2-nitrothiophene as the major product with high selectivity (often >90%).[3][5] This is attributed to the lower activation energy for the attack of the nitronium ion (NO₂⁺) at the more electron-rich C2 position.[3]
Subsequent Electrophilic Substitution on Nitrothiophenes
When a nitro group is already present, it directs incoming electrophiles to specific positions. The directing effects are a complex interplay of the inherent reactivity of the thiophene ring positions and the deactivating nature of the nitro group.
-
2-Nitrothiophene: The nitro group at the C2 position deactivates all other positions. The deactivating effect is most pronounced at the C3 and C5 positions. Consequently, electrophilic substitution on 2-nitrothiophene is directed primarily to the C4 and C5 positions.[2] For instance, the bromination of 2-nitrothiophene can yield 2-bromo-5-nitrothiophene.[2]
-
3-Nitrothiophene: The situation is different for 3-nitrothiophene. The nitro group at C3 deactivates the ring, but the C2 and C5 positions remain the most activated for electrophilic attack.
The following diagram illustrates the directing effects in the nitration of 2-nitrothiophene.
Caption: Generalized mechanism for SNAAr on a nitro-substituted thiophene.
Studies have shown that these reactions can proceed faster in ionic liquids compared to conventional solvents. [6]A variety of nucleophiles, including amines and sulfur nucleophiles, can displace leaving groups on nitrothiophene rings, providing a versatile method for functionalization. [6][7]For instance, the reaction of 2-L-5-nitrothiophenes (where L is a leaving group) with amines like pyrrolidine, piperidine, and morpholine has been studied in detail. [6]
Increased Acidity of Ring Protons
The powerful electron-withdrawing nature of the nitro group also significantly increases the acidity of the protons attached to the thiophene ring. [4][8]This is because the resulting carbanion (conjugate base) formed upon deprotonation is stabilized by the delocalization of the negative charge onto the nitro group through resonance. [9][10]This enhanced acidity opens up avenues for selective deprotonation and subsequent functionalization at positions that would otherwise be unreactive.
The stability of the conjugate base is the key determinant of acidity. [8]The more stable the conjugate base, the stronger the acid. The resonance stabilization provided by the nitro group makes the conjugate base of a nitrothiophene significantly more stable than that of thiophene itself.
This principle can be exploited in synthesis. For example, by using a suitable base, a proton can be abstracted from a nitrothiophene, and the resulting carbanion can then react with various electrophiles to introduce new functional groups.
Applications in Drug Discovery and Materials Science
The unique reactivity profile of nitrothiophenes makes them valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
-
Drug Discovery: Nitrothiophene derivatives have been investigated for their potential as antibacterial, antifungal, antiparasitic, and anticancer agents. [1][11]Many of these compounds act as prodrugs, where the nitro group is reductively activated by enzymes within the target organism to generate cytotoxic species. [1][12]For example, certain nitrothiophene carboxamides have shown promise as narrow-spectrum antibacterials. [13][14][15]* Materials Science: The electronic properties of thiophene-based polymers can be tuned by the introduction of electron-withdrawing groups like the nitro group. [16]This allows for the design of materials with specific optical and electronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). [17]
Experimental Protocols
Synthesis of 2-Nitrothiophene
This protocol is adapted from a well-established procedure. [18] Materials:
-
Thiophene (1 mole, 84 g)
-
Acetic anhydride (340 cc)
-
Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)
-
Glacial acetic acid (600 cc)
Procedure:
-
Dissolve the thiophene in acetic anhydride.
-
In a separate flask, dissolve the fuming nitric acid in glacial acetic acid.
-
Divide each solution into two equal parts.
-
To a 2-liter three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel, add one-half of the nitric acid solution.
-
Cool the mixture to 10°C.
-
Slowly add one-half of the thiophene solution from the separatory funnel, maintaining the temperature between 10-20°C.
-
After the addition is complete, add the remaining nitric acid solution, followed by the rest of the thiophene solution, maintaining the temperature control.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture onto crushed ice.
-
Separate the oily layer, wash it with water, then with a dilute solution of sodium carbonate, and finally with water again.
-
Dry the crude 2-nitrothiophene over calcium chloride and purify by distillation under reduced pressure.
Safety Note: The reaction of nitric acid with acetic anhydride can be exothermic and potentially explosive. [19]This procedure should be carried out with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.
Workflow for Nucleophilic Aromatic Substitution
The following workflow outlines a general procedure for the reaction of a halo-nitrothiophene with an amine nucleophile.
Caption: A generalized experimental workflow for the SNAAr of a halo-nitrothiophene.
Conclusion
The nitro group exerts a powerful and dichotomous influence on the reactivity of the thiophene ring. Its strong electron-withdrawing character deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, it enhances the acidity of the ring protons, providing an additional handle for synthetic manipulation. A thorough understanding of these principles is paramount for researchers seeking to harness the full synthetic potential of nitrothiophenes. By leveraging the unique reactivity patterns imparted by the nitro group, chemists can devise elegant and efficient routes to complex molecular architectures with applications spanning from medicine to materials science.
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- Thiophene: Bromination & Reduction - Chemistry - StudySmarter. (2023).
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- Suitable reagents for nitration of thiophene - Chemistry Stack Exchange. (2019).
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- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.).
- Electrophilic substitution on thiophene - Química Organica.org. (n.d.).
- The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023).
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- Flower, F. I., et al. (1983). Substitution Reactions of Nitrothiophenes. 6. Disparate Mechanisms for Substitution Reactions at Neopentyl Carbons Bearing 4- and 5-Nitrothienyl Groups. The Journal of Organic Chemistry, 48(23), 4202-4205. [Link]
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- Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. (n.d.).
- Nucleophilic Substitution of Thiophene Derivatives - Semantic Scholar. (n.d.).
- Manjunatha, U., et al. (2015). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5859-5861. [Link]
- A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (2020).
- Thiophenes and their Benzo Derivatives: Reactivity - ResearchGate. (n.d.).
- Products and Mechanism of the NO3 Reaction with Thiophene - ResearchGate. (n.d.).
- Using the nitro group to induce -stacking in terthiophenes. (n.d.).
- Comparing Acidity of Protons on a Single Molecule Organic Chemistry Acidity Practice Problem - YouTube. (2022).
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- Which is more acidity, furan, pyrrole, or thiophene? - Quora. (2017).
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. (2020).
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyura Coupling of 3-Bromo-2-nitrothiophene with Arylboronic Acids
Introduction: Navigating the Challenges of Electron-Deficient Heteroaromatic Coupling
The Suzuki-Miyura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At its core, the reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate. This guide provides a detailed exploration of a particularly nuanced application: the Suzuki coupling of 3-bromo-2-nitrothiophene with a variety of arylboronic acids.
The subject of this protocol, this compound, presents a unique set of challenges and opportunities. As a heteroaromatic halide, it is a valuable building block for the synthesis of novel thiophene-containing compounds, which are prevalent in many biologically active molecules. However, the presence of a strongly electron-withdrawing nitro group at the 2-position significantly influences the electronic properties of the thiophene ring. This electronic deficiency can impact the reactivity of the C-Br bond and potentially lead to undesired side reactions. Consequently, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity.
This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, the rationale behind procedural choices, and a robust framework for troubleshooting and further development.
Mechanistic Insights: The Suzuki-Miyura Catalytic Cycle
A firm grasp of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.
The Three Key Steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the active Pd(0) species to the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction. The electron-deficient nature of the thiophene ring in this substrate, due to the adjacent nitro group, can facilitate this step.
-
Transmetalation: In this step, the organic moiety from the arylboronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, 3-aryl-2-nitrothiophene, from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Visualizing the Process
To further elucidate the reaction pathway and the experimental procedure, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyura coupling reaction.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. It is important to note that optimization of the base, solvent, and temperature may be necessary for specific arylboronic acids, particularly those with challenging steric or electronic properties.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-2-nitrothiophene product.
Data Presentation: A Comparative Overview
The choice of reaction parameters is critical for the success of the Suzuki coupling of this compound. The following table summarizes typical reaction conditions and expected yields for the coupling with various arylboronic acids, based on literature precedents for similar electron-deficient heteroaryl halides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 18 | 75-85 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 100 | 24 | 70-80 |
| 5 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 65-75 |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Expert Insights
Even with a robust protocol, challenges can arise. Below are common issues encountered in the Suzuki coupling of electron-deficient substrates like this compound and their potential solutions.
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and have been stored properly. Consider using a pre-catalyst. The activity of the catalyst can be inhibited by coordination of the pyridine nitrogen to the metal center.
-
Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure thorough degassing of the reaction mixture.
-
Base Incompatibility: The choice of base is crucial. For electron-deficient substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.
-
-
Side Reactions:
-
Protodebromination: This side reaction, where the bromine atom is replaced by a hydrogen atom, can be competitive with the desired coupling. Using a less protic solvent or a stronger base can sometimes mitigate this issue.
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Optimizing the reaction time and temperature is key.
-
Denitration: The nitro group can be susceptible to reduction or displacement under certain conditions, although this is less common in standard Suzuki protocols. If this is observed, milder reaction conditions (lower temperature, alternative base) should be explored.
-
-
Purification Challenges:
-
Co-eluting Impurities: The polarity of the 3-aryl-2-nitrothiophene products can be similar to that of unreacted starting materials or byproducts. Careful selection of the column chromatography eluent system is necessary. A gradient elution is often effective.
-
Conclusion and Future Directions
The Suzuki-Miyura coupling of this compound with arylboronic acids is a powerful method for the synthesis of a diverse range of 3-aryl-2-nitrothiophenes. These compounds are valuable intermediates in the development of new pharmaceuticals and functional materials. While the electron-deficient nature of the substrate requires careful consideration of reaction conditions, the protocol outlined in this guide provides a solid foundation for successful synthesis. By understanding the mechanistic principles and potential pitfalls, researchers can effectively troubleshoot and adapt this methodology to a wide array of arylboronic acids, paving the way for the discovery of novel and impactful molecules.
References
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyura cross-coupling and investigation of their biological activities. (2022). Taylor & Francis Online. [Link]
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- Reaction Conditions a and Yields for the | Download Scientific Diagram.
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- Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.
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- Palladium(0)
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (2011).
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 3-Bromo-2-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-2-nitrothiophene in Synthesis
This compound is a versatile and highly valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The thiophene ring is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active molecules.[1] The presence of a nitro group, a strong electron-withdrawing group, and a bromo substituent on the thiophene core provides two distinct and reactive handles for synthetic modification. This unique arrangement allows for selective and efficient functionalization through various palladium-catalyzed cross-coupling reactions, making it an indispensable tool for medicinal chemists and materials scientists.
The strategic placement of the bromine atom at the 3-position and the nitro group at the 2-position significantly influences the reactivity of the thiophene ring. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbon atom bearing the bromine, facilitating oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling catalytic cycles.[2][3][4] This heightened reactivity allows for coupling reactions to proceed under milder conditions and with a broader range of coupling partners.
The resulting 2-nitro-3-substituted thiophene derivatives are pivotal intermediates in the synthesis of a wide array of fused heterocyclic systems, such as thienopyridines and thienopyrimidines.[5][6][7][8][9] These fused ring systems are of significant interest in drug development, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6][10][11]
This guide provides an in-depth exploration of the most common palladium-catalyzed cross-coupling reactions utilizing this compound, including detailed, field-proven protocols and an examination of the underlying mechanistic principles.
Core Palladium-Catalyzed Cross-Coupling Reactions
The versatility of this compound is best demonstrated through its successful application in several key palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern C-C bond formation, include the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.[2][3][12]
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[2][3][12][13] The cycle can be broadly divided into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2][3][4][14]
-
Transmetalation (for Suzuki and Stille reactions): The organic group from the coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the halide.[2][3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][3][4]
The Heck reaction follows a slightly different pathway, involving migratory insertion of an alkene and subsequent β-hydride elimination.[2][13]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
In-Depth Protocols and Mechanistic Insights
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[14][15] Its popularity stems from the mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.[15]
Mechanism: The reaction is initiated by the oxidative addition of this compound to the Pd(0) catalyst.[14] The subsequent transmetalation step requires the activation of the organoboron species with a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[15] Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[14]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 3-Aryl-2-nitrothiophenes via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.025 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-nitrothiophene.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | >90 |
Note: Reaction conditions should be optimized for each specific substrate.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[16][17] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups and the stability of organotin reagents to air and moisture.[16][17] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts.[16]
Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[2][16] In the transmetalation step, the organic group is transferred from the tin atom to the palladium center. The rate of this step can be significantly enhanced by the addition of copper(I) salts as co-catalysts.[18]
Protocol: Synthesis of 3-Aryl-2-nitrothiophenes via Stille Coupling
Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol) and the aryltributylstannane (1.1 mmol).
-
Subject the tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with stirring for 12-16 hours.[19]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. To aid in the removal of tin byproducts, a wash with a saturated aqueous solution of potassium fluoride (KF) can be employed.[16]
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90-110 | 70-90 |
| Pd(PPh₃)₄ | DMF | 95 | 60-80 |
Note: The use of additives like CuI can significantly improve reaction rates and yields.[18]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[13][20][21] This reaction is a powerful tool for the synthesis of substituted alkenes.[13]
Mechanism: Unlike the Suzuki and Stille couplings, the Heck reaction does not involve a transmetalation step.[2] After the initial oxidative addition of this compound to Pd(0), the resulting Pd(II) complex coordinates to the alkene.[13] This is followed by migratory insertion of the alkene into the Pd-C bond. Finally, β-hydride elimination occurs to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[2][13]
Protocol: Synthesis of 3-Vinyl-2-nitrothiophenes via Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
DMF/H₂O (1:1)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (0.01 mmol).
-
Add a mixture of DMF and water (1:1, 10 mL).
-
Heat the reaction mixture to 80 °C for 4 hours.[22]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 75-90 |
| Pd(OAc)₂/PCy₃ | Triethylamine | Acetonitrile | 100 | 70-85 |
Sonogashira Coupling
The Sonogashira coupling is the cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[23][24] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.
Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles.[23] In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the product. The copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of a base to form the crucial copper(I) acetylide species.[23]
Protocol: Synthesis of 3-Alkynyl-2-nitrothiophenes via Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.05 mmol).
-
Flush the flask with argon for 10 minutes.
-
Add triethylamine (10 mL) and flush with argon again for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | 25-60 | 80-95 |
| Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | THF | 50 | 75-90 |
Conclusion
This compound stands out as a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group activates the C-Br bond, enabling efficient Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings under relatively mild conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in the synthesis of novel and complex molecules with potential applications in medicine and materials science. The ability to readily introduce diverse aryl, vinyl, and alkynyl moieties at the 3-position of the 2-nitrothiophene core opens up a vast chemical space for exploration and innovation.
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Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2-nitrothiophene: Advanced Protocols and Strategic Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-nitrothiophene stands as a cornerstone building block in modern heterocyclic chemistry, prized by medicinal and materials chemists for its predictable reactivity and synthetic versatility. Its unique electronic structure, characterized by an electron-deficient thiophene ring activated by a powerful nitro group and a strategically positioned bromine atom, enables a diverse array of chemical transformations. This guide provides an in-depth exploration of key synthetic strategies for leveraging this platform chemical, offering detailed, field-tested protocols for constructing novel and complex heterocyclic scaffolds. We delve into the causality behind experimental design for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and tandem reductive cyclization strategies, providing researchers with the practical knowledge to accelerate discovery programs.
The Strategic Value of this compound
The utility of this compound stems from the orthogonal reactivity of its two key functional groups. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the π-electron-withdrawing nitro group at the C2 position profoundly activates the thiophene ring for nucleophilic aromatic substitution (SNAr), rendering the C3-bromine an excellent leaving group.[1][2] This dual reactivity profile allows for sequential and selective functionalization, paving the way for complex molecular architectures. Furthermore, the nitro group itself can be chemically transformed, most notably through reduction to an amino group, which can then participate in intramolecular cyclizations to forge fused ring systems such as thienopyridines and thienopyrimidines—scaffolds of significant pharmacological interest.[3][4][5][6]
Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the premier method for elaborating the this compound core, offering mild conditions and exceptional functional group tolerance. The choice of reaction—be it Suzuki, Buchwald-Hartwig, Stille, or Sonogashira—is dictated by the desired bond construction (C-C or C-N) and the nature of the coupling partner.
Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for creating aryl amines from aryl halides.[7][8] The choice of phosphine ligand is critical for reaction efficiency; sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior as they promote both the oxidative addition and the final reductive elimination step, leading to higher yields under milder conditions.[9]
Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
Vessel Preparation: To a dry Schlenk tube under an argon atmosphere, add the selected Pd-precatalyst (e.g., BrettPhos-precatalyst, 2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) followed by the primary amine (1.2 equiv).
-
Solvent and Base: Add anhydrous 1,4-dioxane or toluene (to make a ~0.1 M solution). Then, add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv).[10] The use of a strong base is essential to deprotonate the amine, forming the active nucleophile.
-
Reaction: Seal the tube and heat the mixture to 65-80 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Catalyst System | Base | Amine Type | Typical Yield | Reference |
| Pd₂(dba)₃ / RuPhos | LiHMDS | Secondary | >85% | [9] |
| BrettPhos Precatalyst | LiHMDS | Primary | >90% | [9] |
| Pd(OAc)₂ / BINAP | K₂CO₃ | Intermolecular | Moderate | [10] |
Table 1: Representative conditions for Buchwald-Hartwig amination.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[11][12] The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[12][13]
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Vessel Preparation: In a round-bottom flask, combine this compound (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Catalyst and Base: Add Pd(PPh₃)₄ (3-5 mol%) and a base such as potassium carbonate (3.0 equiv).
-
Solvent System: Add a mixture of toluene and water (e.g., 4:1 v/v) to create a biphasic system. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C under an argon atmosphere for 8-16 hours.
-
Work-up: Cool the reaction mixture. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
| Palladium Source | Ligand | Base | Solvent | Typical Yield | Reference |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | High | [12] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | High | [14] |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Toluene/H₂O | Good-High | [11] |
Table 2: Common conditions for Suzuki-Miyaura coupling.
C-C Bond Formation: Stille Coupling
The Stille coupling utilizes organostannane reagents.[15][16] A key advantage is the excellent functional group tolerance and the stability of organostannanes to air and moisture.[17] However, a significant drawback is the toxicity of tin compounds, which requires careful handling and purification to remove tin byproducts.[15]
Protocol: Stille Coupling with an Organostannane
-
Vessel Preparation: To a dry Schlenk tube under argon, add this compound (1.0 equiv), the organostannane reagent (e.g., tributyl(vinyl)tin, 1.2 equiv), and Pd(PPh₃)₄ (2-5 mol%).
-
Solvent: Add anhydrous, degassed toluene or THF.
-
Reaction: Heat the reaction mixture to 90-110 °C for 12-16 hours.[18] The reaction is typically run under anhydrous conditions.
-
Work-up: After cooling, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography. It is often necessary to perform an additional purification step, such as treatment with a fluoride source (e.g., KF) or multiple chromatographic separations, to remove residual organotin byproducts.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[19] The classic protocol uses a dual catalyst system: a palladium source and a copper(I) co-catalyst (typically CuI).[20] The copper salt facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Protocol: Sonogashira Coupling with a Terminal Alkyne
-
Vessel Preparation: To a Schlenk flask under argon, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Reagent Addition: Add the terminal alkyne (1.5 equiv) followed by anhydrous, degassed solvent such as THF or DMF.
-
Base: Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv). The amine acts as both the base and, often, the solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated amine hydrohalide salt and catalyst residues.
-
Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography.
Core Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at C2 significantly lowers the electron density of the thiophene ring, making it susceptible to attack by nucleophiles. This activation facilitates the displacement of the bromide at C3 via an addition-elimination mechanism, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][21][22]
Mechanism: SNAr via Meisenheimer Complex
Caption: SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
Protocol: General SNAr with an Oxygen Nucleophile (e.g., Phenoxide)
-
Nucleophile Preparation: In a round-bottom flask, dissolve the phenol (1.5 equiv) in a polar aprotic solvent like DMF or DMSO. Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or sodium hydride (NaH, 1.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide nucleophile in situ.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the nucleophile mixture.
-
Reaction: Heat the reaction mixture to 60-100 °C and stir for 2-8 hours. The higher temperature is needed to overcome the activation energy for the initial nucleophilic attack.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water.
-
Extraction & Purification: If a solid precipitates, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it, and concentrate. Purify by recrystallization or column chromatography.
Core Synthetic Strategy III: Tandem Coupling & Reductive Cyclization
A highly elegant strategy involves using the nitro group as a masked amine. First, a C-C bond is formed at the 3-position via a cross-coupling reaction. The resulting 3-substituted-2-nitrothiophene is then subjected to reduction, converting the nitro group to an amine. This newly formed amine is now perfectly positioned to undergo an intramolecular cyclization with the adjacent substituent, forming a fused heterocyclic system.
Workflow: Suzuki Coupling followed by Reductive Cyclizationdot
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The Strategic Utility of 3-Bromo-2-nitrothiophene in the Synthesis of Novel Medicinal Compounds: Application Notes and Protocols
Introduction: The Versatility of a Substituted Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone for the design of novel therapeutics. The strategic functionalization of the thiophene core allows for the fine-tuning of physicochemical properties and target engagement. Among the myriad of substituted thiophenes, 3-bromo-2-nitrothiophene stands out as a particularly versatile and powerful building block for the synthesis of complex medicinal compounds.
The presence of three key features in this compound underpins its synthetic utility:
-
The Bromo Group at the 3-Position: This serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce aryl or heteroaryl moieties.[2]
-
The Electron-Withdrawing Nitro Group at the 2-Position: This group activates the thiophene ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, which in turn opens up a vast array of subsequent chemical transformations.[3][4]
-
The Ortho-Relationship of the Bromo and Nitro Groups: This specific arrangement influences the reactivity of the molecule and provides a template for the synthesis of fused heterocyclic systems, such as the pharmacologically significant thienopyrimidines.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of medicinal compounds. We will delve into key synthetic transformations, providing detailed, step-by-step protocols and explaining the causality behind experimental choices.
Core Synthetic Transformations and Pathways
The synthetic utility of this compound can be effectively harnessed through three primary types of reactions: Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reduction of the nitro group followed by cyclization.
Figure 1: Key synthetic pathways originating from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in medicinal chemistry.[2] In the case of this compound, the bromine at the 3-position readily participates in the catalytic cycle.
Rationale: The choice of a palladium catalyst and ligand is crucial for efficient coupling. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. A phosphine ligand, such as triphenylphosphine (PPh₃), stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps. A base, typically a carbonate or phosphate, is required for the transmetalation step of the catalytic cycle. The solvent system often consists of an organic solvent like dioxane or toluene and an aqueous phase to dissolve the base.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Through the septum, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base, effective for transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1) | A common solvent system that dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Equivalents | 1.2 eq. Arylboronic acid | A slight excess ensures complete consumption of the starting material. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 2-position activates the thiophene ring, making the 3-position susceptible to nucleophilic attack, leading to the displacement of the bromide. This reaction is particularly useful for introducing nitrogen, oxygen, or sulfur nucleophiles.
Rationale: The SNAr reaction on electron-deficient aromatic rings is a well-established process.[6] The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct. The stability of this intermediate is enhanced by the electron-withdrawing nitro group. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cationic counter-ion of the nucleophile and accelerate the reaction. A base may be required to deprotonate the nucleophile, increasing its nucleophilicity.
Detailed Step-by-Step Methodology (using an amine nucleophile):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) in 5 mL of DMF.
-
Addition of Reagents: Add the desired amine (e.g., piperidine, 1.2 mmol, 1.2 equiv.) and potassium carbonate (1.5 mmol, 1.5 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water. A precipitate of the product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Amine (e.g., Piperidine) | A common class of nucleophiles used in medicinal chemistry. |
| Base | K₂CO₃ | Acts as a scavenger for the HBr formed during the reaction. |
| Solvent | DMF | A polar aprotic solvent that facilitates SNAr reactions. |
| Temperature | 80 °C | A moderate temperature to ensure a reasonable reaction rate. |
Protocol 3: Reduction of the Nitro Group and Subsequent Cyclization to Thienopyrimidines
The reduction of the nitro group to an amine is a pivotal transformation, as it unlocks the potential for a wide range of subsequent reactions, most notably the construction of fused heterocyclic systems like thienopyrimidines. Thienopyrimidines are bioisosteres of quinazolines and exhibit a broad spectrum of biological activities.[7]
Rationale for Reduction: The reduction of aromatic nitro groups is a classic transformation. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[8] This method is generally high-yielding and tolerates a variety of functional groups.
Rationale for Cyclization: The resulting 3-bromo-2-aminothiophene is a key intermediate. To form the thieno[2,3-d]pyrimidine core, the amine needs to react with a suitable C1 synthon to build the pyrimidine ring. A common strategy involves the introduction of a cyano group at the 3-position, followed by cyclization with formamide or a similar reagent.[9]
Workflow for Thienopyrimidine Synthesis:
Figure 2: Synthetic workflow for the preparation of thieno[2,3-d]pyrimidin-4-amine.
Detailed Step-by-Step Methodology:
Step 1: Reduction to 3-Bromo-2-aminothiophene
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in 10 mL of ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv.).
-
Acid Addition: Cool the mixture in an ice bath and slowly add 2 mL of concentrated hydrochloric acid.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 50 mL of ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-aminothiophene, which can often be used in the next step without further purification.
Step 2 & 3: From 3-Bromo-2-aminothiophene to Thieno[2,3-d]pyrimidin-4-amine
Note: The following steps are based on established procedures for the synthesis of thienopyrimidines from related aminothiophenes.
-
Cyanation (Rosenmund-von Braun reaction): In a flask, combine 3-bromo-2-aminothiophene (1.0 mmol) and copper(I) cyanide (1.2 mmol) in 5 mL of DMF. Heat the mixture to reflux for 6 hours. After cooling, pour the reaction mixture into an aqueous solution of ethylenediamine and extract the product with ethyl acetate. The resulting 2-amino-3-cyanothiophene can be purified by chromatography.
-
Cyclization: Take the purified 2-amino-3-cyanothiophene (1.0 mmol) and heat it in an excess of formamide (10 mL) at 180-190 °C for 4 hours. After cooling, the product, thieno[2,3-d]pyrimidin-4-amine, will often precipitate. The solid can be collected by filtration, washed with water and a small amount of cold ethanol, and dried.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, providing access to diverse and complex molecular architectures. The protocols detailed in this application note for Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and nitro group reduction followed by cyclization provide a solid foundation for researchers to explore the synthesis of novel bioactive compounds. By understanding the underlying principles of these reactions, scientists can effectively leverage the synthetic potential of this compound in their drug discovery and development programs.
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- Current Organic Synthesis. (2024).
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Introduction: Unlocking the Synthetic Potential of 3-Bromo-2-nitrothiophene
An Application Guide for the Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-nitrothiophene
In the landscape of heterocyclic chemistry, this compound stands out as a highly versatile and reactive building block.[1] Its utility stems from a powerful combination of electronic features within the five-membered thiophene ring: a bromine atom, a proficient leaving group, and a strongly electron-withdrawing nitro group (-NO₂). This specific arrangement makes the thiophene ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.
Unlike the more common electrophilic substitutions that aromatic rings typically undergo, SNAr reactions proceed with nucleophiles. The presence of the nitro group ortho to the bromine is critical; it activates the ring by making it electron-deficient and stabilizes the key reaction intermediate, thereby facilitating the displacement of the bromide.[1][2][3][4] This predictable reactivity allows for the facile introduction of a wide array of nitrogen, sulfur, and oxygen nucleophiles, opening synthetic pathways to complex molecules, including precursors for thieno[3,2-b]thiophenes, which are valued in materials science and medicinal chemistry.[5][6][7][8][9] This guide provides a comprehensive overview of the SNAr mechanism on this compound, detailed experimental protocols, and practical insights for researchers in organic synthesis and drug development.
The SNAr Mechanism: An Addition-Elimination Pathway
The substitution of bromine on the this compound ring does not occur through a direct displacement (like an Sₙ2 reaction) or the formation of an unstable aryl cation (Sₙ1). Instead, it follows a well-established two-step addition-elimination mechanism .[10]
-
Nucleophilic Addition & Meisenheimer Complex Formation: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electron-poor carbon atom bonded to the bromine (the ipso-carbon). This step temporarily disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11] The stability of this complex is paramount to the success of the reaction. The adjacent nitro group plays a crucial role by delocalizing the negative charge through resonance, effectively lowering the activation energy of this first, often rate-determining, step.[2][3][4]
-
Elimination & Aromaticity Restoration: In the second step, the aromaticity of the thiophene ring is restored through the expulsion of the bromide leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.
The overall mechanism is depicted below:
Core Protocol: SNAr with Amine Nucleophiles
The reaction of this compound with primary or secondary amines is a robust and high-yielding transformation. This protocol provides a generalized procedure that can be adapted for various amine nucleophiles.
Materials and Reagents
-
This compound
-
Amine nucleophile (e.g., pyrrolidine, aniline, morpholine) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, Acetonitrile)[11][12]
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and visualization chamber (UV lamp)
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add the anhydrous solvent (e.g., DMF) via syringe to dissolve/suspend the solids.
-
-
Addition of Nucleophile:
-
While stirring the mixture, add the amine nucleophile (1.2 eq) dropwise via syringe at room temperature.
-
A color change is often observed upon addition.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C). The optimal temperature will depend on the reactivity of the specific amine.
-
Allow the reaction to stir for 2-16 hours.
-
-
Monitoring Progress:
-
Track the consumption of the this compound starting material using Thin Layer Chromatography (TLC). A suitable eluent is typically 10-30% ethyl acetate in hexanes. The product should appear as a new, often more polar, spot.
-
-
Work-up:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water. This will precipitate the product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a colored solid or oil. Purify the material using flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure substituted 3-amino-2-nitrothiophene product.
-
Experimental Workflow Diagram
Protocol Variations and Substrate Scope
The versatility of the SNAr reaction on this compound extends to a variety of other nucleophiles.
-
Thiol Nucleophiles: Thiols and thiolates are exceptionally potent nucleophiles for SNAr reactions.[11][13] The protocol is similar to that for amines, but often requires a strong base (e.g., K₂CO₃, NaH) to deprotonate the thiol to the more nucleophilic thiolate anion.[11] These reactions are fundamental for constructing thieno[3,2-b]thiophene scaffolds via subsequent intramolecular cyclization.[6][7][9]
-
Alkoxide Nucleophiles: Oxygen nucleophiles, such as sodium methoxide or phenoxides, can also displace the bromide to form the corresponding ethers, although they may require higher temperatures or more forcing conditions compared to amine or thiol nucleophiles.
Table of Reaction Parameters
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Typical Temp. (°C) | Product Type |
| Amines | Pyrrolidine, Aniline | K₂CO₃, Et₃N | DMF, ACN | 25 - 100 | 3-Amino-2-nitrothiophene |
| Thiols | Thiophenol, Ethyl thioglycolate | K₂CO₃, NaH | DMF, THF | 0 - 80 | 3-Thioether-2-nitrothiophene |
| Alkoxides | Sodium Methoxide | (Self-basic) | Methanol, DMF | 60 - 120 | 3-Alkoxy-2-nitrothiophene |
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Base is too weak or impure.4. Reagents (especially solvent) are not anhydrous. | 1. For thiols or alcohols, use a stronger base (e.g., NaH) to fully generate the anion.2. Incrementally increase the reaction temperature by 10-20 °C.3. Use freshly opened or dried base.4. Use anhydrous solvents to avoid quenching the nucleophile or base. |
| Formation of Side Products | 1. Degradation of starting material or product at high temperatures.2. The nucleophile or product is sensitive to the base.3. In some related systems, unexpected rearrangements can occur.[12][14][15] | 1. Run the reaction at the lowest effective temperature.2. Use a milder or non-nucleophilic base (e.g., switch from K₂CO₃ to DIPEA).3. Thoroughly characterize the product using NMR and MS to confirm the expected structure. |
| Difficult Purification | 1. Product and starting material have very similar Rf values on TLC.2. Product is highly polar and streaks on the silica gel column. | 1. Allow the reaction to proceed to full conversion to eliminate the starting material.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider adding a small amount of triethylamine (0.5%) to the eluent to suppress tailing for basic amine products. |
Safety Precautions
-
Chemical Hazards: this compound is a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always handle it in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvent Hazards: Polar aprotic solvents such as DMF, NMP, and DMAC are identified as being reprotoxic.[11] Their use should be minimized, and less hazardous alternatives like acetonitrile or DMSO should be considered where feasible.
-
Base Hazards: Strong bases like sodium hydride (NaH) are flammable solids and react violently with water. Handle with extreme care under an inert atmosphere. The use of NaH/KH with some dipolar aprotic solvents is not recommended on safety grounds.[11]
Conclusion
The nucleophilic aromatic substitution on this compound is a powerful and reliable method for forging new carbon-heteroatom bonds. The strong activation provided by the nitro group allows for a broad scope of nucleophiles under generally mild conditions. By understanding the underlying mechanism and following the detailed protocols and troubleshooting advice presented in this guide, researchers can effectively leverage this versatile substrate to build molecular complexity and access a diverse range of valuable heterocyclic compounds for applications in drug discovery, materials science, and beyond.
References
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- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Guanti, G., et al. (n.d.). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- MacMillan Group, Princeton University. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Karak, M., et al. (2014). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Malyi, T.S., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules.
- ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
- ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene via cyclization reaction.
- Lee, J., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Jia, Z.-J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES.
- Malyi, T.S., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. RSC Advances.
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Application of 3-Bromo-2-nitrothiophene in Materials Science: A Technical Guide
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
In the dynamic landscape of materials science, particularly in the realm of organic electronics, the strategic design and synthesis of novel π-conjugated systems are paramount. 3-Bromo-2-nitrothiophene has emerged as a highly valuable and versatile building block for the construction of functional organic materials. Its unique molecular architecture, featuring a thiophene core functionalized with both a reactive bromine atom and a strongly electron-withdrawing nitro group, offers chemists a powerful tool to precisely tailor the electronic and optical properties of polymers and small molecules.
The thiophene ring itself is a cornerstone of conducting polymers due to its stable aromaticity and the ability of the sulfur atom's lone pairs to participate in π-conjugation. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of extended conjugated systems. Concurrently, the nitro group at the 2-position profoundly influences the molecule's electronic character, making the resulting materials highly relevant for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in materials science. We will delve into the synthetic strategies for incorporating this building block into conjugated polymers, provide detailed experimental protocols, and discuss the anticipated properties of the resulting materials.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as off-white or yellow crystals or powder.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrNO₂S | [2] |
| Molecular Weight | 208.04 g/mol | [2] |
| Melting Point | 78-81 °C | [1] |
| Appearance | Off-white to yellow solid | [1] |
| CAS Number | 24430-27-1 | [2] |
Synthetic Pathways and Methodologies
The primary utility of this compound in materials science lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions allow for the selective formation of C-C bonds at the bromine-bearing carbon, enabling the synthesis of a wide array of conjugated structures.
The Role of the Substituents in Reactivity
The bromine atom at the 3-position is the primary site for cross-coupling reactions. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycles of most cross-coupling reactions. The presence of the electron-withdrawing nitro group at the adjacent 2-position can further influence the reactivity of the C-Br bond, potentially making it more favorable for oxidative addition.
The nitro group is a strong electron-withdrawing group and is often retained in the final material to modulate its electronic properties. Its presence lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications in n-type or ambipolar organic semiconductors.[3]
Below is a diagram illustrating the general approach to synthesizing conjugated polymers using this compound as a monomer.
Caption: Synthetic workflow for conjugated polymers from this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of a conjugated copolymer using this compound via a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for similar brominated thiophene monomers and should be adapted and optimized for specific target polymers.[4][5]
Protocol 1: Synthesis of a Co-polymer of this compound and an Aryldiboronic Ester
This protocol describes a hypothetical synthesis of an alternating copolymer of 2-nitrothiophene and a fluorene derivative, a common co-monomer in high-performance conjugated polymers.
Materials:
-
This compound
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Methanol
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol, 1.0 eq.), and anhydrous potassium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Addition of Catalyst and Solvents: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by observing the increase in viscosity of the solution. The polymerization is typically continued for 24-48 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirring methanol (200 mL).
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with water, methanol, and a small amount of acetone to remove residual catalyst and unreacted monomers.
-
To further purify the polymer, perform a Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight oligomers.
-
Dissolve the purified polymer in a minimal amount of hot toluene or chloroform and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 40-50 °C for 24 hours.
-
Causality behind Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a common and effective catalyst for Suzuki couplings. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. More advanced and bulky phosphine ligands like SPhos or XPhos can sometimes improve yields and reaction rates, especially for challenging substrates.[4]
-
Base: Potassium carbonate is a widely used inorganic base in Suzuki reactions. It is required to activate the boronic ester for the transmetalation step.
-
Solvent System: The mixture of an organic solvent (dioxane or toluene) and water is typical for Suzuki reactions. The organic solvent solubilizes the monomers and the growing polymer chain, while water is necessary to dissolve the inorganic base.
-
Purification: Soxhlet extraction is a crucial step to ensure the removal of impurities that can negatively impact the electronic properties of the final material.
Caption: Step-by-step workflow for the synthesis and purification of a conjugated polymer.
Characterization of this compound and Derived Polymers
Thorough characterization of the starting material and the resulting polymer is essential to confirm the chemical structure and to evaluate the material's properties.
Spectroscopic Data for this compound (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The coupling constant would be characteristic of adjacent protons on a thiophene ring.
-
¹³C NMR (CDCl₃, 100 MHz): Four signals in the aromatic region corresponding to the four carbons of the thiophene ring. The carbon attached to the bromine will be shifted downfield, and the carbon attached to the nitro group will also be significantly deshielded.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for the C-Br stretching vibration, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
Characterization of the Resulting Polymer
The synthesized polymer should be characterized using a suite of analytical techniques to determine its structure, molecular weight, and thermal, optical, and electronic properties.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirmation of the polymer structure, determination of regioregularity. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| UV-Vis Spectroscopy | Determination of the optical band gap (Eg) from the absorption edge in solution and thin film. |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels and the electrochemical band gap. |
Anticipated Properties and Applications
The incorporation of the 2-nitrothiophene moiety into a conjugated polymer backbone is expected to have a significant impact on its material properties.
Electronic Properties
The strong electron-withdrawing nature of the nitro group will lower the HOMO and LUMO energy levels of the polymer. This can be beneficial for several reasons:
-
Improved Air Stability: Lower HOMO levels can lead to greater resistance to oxidation, enhancing the environmental stability of the material.
-
N-type or Ambipolar Conduction: The lowered LUMO level can facilitate electron injection and transport, making the material a candidate for n-type or ambipolar organic field-effect transistors (OFETs).
-
Tuning of Photovoltaic Properties: In organic photovoltaics (OPVs), the energy levels of the donor and acceptor materials must be carefully matched for efficient charge separation. The ability to tune the HOMO and LUMO levels of the polymer through the inclusion of the nitro group provides a valuable tool for optimizing OPV device performance.
Computational studies on nitro-substituted conjugated molecules have shown that the nitro group can significantly reduce the band gap.[3] For a polymer derived from this compound, the optical band gap is anticipated to be in the range of 1.8-2.2 eV, making it suitable for absorbing a significant portion of the solar spectrum.
Potential Applications
Based on the predicted properties, polymers derived from this compound are promising candidates for a range of applications in organic electronics, including:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in n-type or ambipolar transistors.
-
Organic Photovoltaics (OPVs): As either the donor or acceptor material in a bulk heterojunction solar cell.
-
Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive materials.
-
Sensors: The electronic properties of the polymer may be sensitive to the presence of certain analytes, enabling its use in chemical sensors.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel π-conjugated materials. Its unique combination of a reactive bromine atom and a strongly electron-withdrawing nitro group provides a powerful platform for tuning the electronic and optical properties of organic semiconductors. The synthetic protocols outlined in this guide, based on well-established cross-coupling chemistry, offer a clear pathway for the incorporation of this monomer into a variety of polymer architectures. The anticipated properties of the resulting materials make them highly attractive for a range of applications in organic electronics. Further research into the synthesis and characterization of polymers derived from this compound is warranted to fully explore their potential in next-generation electronic devices.
References
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- Electronic and Optical Properties of Polythiophene Molecules and Derivatives.
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- Electronic and Optical Properties of Polythiophene Molecules and Deriv
- Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products of Reaction and of Their NMR and MS Properties.
- Electron Withdrawing Substituent that Control Band Gap and Planar Conformation in Push-Pull Molecules Through Non-Covalent Inter. Research and Reviews: Journal of Chemistry. (URL: not available)
- Electronic and Optical Properties of Polythiophene Molecules and Deriv
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (URL: [Link])
- AB INITIO AND DENSITY FUNCTIONAL STUDIES OF POLYTHIOPHENE ENERGY BAND GAP. ThaiScience. (URL: [Link])
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- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. (URL: [Link])
- Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. The Royal Society of Chemistry. (URL: [Link])
- AB INITIO AND DENSITY FUNCTIONAL STUDIES OF POLYTHIOPHENE ENERGY BAND GAP AND SUBSTITUTIONS EFFECTS.
- Computational Investigation to Estimate the Electronic Properties of Polythiophene and Poly(3-butylthiophene-2,5-diyl) for High-Efficiency Solar Cells.
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- Facile Synthesis of 3-Nitro-2-substituted Thiophenes.
- Computational study of non-linear optical and electrical properties of 1,3-dinitropyrene.
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The Strategic Utility of 3-Bromo-2-nitrothiophene in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Thiophene Scaffold and the Unique Role of 3-Bromo-2-nitrothiophene
The thiophene ring is a privileged scaffold in medicinal chemistry, consistently featured in a multitude of FDA-approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and amenability to diverse chemical modifications, makes it a cornerstone of modern drug design.[1] Within the vast chemical space of thiophene derivatives, this compound has emerged as a particularly versatile and powerful intermediate. Its strategic substitution pattern, featuring a reactive bromine atom and a strongly electron-withdrawing nitro group, orchestrates a rich and predictable reactivity profile, enabling chemists to forge complex molecular architectures with high precision.
This technical guide provides an in-depth exploration of this compound as a key building block in drug discovery. We will delve into its critical chemical transformations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing not just step-by-step protocols but also the underlying mechanistic rationale that governs these processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safe handling procedures for this compound, is paramount for its effective and responsible use in the laboratory.
| Property | Value | Reference |
| CAS Number | 24430-27-1 | [2] |
| Molecular Formula | C₄H₂BrNO₂S | [2] |
| Molecular Weight | 208.03 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 65-67 °C | [4] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] All waste materials should be disposed of in accordance with institutional and local regulations.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily dictated by the interplay of its two functional groups. The nitro group at the C2 position strongly activates the thiophene ring towards nucleophilic attack, while the bromine atom at the C3 position serves as an excellent leaving group.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The electron-deficient nature of the thiophene ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. This reaction provides a direct and efficient route to a wide array of 2-substituted-3-nitrothiophenes.
Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the thiophene ring and further stabilized by the electron-withdrawing nitro group. In the second step, the aromaticity is restored by the elimination of the bromide ion.[5]
The Phenomenon of cine-Substitution: Interestingly, in reactions with certain nucleophiles, particularly with anilines, the formation of an unexpected "cine-substitution" product, 2-amino-3-nitrothiophene, has been observed alongside the expected "ipso-substitution" product, 3-amino-2-nitrothiophene.[6][7] This rearrangement is a fascinating example of the complex reactivity of nitrothiophenes and is believed to proceed through a series of addition-elimination steps involving the entire thiophene ring.[8] Understanding this potential side reaction is crucial for reaction optimization and product purification.
Caption: Proposed pathways for ipso- and cine-substitution in the reaction of this compound with amines.
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds
The bromine atom in this compound also serves as a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful transformation allows for the formation of a C-C bond between the thiophene core and a wide range of aryl or vinyl boronic acids or esters, providing access to complex biaryl and heteroaryl structures.[9][10][11]
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: A Building Block for Bioactive Molecules
The derivatives of this compound are precursors to a variety of bioactive compounds, including kinase inhibitors and anti-infective agents.
Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12] Many kinase inhibitors feature heterocyclic scaffolds, and thieno[2,3-b]pyridines, which can be synthesized from 2-amino-3-functionalized thiophenes, are a prominent class. The products of SNAr reactions on this compound are ideal precursors for the construction of these and other fused heterocyclic systems.
Development of Novel Anti-Infective Agents
The rise of antimicrobial resistance necessitates the development of new anti-infective agents.[13] Nitro-containing heterocycles have a long history as antimicrobial drugs, and their mechanism of action often involves reductive activation of the nitro group within the target pathogen.[14] Derivatives of this compound can be explored for their potential as novel antibacterial and antifungal agents.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common synthetic transformations. Researchers should always perform their own optimization and safety assessment.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Aniline
This protocol describes a general procedure for the reaction of this compound with an aromatic amine, which may yield a mixture of ipso- and cine-substitution products.
Materials:
-
This compound
-
Substituted aniline
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired aniline (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to separate the ipso- and cine-substitution products.
Expected Outcome: The reaction is expected to yield a mixture of the corresponding 3-(arylamino)-2-nitrothiophene and 2-(arylamino)-3-nitrothiophene. The ratio of these products will depend on the specific aniline used and the reaction conditions.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-nitrothiophene product.
Data Presentation: Spectroscopic Characterization of Derivatives
The unambiguous characterization of the products derived from this compound is crucial. The following tables provide expected spectroscopic data for a representative product from each reaction type.
Table 1: Representative ¹H and ¹³C NMR Data for a 2-(Arylamino)-3-nitrothiophene Derivative [15][16]
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Thiophene H | 6.5 - 8.0 | The chemical shifts of the thiophene protons will be influenced by the substitution pattern and the nature of the aryl group. |
| Aryl H | 6.8 - 7.5 | |
| NH | 8.0 - 10.0 | Broad singlet, may exchange with D₂O. |
| ¹³C NMR | ||
| Thiophene C | 110 - 150 | The carbon bearing the nitro group will be downfield. |
| Aryl C | 115 - 140 |
Table 2: Expected Mass Spectrometry Fragmentation for a 2-(Arylamino)-3-nitrothiophene Derivative [17][18][19]
| Fragmentation Pathway | Expected Fragment | Notes |
| Loss of NO₂ | [M - NO₂]⁺ | A common fragmentation pathway for nitroaromatic compounds. |
| Loss of HNO₂ | [M - HNO₂]⁺ | Possible if a hydrogen source is available for rearrangement. |
| Cleavage of the C-N bond | [Aryl-NH]⁺ or [Thiophene-NO₂]⁺ | Fragmentation at the bond connecting the two aromatic rings. |
| Ring fragmentation | Various | Complex fragmentation of the thiophene or aryl ring. |
Conclusion
This compound is a high-value, versatile intermediate in drug discovery. Its well-defined reactivity allows for the strategic and controlled introduction of diverse functionalities through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its reaction mechanisms, including the potential for cine-substitution, is essential for its effective application. The protocols and data provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of this powerful building block in the quest for novel therapeutics.
References
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- Fragmentation pathway involving the nitrile form of...
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- Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Deriv
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Application Note: Selective Reduction of the Nitro Group in 3-Bromo-2-nitrothiophene to Synthesize 3-Bromo-2-aminothiophene
Abstract: This technical guide provides detailed experimental protocols for the selective reduction of the nitro group in 3-bromo-2-nitrothiophene to yield 3-bromo-2-aminothiophene, a valuable building block in medicinal chemistry and materials science.[1][2][3][4] Two robust and field-proven methods are presented: reduction using Tin(II) chloride (SnCl₂) in an acidic medium and a more environmentally benign approach using iron powder in acetic acid.[5][6] This document offers in-depth procedural steps, mechanistic insights, safety protocols, and characterization data to support researchers in achieving a successful and reproducible synthesis.
Introduction: The Synthetic Value of 2-Aminothiophenes
Substituted 2-aminothiophenes are privileged scaffolds in the development of novel therapeutics, agrochemicals, and functional organic materials.[3][4] Their versatile chemical nature allows for further elaboration into a wide array of complex heterocyclic systems. The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, as it turns a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent.[7]
The reduction of this compound presents a specific challenge: the need for chemoselectivity. The chosen reducing agent must selectively act on the nitro group without affecting the sensitive carbon-bromine bond. While catalytic hydrogenation is a powerful reduction technique, common catalysts like Palladium on Carbon (Pd/C) can lead to undesired hydrodebromination.[8] Therefore, methodologies employing dissolving metals in acidic media, such as Tin(II) chloride (SnCl₂) or iron (Fe), are often preferred for their high functional group tolerance.[6][8][9]
This guide details two reliable protocols for this transformation, explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Mechanistic Overview: Metal-Acid Reduction of Nitroarenes
The reduction of an aromatic nitro compound with a metal in acidic conditions is a classic transformation that proceeds through a series of proton-coupled electron transfers.[10] The metal (e.g., Sn, Fe, Zn) acts as the stoichiometric electron donor.[8][10][11] The reaction pathway involves the stepwise reduction of the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[10][11]
The acidic medium is crucial for several reasons: it protonates the oxygen atoms of the nitro group, facilitating electron transfer, and it keeps the reactive intermediates on the desired reaction path, suppressing side reactions like the formation of azoxy or azo couplings.[10] The final product in the acidic reaction mixture is the protonated aminium salt (e.g., anilinium chloride), which is then neutralized during a basic workup to liberate the free amine.[10][12]
Reaction Scheme
Caption: Overall reaction for the reduction of this compound.
Experimental Protocols
Safety First: Always perform reactions in a well-ventilated chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] this compound and its derivatives should be handled with care, avoiding skin and eye contact.[15]
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is highly reliable and effective for the selective reduction of aromatic nitro groups in the presence of halides.[8][16] Tin(II) chloride is a mild reducing agent that offers excellent chemoselectivity.[8]
Materials & Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol to the flask to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4.0-5.0 eq). The use of a significant excess ensures the reaction goes to completion.
-
Acidification & Reflux: Carefully add concentrated hydrochloric acid (approx. 2.0-3.0 mL per gram of substrate) dropwise. The reaction may be exothermic. Once the addition is complete, heat the mixture to reflux (approx. 70-80 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, quenching it with NaHCO₃ solution, and extracting with ethyl acetate. A suitable mobile phase is 30% ethyl acetate in hexanes. The product spot should be significantly less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into a beaker of crushed ice.
-
Work-up - Neutralization: Neutralize the acidic mixture by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH 8-9). Be cautious, as CO₂ evolution will cause vigorous foaming. A dense white precipitate of tin salts will form.[16]
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The tin salts can sometimes cause emulsions; filtration through a pad of Celite® may be necessary before extraction.
-
Work-up - Washing & Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure 3-bromo-2-aminothiophene.
Protocol 2: Reduction using Iron Powder and Acetic Acid
This protocol is a cost-effective and environmentally friendlier alternative, avoiding the use of heavy metals like tin.[6] The iron-acetic acid system is highly effective for reducing nitro groups while preserving other functionalities.[5][6][17]
Materials & Equipment:
-
This compound
-
Iron powder (<100 mesh, reduced)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium Hydroxide (KOH)
-
Celite® (diatomaceous earth)
-
Standard glassware and equipment as listed in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a suspension of this compound (1.0 eq) in a solvent mixture. A common mixture is a 2:2:1 ratio of ethanol, glacial acetic acid, and water.[5]
-
Reagent Addition: To the stirred suspension, add iron powder (approx. 5.0 eq) portion-wise.[5] The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. An ice-water bath can be used for initial cooling if necessary.[17]
-
Heating: After the addition is complete, heat the reaction mixture to 80-100 °C and stir vigorously.[17]
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is generally complete within 1-3 hours.
-
Work-up - Filtration: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the excess iron powder and iron salts.[5] Wash the filter cake thoroughly with additional ethyl acetate.
-
Work-up - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate or a 2M KOH solution to neutralize the acetic acid until the aqueous layer is basic (pH 8-9).[5]
-
Work-up - Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Work-up - Washing & Drying: Combine the organic extracts and wash them with water and brine. Dry the solution over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Data Summary and Product Characterization
The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1: SnCl₂/HCl | Protocol 2: Fe/AcOH |
| Reducing Agent | Tin(II) chloride dihydrate | Iron powder |
| Acid | Hydrochloric Acid | Acetic Acid |
| Stoichiometry (Reductant) | 4.0 - 5.0 eq | ~5.0 eq |
| Solvent | Ethanol | Ethanol/Water/Acetic Acid |
| Temperature | Reflux (~70-80 °C) | 80 - 100 °C |
| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Work-up Complexity | Moderate (tin salt removal) | Simple (filtration) |
| Expected Yield | 70 - 90% | 75 - 95% |
Characterization of 3-Bromo-2-aminothiophene:
-
Appearance: Typically an off-white to light brown solid or oil.
-
TLC (30% EtOAc/Hexanes): Rf of starting material (this compound) ≈ 0.6-0.7; Rf of product (3-bromo-2-aminothiophene) ≈ 0.3-0.4.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum is expected to show two doublets for the thiophene ring protons and a broad singlet for the amino protons.[18][19]
-
δ ~6.9-7.1 ppm (d, 1H, thiophene proton)
-
δ ~6.6-6.8 ppm (d, 1H, thiophene proton)
-
δ ~4.0-4.5 ppm (br s, 2H, -NH₂)
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz): Expected signals for the four distinct carbon atoms of the thiophene ring.[18]
-
IR Spectroscopy (KBr or neat): Key vibrational bands include:[18]
-
3300-3500 cm⁻¹ (N-H stretching, typically two bands for the primary amine)
-
~1600 cm⁻¹ (N-H bending)
-
~1550-1620 cm⁻¹ (C=C stretching of the thiophene ring)
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis, work-up, and purification of 3-bromo-2-aminothiophene.
Sources
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- 19. 3-Bromothiophene(872-31-1) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: Optimizing the Heck Reaction for 3-Bromo-2-nitrothiophene
Introduction: Strategic Olefination of a Challenging Heterocycle
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation is pivotal in the synthesis of complex molecules, particularly in pharmaceutical and materials science. This guide provides a detailed technical overview and actionable protocols for the Heck coupling of 3-bromo-2-nitrothiophene, a substrate of significant interest due to the prevalence of the nitrothiophene scaffold in medicinal chemistry.
The substrate itself, this compound, presents a unique electronic profile. The thiophene ring is an electron-rich aromatic system, yet the presence of a potent electron-withdrawing nitro group (-NO₂) at the C2 position significantly modulates its reactivity. This electronic deficit at the C3 position facilitates the crucial oxidative addition step, making the C-Br bond highly susceptible to cleavage by a Palladium(0) catalyst. However, the presence of the sulfur heteroatom and the nitro group can also lead to catalyst inhibition or undesired side reactions if conditions are not carefully optimized.[3] This document elucidates the mechanistic rationale behind component selection and provides robust protocols for researchers to achieve high-yield, stereoselective synthesis of 3-alkenyl-2-nitrothiophene derivatives.
I. Mechanistic Considerations & Component Causality
The success of the Heck reaction hinges on the harmonious interplay of several key components. Understanding the role of each is critical to troubleshooting and optimization. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which involves three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[4]
The Catalytic Cycle: A Visual Guide
The diagram below illustrates the generally accepted mechanism for the Mizoroki-Heck reaction.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.
Palladium Catalyst Precursor
The active catalyst is a coordinatively unsaturated 14-electron Pd(0) species.[4] However, air-stable Pd(II) salts are typically used as "precatalysts," which are reduced in situ to the active Pd(0) form.
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective precatalyst. It is readily reduced to Pd(0) in the reaction mixture, often facilitated by phosphine ligands, amines, or the solvent.[5][6]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a Pd(0) complex and can be used directly. However, it is air-sensitive and more expensive. It must first dissociate ligands to become catalytically active.[7]
-
Palladacycles: These are highly stable and active catalysts that can operate at very low loadings, offering higher thermal stability.[7]
Expert Insight: For this compound, Pd(OAc)₂ is the recommended starting point due to its robustness and proven efficacy. The electron-deficient nature of the substrate ensures that the initial oxidative addition step is generally facile once the Pd(0) species is formed.
Ligands: The Catalyst's Modulator
Ligands are not mere spectators; they are crucial for stabilizing the palladium center, modulating its electronic properties and steric environment, and influencing the reaction's efficiency and selectivity.[8]
-
Monodentate Phosphines (e.g., Triphenylphosphine, PPh₃): PPh₃ is a workhorse ligand in Heck chemistry.[5] It stabilizes the Pd(0) state and facilitates the reduction of Pd(II) precatalysts.[5] A general Pd:Ligand ratio of 1:2 is often optimal for creating a highly active system.[7]
-
Bulky Phosphines (e.g., P(o-tol)₃, P(t-Bu)₃): For challenging substrates, including some heteroaromatic halides, bulkier ligands can accelerate the reductive elimination step and prevent the formation of inactive palladium clusters.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form highly stable and thermally robust palladium complexes, making them excellent for coupling less reactive halides like aryl chlorides.[7][10]
Expert Insight: The sulfur atom in the thiophene ring can potentially coordinate to the palladium center, leading to catalyst poisoning.[3] Employing a suitable ligand, such as PPh₃ or a slightly bulkier phosphine, is critical to maintain catalyst activity. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point for optimization.
The Base: An Essential Proton Scavenger
A stoichiometric amount of base is required to neutralize the hydrobromic acid (HBr) generated in the final reductive elimination step.[1][2] This regenerates the Pd(0) catalyst, allowing the cycle to continue.
-
Inorganic Bases (K₂CO₃, NaOAc, Cs₂CO₃): These are commonly used, effective, and inexpensive. Potassium carbonate (K₂CO₃) is a robust choice for many applications.[11]
-
Organic Amine Bases (Et₃N, DIPEA): Triethylamine (Et₃N) is a classic choice, particularly in reactions run at moderate temperatures.[1] It can also assist in the reduction of the Pd(II) precatalyst.
Expert Insight: The choice of base is often linked to the solvent and temperature. For high-temperature reactions in polar aprotic solvents like DMF or NMP, inorganic bases like K₂CO₃ are often preferred for their stability and efficacy.
Solvent System
The solvent must dissolve the reactants and facilitate the reaction, which is often run at elevated temperatures (80-140 °C).[10][12]
-
Polar Aprotic Solvents (DMF, DMAc, NMP): N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction due to their high boiling points and ability to dissolve a wide range of organic and inorganic reagents.[13]
-
Phase-Transfer Catalysts (e.g., TBAB): In some systems, particularly when using inorganic bases that have poor solubility in organic solvents, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be added to shuttle the base into the organic phase and accelerate the reaction.[14]
Expert Insight: DMF is a highly reliable and common solvent for Heck reactions involving bromo-thiophenes and is the recommended starting point.[15]
II. Comparative Data & Optimization Parameters
Optimizing a Heck reaction involves systematically varying the key parameters. The following table provides a starting point for the reaction between this compound and a model alkene, such as styrene or n-butyl acrylate, based on established protocols for related aryl bromides.[11][14][15]
| Parameter | Condition 1 (Standard) | Condition 2 (High Temp) | Condition 3 (Bulky Ligand) | Rationale & Notes |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) | Substrate is constant. |
| Alkene | Styrene (1.2 equiv) | n-Butyl Acrylate (1.5 equiv) | Styrene (1.2 equiv) | Electron-deficient alkenes are ideal.[1] Excess ensures complete consumption of the halide. |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is a robust starting point.[10] Lower catalyst loading can be tested. |
| Ligand | PPh₃ (4 mol%) | PPh₃ (2 mol%) | P(o-tol)₃ (4 mol%) | A 1:2 Pd:Ligand ratio is standard.[7] Bulky ligands may improve turnover. |
| Base | K₂CO₃ (2.0 equiv) | NaOAc (2.0 equiv) | Et₃N (2.5 equiv) | Base choice can influence reaction kinetics and side products.[1][11] |
| Solvent | DMF | NMP | Toluene | High-boiling polar aprotic solvents are typical.[13] |
| Temperature | 100-120 °C | 130-140 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to degradation.[10] |
| Additive | None | TBAB (1.0 equiv) | None | TBAB can be crucial when using inorganic bases.[14] |
III. Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with styrene. It is designed to be a robust starting point for further optimization.
Workflow Visualization
Caption: Step-by-step experimental workflow for the Heck reaction.
Materials & Reagents
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[15]
-
Solvent and Alkene Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a ~0.2 M concentration of the aryl halide) via a syringe. Subsequently, add styrene (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (via syringe) and analyzing them by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic mixture with water (2x) and then with brine (1x). Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 3-styryl-2-nitrothiophene product.
-
Characterization: Characterize the purified product using appropriate analytical methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity, purity, and stereochemistry (typically the E-isomer).
IV. Conclusion and Future Directions
The Heck reaction of this compound is a highly effective method for synthesizing valuable 3-alkenyl-2-nitrothiophene derivatives. A systematic approach, beginning with a robust catalyst system such as Pd(OAc)₂/PPh₃ in DMF with a carbonate base, provides a reliable pathway to the desired products. The protocols and optimization guidelines presented herein serve as a comprehensive resource for researchers in drug discovery and materials science. Further exploration into more advanced catalytic systems, such as those employing N-heterocyclic carbene ligands or operating in greener solvents, may offer further improvements in efficiency, scope, and sustainability.
References
- Zhang, Y., et al. (2020). Recent advances in the synthesis and biological activity of nitro-containing compounds. European Journal of Medicinal Chemistry. [Link to a representative review on nitro compounds in medicinal chemistry, as a direct link for this specific claim is not in the search results]
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews. [Link to a representative review on Heck reaction mechanisms, as a direct link for this specific claim is not in the search results]
- Wikipedia. Heck reaction.
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh.
- ResearchGate. What is the role of PPh3 in Heck coupling?.
- ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. Wiley.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. (2023). 29.4: The Heck Reaction.
- PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
- YouTube. Heck reaction.
- PMC - NIH. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- ResearchGate. Optimization of conditions for the Heck reaction.
- ResearchGate. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c.
- University of Regensburg. Heck Reaction.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-nitrothiophene and Its Derivatives
Introduction: The Strategic Importance of 3-Bromo-2-nitrothiophene Derivatives in Modern Chemistry
This compound is a highly versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The strategic placement of the bromo and nitro functionalities on the thiophene ring offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups at the 3-position. Furthermore, the nitro group itself can be readily reduced to an amine, opening up another avenue for derivatization. This dual reactivity makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
This comprehensive guide provides detailed, field-proven protocols for the scale-up synthesis of this compound, starting from the readily available precursor, thiophene. We will delve into the critical aspects of each synthetic step, from the initial bromination and regioselective nitration to the subsequent derivatization. The causality behind experimental choices, safety considerations for large-scale reactions, and troubleshooting common issues will be thoroughly discussed to ensure a robust and reproducible synthetic strategy.
Overall Synthetic Workflow
The synthesis of this compound derivatives can be conceptually divided into three main stages: the synthesis of the 3-bromothiophene precursor, the regioselective nitration to introduce the nitro group at the 2-position, and the subsequent derivatization, primarily through nucleophilic aromatic substitution.
Caption: Overall synthetic workflow for this compound derivatives.
Part 1: Scale-Up Synthesis of 3-Bromothiophene
Direct bromination of thiophene is highly regioselective for the 2- and 5-positions due to the electron-rich nature of the thiophene ring and the stability of the resulting cationic intermediates. Therefore, a multi-step approach is necessary to obtain the 3-bromo isomer on a large scale. The most reliable and scalable method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination of the more reactive α-positions (2 and 5)[1][2].
Step 1.1: Exhaustive Bromination of Thiophene to 2,3,5-Tribromothiophene
Causality of Experimental Choices:
-
Excess Bromine: A significant excess of bromine is used to ensure the complete bromination of all available positions on the thiophene ring, driving the reaction towards the desired 2,3,5-tribromothiophene.
-
Controlled Addition and Cooling: The reaction between thiophene and bromine is highly exothermic. Dropwise addition of bromine at a controlled temperature is crucial to prevent a runaway reaction and the formation of undesirable byproducts. A cooling bath is essential for dissipating the generated heat.
-
Alkaline Work-up: The reaction generates a substantial amount of hydrogen bromide (HBr). Washing with a sodium hydroxide solution neutralizes the acidic byproducts and any unreacted bromine. The subsequent reflux with potassium hydroxide in ethanol helps to remove any remaining impurities.
Protocol:
-
Reactor Setup: Equip a suitable multi-necked reactor with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber (for HBr), and a temperature probe.
-
Initial Charge: Charge the reactor with thiophene and chloroform. Begin stirring and cool the mixture to 10-15°C using a cooling bath.
-
Bromine Addition: Slowly add bromine dropwise from the dropping funnel over several hours, maintaining the internal temperature below 30°C. The reaction mixture will turn dark red.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Quenching and Neutralization: The following day, heat the mixture to 50°C for 2-3 hours. Cool the mixture and carefully wash with a 2N sodium hydroxide solution until the aqueous layer is basic.
-
Purification: Separate the organic layer and reflux for 6-8 hours with a solution of potassium hydroxide in 95% ethanol. After cooling, pour the mixture into a large volume of water. Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
-
Isolation: Purify the crude 2,3,5-tribromothiophene by vacuum distillation.
| Parameter | Value |
| Thiophene | 1.0 eq |
| Bromine | 3.0-3.5 eq |
| Solvent | Chloroform |
| Temperature | 10-30°C (addition), 50°C (heating) |
| Typical Yield | 75-85% |
Step 1.2: Selective Reductive Debromination to 3-Bromothiophene
Causality of Experimental Choices:
-
Zinc Dust in Acetic Acid: This reagent system is a classic and effective method for the selective reduction of α-halogens on the thiophene ring. The zinc acts as the reducing agent, while acetic acid provides the necessary protons.
-
Controlled Addition of Tribromothiophene: The reduction is also exothermic. Adding the 2,3,5-tribromothiophene dropwise to the heated zinc-acetic acid slurry helps to control the reaction rate and maintain a steady reflux.
-
Steam Distillation: Steam distillation is an efficient method for isolating the volatile 3-bromothiophene from the inorganic salts and unreacted zinc.
Protocol:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a slurry of zinc dust in a mixture of water and acetic acid.
-
Initiation: Heat the slurry to reflux with vigorous stirring.
-
Substrate Addition: Remove the external heating and add 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, resume heating and maintain reflux for an additional 3-4 hours.
-
Isolation: Arrange the apparatus for steam distillation and co-distill the 3-bromothiophene with water.
-
Work-up and Purification: Separate the organic layer of the distillate, wash with a dilute sodium carbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
| Parameter | Value |
| 2,3,5-Tribromothiophene | 1.0 eq |
| Zinc Dust | 3.0-4.0 eq |
| Solvent | Acetic Acid / Water |
| Temperature | Reflux |
| Typical Yield | 85-92%[1][2] |
Part 2: Regioselective Nitration of 3-Bromothiophene
The nitration of 3-bromothiophene is a critical step that requires careful control to achieve the desired regioselectivity. The bromine atom is a deactivating but ortho-, para-directing group. In the case of 3-bromothiophene, the 2- and 5-positions are activated towards electrophilic attack. The nitration is typically carried out using a mixture of nitric acid and acetic anhydride, which generates the reactive electrophile, acetyl nitrate, in situ[3][4][5]. This method is generally milder than using a mixture of nitric and sulfuric acids, which can lead to oxidation and degradation of the sensitive thiophene ring[4].
Causality of Experimental Choices:
-
Nitric Acid in Acetic Anhydride: This combination forms acetyl nitrate (CH₃COONO₂), a less aggressive nitrating agent than the nitronium ion (NO₂⁺) generated in mixed acid[5][6]. This helps to prevent over-nitration and decomposition of the thiophene ring. Acetic anhydride also serves as a scavenger for any water present, which can deactivate the nitrating agent.
-
Low Temperature: The nitration of thiophenes is highly exothermic. Maintaining a low temperature (typically below 10°C) is paramount to control the reaction rate, prevent a thermal runaway, and minimize the formation of undesired isomers and byproducts.
-
Controlled Addition: Slow, dropwise addition of the nitrating mixture to the solution of 3-bromothiophene is essential for maintaining temperature control and ensuring a safe reaction on a large scale.
Protocol:
-
Reactor Setup: Use a clean, dry, multi-necked reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and an inert gas inlet (e.g., nitrogen).
-
Preparation of Nitrating Mixture: In a separate vessel, cautiously add fuming nitric acid to acetic anhydride, keeping the temperature below 10°C with an ice-salt bath. This mixture should be prepared fresh and used immediately.
-
Charge Reactor: Charge the main reactor with 3-bromothiophene and acetic anhydride. Cool the solution to 0-5°C.
-
Nitration: Add the freshly prepared nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.
| Parameter | Value |
| 3-Bromothiophene | 1.0 eq |
| Fuming Nitric Acid | 1.1-1.2 eq |
| Solvent/Reagent | Acetic Anhydride |
| Temperature | 0-10°C |
| Expected Major Product | This compound |
| Typical Yield | 70-80% |
Part 3: Derivatization of this compound
The presence of the electron-withdrawing nitro group at the 2-position significantly activates the bromine atom at the 3-position towards nucleophilic aromatic substitution (SNAAr). This allows for the facile introduction of a wide range of nucleophiles, particularly amines, to generate a library of functionalized 2-nitrothiophene derivatives.
Nucleophilic Aromatic Substitution with Amines
Mechanism of SNAAr:
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (amine) attacks the carbon bearing the bromine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the thiophene ring is restored.
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used. These solvents can solvate the cation but not the anion, thus increasing the nucleophilicity of the amine.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often added to neutralize the HBr that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature can be varied depending on the nucleophilicity of the amine and the reactivity of the substrate. Mild heating is often sufficient to achieve a reasonable reaction rate.
Protocol:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF).
-
Addition of Reagents: Add the amine (1.1-1.5 equivalents) and a non-nucleophilic base (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 50-100°C, depending on the amine's reactivity.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value |
| This compound | 1.0 eq |
| Amine | 1.1-1.5 eq |
| Base (e.g., K₂CO₃) | 1.5-2.0 eq |
| Solvent | DMF, DMSO, or NMP |
| Temperature | 50-100°C |
| Typical Yield | 60-95% |
Safety and Scale-Up Considerations
-
Nitration:
-
Thermal Hazard: Nitration reactions are highly exothermic and have the potential for thermal runaway. Strict temperature control is non-negotiable. Ensure the cooling system is robust and has sufficient capacity for the scale of the reaction.
-
Reagent Handling: Fuming nitric acid and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat of dilution.
-
-
Bromination:
-
Bromine Handling: Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
HBr Evolution: The reaction generates a significant amount of HBr gas, which must be scrubbed through a basic solution (e.g., sodium hydroxide) before venting.
-
-
General Scale-Up:
-
Heat Transfer: As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient stirring is essential for maintaining temperature control.
-
Reagent Addition: For larger scale reactions, the use of addition pumps for the controlled delivery of reagents is highly recommended.
-
Process Safety Analysis: A thorough hazard and operability (HAZOP) study should be conducted before attempting any large-scale synthesis of these compounds.
-
Conclusion
The synthetic pathways detailed in this guide provide a robust and scalable approach to the synthesis of this compound and its derivatives. By understanding the underlying chemical principles and adhering to the outlined protocols and safety precautions, researchers and drug development professionals can confidently produce these valuable intermediates for their discovery and development programs. The versatility of this compound as a chemical scaffold ensures its continued importance in the quest for novel molecules with significant biological and material properties.
References
- Gronowitz, S. (1959). 3-Bromothiophene. Organic Syntheses, 39, 9. doi:10.15227/orgsyn.039.0009
- Troyanowsky, C. (1955). Sur quelques dérivés du thiophène. Bulletin de la Société Chimique de France, 1424-1428.
- Babasinian, V. S. (1943). 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, 466.
- Katritzky, A. R., & Lagowski, J. M. (1968). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Östman, B. (1961). Nitration of Thiophene and 3-Substituted Thiophenes. Acta Chemica Scandinavica, 15, 1115-1124.
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]
- Organic Syntheses Procedure for 3-bromothiophene. [Link]
- Pictet, A., & Khotinsky, E. (1907). Über Acetylnitrat. Berichte der deutschen chemischen Gesellschaft, 40(1), 1163–1166. [Link]
- Louw, R. (2001). Acetyl nitrate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Paul, M. A. (1957). The Nitration of Aromatics in Acetic Anhydride. Journal of the American Chemical Society, 79(21), 5658–5662.
- Bordwell, F. G., & Garbisch, E. W. (1962). The Nitration of Olefins with Acetyl Nitrate. Journal of the American Chemical Society, 84(18), 3597–3601.
- Ridd, J. H. (1961). The Duality of Mechanism for Nitration in Acetic Anhydride. Proceedings of the Chemical Society, (May), 164.
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- 5. Electrophilic aromatic substitution. Part XI. The kinetics and mechanism of the nitration of reactive aromatic substrates in acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Acetyl nitrate - Wikipedia [en.wikipedia.org]
Application Notes: Strategic Use of 3-Bromo-2-nitrothiophene in the Synthesis of Thieno-Fused Kinase Inhibitors
Introduction: The Thiophene Scaffold in Kinase Inhibition
The dysregulation of protein kinases is a fundamental mechanism in the progression of numerous diseases, most notably cancer.[1][2] This has established kinases as one of the most critical classes of drug targets.[3] Within the vast landscape of kinase inhibitors, heterocyclic scaffolds serve as the bedrock for designing molecules that can effectively compete with ATP at the enzyme's active site. The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to form key interactions with kinase active sites and for its synthetic versatility.[4] Fusing a thiophene ring with pyrimidine or pyridine moieties creates thienopyrimidine and thienopyridine cores, respectively. These bicyclic systems are bioisosteres of purines and are central to numerous potent and selective kinase inhibitors targeting critical pathways in oncology, such as VEGFR, PI3K, and Aurora kinases.[2][5][6]
3-Bromo-2-nitrothiophene is a strategic starting material for constructing these complex scaffolds. Its substitution pattern is ideal for a divergent synthetic approach: the nitro group can be readily reduced to a primary amine, which serves as a handle for cyclization to form the fused ring system. The bromine atom provides a stable, reactive site for late-stage functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties to fine-tune biological activity and pharmacokinetic properties.[7][8][9]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a thienopyrimidine-based kinase inhibitor core, starting from this compound. We will elucidate the chemical logic behind each transformation, from the initial reduction to the final diversification via Suzuki coupling.
Strategic Synthesis Overview
The overall synthetic strategy is a multi-step process designed for modularity, allowing for the creation of a library of inhibitor analogues. The pathway involves three key stages:
-
Core Intermediate Synthesis: Reduction of the nitro group on the starting material to form the versatile 3-bromo-2-aminothiophene intermediate.
-
Heterocyclic Ring Formation: Construction of the fused pyrimidine ring onto the thiophene core to generate a 2-bromo-thienopyrimidinone scaffold.
-
Scaffold Functionalization: Activation of the thienopyrimidinone and subsequent Suzuki cross-coupling to introduce a representative aryl group, a common feature in many kinase inhibitors.
Caption: Synthetic workflow from this compound to a functionalized kinase inhibitor scaffold.
Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-aminothiophene
The foundational step in this synthetic sequence is the selective reduction of the nitro group to an amine. The choice of reducing agent is critical to avoid unwanted side reactions, particularly debromination. Stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are commonly employed for this transformation due to their high chemoselectivity for nitro groups in the presence of aryl halides.[10]
Causality of Reagent Choice:
-
Stannous Chloride (SnCl₂·2H₂O): This is a classic and reliable method. Sn(II) is a mild reducing agent that readily reduces aromatic nitro compounds in the presence of acid. The reaction proceeds through a series of single-electron transfers. Ethanol is often used as a co-solvent to ensure the solubility of the organic substrate.
-
Iron Powder: In the presence of a weak acid like acetic acid, iron acts as an effective reducing agent. This method is often considered "greener" and more cost-effective than using tin salts.[10]
Protocol 1: Reduction of this compound
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure (Stannous Chloride Method):
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add ethanol to dissolve the starting material (approx. 10 mL per gram of substrate).
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Cool the flask in an ice bath and slowly add concentrated HCl (4.0-5.0 eq) with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by slowly adding 2 M NaOH solution until the pH is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-2-aminothiophene. The product can be purified further by column chromatography if necessary.
Part 2: Construction of the Thienopyrimidine Core
With the 3-bromo-2-aminothiophene intermediate in hand, the next stage is to construct the fused pyrimidine ring. A highly effective method for this is the cyclocondensation of a 2-aminothiophene-3-carboxylate with formamide or a similar one-carbon unit.[11][12] This requires the introduction of a carboxylate group at the 3-position of our intermediate. While this would typically involve a separate step (e.g., formylation followed by oxidation, or a Sandmeyer reaction on a derived diazonium salt), for the purpose of this guide, we will proceed from a conceptual intermediate, methyl 2-amino-3-bromothiophene-4-carboxylate, to illustrate the core cyclization chemistry. A more direct route involves reacting the 2-aminothiophene with formamidine acetate.
Protocol 2: Synthesis of 2-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one
This protocol demonstrates the cyclization of a 2-aminothiophene carboxylate to form the pyrimidinone ring.
Materials:
-
Methyl 3-amino-2-bromothiophene-4-carboxylate (Conceptual Starting Material)
-
Formamidine acetate
-
Ethanol (EtOH)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend methyl 3-amino-2-bromothiophene-4-carboxylate (1.0 eq) and formamidine acetate (2.0 eq) in ethanol.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 12-16 hours, until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, to remove residual reagents.
-
Dry the product under vacuum to yield 2-bromo-thieno[3,2-d]pyrimidin-4(3H)-one.[13]
Part 3: Scaffold Activation and Diversification via Suzuki Coupling
The final stage involves introducing chemical diversity at the 2-position of the thienopyrimidine core. The bromine atom installed from the start is now leveraged as a handle for palladium-catalyzed cross-coupling. To make the 4-position amenable to further modification if desired, or to prevent unwanted side reactions, the hydroxyl group of the pyrimidinone is often converted to a chlorine atom. This "activation" step creates a more versatile intermediate for coupling reactions.
Protocol 3a: Chlorination of 2-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one
Materials:
-
2-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Magnetic stirrer/hotplate
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a round-bottom flask, suspend 2-bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The suspension should become a clear solution.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 2-bromo-4-chlorothieno[3,2-d]pyrimidine.[13]
Protocol 3b: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, making it ideal for attaching aryl or heteroaryl moieties to the thienopyrimidine scaffold.[7][8][14][15]
Materials:
-
2-Bromo-4-chlorothieno[3,2-d]pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer/hotplate
Procedure:
-
To a Schlenk flask, add 2-bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 2-aryl-4-chlorothieno[3,2-d]pyrimidine kinase inhibitor scaffold.[9]
Data Summary and Characterization
The following table provides representative data for the key steps in the synthesis. Yields and reaction times are illustrative and will vary based on the specific substrate and reaction scale.
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | This compound | 3-Bromo-2-aminothiophene | SnCl₂·2H₂O, HCl, EtOH | 80-90% |
| 2 | 2-Amino-3-bromothiophene derivative | 2-Bromo-thienopyrimidinone | Formamidine acetate, EtOH | 60-75% |
| 3a | 2-Bromo-thienopyrimidinone | 2-Bromo-4-chlorothienopyrimidine | POCl₃, DMF (cat.) | 85-95% |
| 3b | 2-Bromo-4-chlorothienopyrimidine | 2-Aryl-4-chlorothienopyrimidine | Arylboronic acid, Pd catalyst, Base | 65-85% |
Conclusion and Future Perspectives
This compound serves as an exemplary starting material for the modular synthesis of thienopyrimidine-based kinase inhibitors. The synthetic route outlined herein leverages fundamental and reliable organic transformations—nitro reduction, cyclocondensation, and palladium-catalyzed cross-coupling—to build molecular complexity in a controlled and strategic manner. The final 2-aryl-4-chlorothienopyrimidine scaffold is a versatile platform for further derivatization. The chlorine at the 4-position can be readily displaced by various nucleophiles (e.g., amines in a Buchwald-Hartwig amination) to install moieties that can form critical hydrogen bond interactions within the hinge region of a kinase active site, a hallmark of many potent inhibitors.[16] This strategic approach provides researchers in drug discovery with a robust and adaptable blueprint for generating novel kinase inhibitor libraries.
References
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- Thienopyrimidine | Encyclopedia MDPI. (2022). MDPI. [Link]
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- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2017).
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. (2021). PubMed. [Link]
- Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. (n.d.).
- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022). MDPI. [Link]
- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- 2-bromo-7-chlorothieno[3,2-b]pyridine. (n.d.). Ascendex Scientific, LLC. [Link]
- Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. (n.d.). RSC Publishing. [Link]
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. (n.d.).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (n.d.). CoLab.
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. [Link]
- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021).
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (n.d.). PMC. [Link]
- Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.).
- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (n.d.).
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. [Link]
- Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed. [Link]
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. [Link]
- Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. [Link]
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI. [Link]
- Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system. (n.d.).
- Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. (n.d.).
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). MDPI. [Link]
- The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. (2009). Europe PMC. [Link]
- Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2025). PMC. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
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- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocols: A Modular Approach to Substituted 2-Aminothiophenes Using 3-Bromo-2-nitrothiophene
Abstract
This technical guide outlines a robust and versatile two-step synthetic strategy for the preparation of a diverse library of substituted 2-aminothiophenes. Leveraging the unique reactivity of 3-bromo-2-nitrothiophene, this methodology first employs a nucleophilic aromatic substitution (SNAr) to install a variety of substituents at the C3 position, followed by a chemoselective reduction of the nitro group to furnish the desired 2-amino functionality. This approach provides a reliable pathway to valuable heterocyclic scaffolds crucial for drug discovery and materials science, offering a modular alternative to classical methods like the Gewald reaction when specific substitution patterns are desired. Detailed experimental protocols, mechanistic insights, and comparative data are provided for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Strategic Value of 2-Aminothiophenes
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Its utility also extends to materials science, where thiophene-based molecules are integral to the development of organic electronics.[4] While multicomponent reactions like the Gewald synthesis are powerful for generating polysubstituted 2-aminothiophenes, a more controlled, stepwise approach is often necessary to achieve specific substitution patterns required for structure-activity relationship (SAR) studies.[5]
This guide focuses on a modular, two-step synthesis starting from this compound, a commercially available and highly versatile building block.
Chemical Strategy: The Dual Reactivity of this compound
The choice of this compound as the starting material is strategic. The thiophene ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C2 position. This activation facilitates the displacement of the bromide at the C3 position via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The bromine atom serves as an excellent leaving group, while the nitro group provides a latent amino functionality that can be unmasked in a subsequent reduction step.
This two-step sequence allows for the introduction of a wide range of substituents at the C3 position, creating a library of diverse 2-nitrothiophene intermediates, which can then be converted to the corresponding 2-aminothiophenes.
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- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the C-Br Bond in 3-Bromo-2-nitrothiophene
Introduction: The Strategic Importance of 3-Bromo-2-nitrothiophene in Synthesis
This compound is a versatile and highly reactive building block in modern organic synthesis. Its utility in the development of novel pharmaceuticals and advanced materials stems from the strategic placement of three key functional components on the thiophene ring: a reactive C-Br bond, an electron-withdrawing nitro group, and the inherent electronic properties of the thiophene core. The electron-deficient nature of the ring, significantly enhanced by the nitro group, makes this compound an excellent substrate for a variety of chemical transformations.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key methods for functionalizing the C-Br bond of this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful implementation. The methodologies covered include palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination—as well as nucleophilic aromatic substitution.
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound (CAS Number: 24430-27-1).
Hazard Identification:
According to available safety data, this compound is classified with the signal word "Warning". The following hazard statements are associated with this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.
-
Chemical safety goggles or a face shield are mandatory to protect the eyes.
-
A lab coat should be worn at all times.
-
-
Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the C-Br bond in this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The palladium source, often Pd(OAc)₂ or a pre-formed catalyst, initiates the catalytic cycle. The ligand, typically a phosphine, stabilizes the palladium center and influences its reactivity. The base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation. The solvent system must be capable of dissolving both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 3-Aryl-2-nitrothiophenes
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromothiophene derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium(II) acetate and SPhos in toluene. Add this solution to the Schlenk flask under the inert atmosphere.
-
Add the remaining toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-nitrothiophene.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 90 | 18 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 |
Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound.
Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.
B. Stille Coupling: Utilizing Organostannanes
The Stille coupling offers a complementary approach for C-C bond formation, employing organostannane reagents. A key advantage of Stille couplings is the stability and tolerance of organostannanes to a wide variety of functional groups.[2] However, a significant drawback is the toxicity of tin compounds and the potential difficulty in removing tin-containing byproducts.[2]
Experimental Protocol: Synthesis of 3-Aryl-2-nitrothiophenes
This protocol is based on general procedures for Stille couplings of aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryltributylstannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the aryltributylstannane.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. To aid in the removal of tin byproducts, a saturated aqueous solution of potassium fluoride (KF) can be used during the workup.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes from the corresponding halides.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]
Experimental Protocol: Synthesis of 3-Alkynyl-2-nitrothiophenes
This protocol is adapted from general procedures for Sonogashira couplings.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 3-alkynyl-2-nitrothiophene.
D. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[4] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, including those that are poor nucleophiles.[4]
Experimental Protocol: Synthesis of 3-Amino-2-nitrothiophenes
This protocol is based on modern Buchwald-Hartwig amination procedures.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
BrettPhos Palladacycle Gen. 3 (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.5 mmol, 2.5 equiv)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the BrettPhos palladacycle and this compound.
-
Add anhydrous THF, followed by the amine.
-
Cool the mixture to 0 °C and add the LiHMDS solution dropwise.
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
II. Nucleophilic Aromatic Substitution (SₙAr): Leveraging the Electron-Deficient Ring
The strong electron-withdrawing effect of the nitro group at the 2-position makes the thiophene ring of this compound highly susceptible to nucleophilic aromatic substitution (SₙAr). In this reaction, a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the bromide is expelled.[5][6]
Figure 3: Simplified mechanism of nucleophilic aromatic substitution (SₙAr).
Experimental Protocol: Synthesis of 3-Phenylthio-2-nitrothiophene
This protocol is adapted from a literature procedure for the reaction of this compound with a thiol.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Thiophenol (1.1 mmol, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford 3-phenylthio-2-nitrothiophene.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized thiophenes. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The choice of reaction—be it a palladium-catalyzed cross-coupling or a nucleophilic aromatic substitution—will depend on the desired target molecule and the available synthetic resources. By understanding the principles behind these transformations and adhering to the detailed protocols, scientists can effectively harness the synthetic potential of this compound in their research and development endeavors.
References
- Pires, J. Z., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 185-192. [Link]
- Capot Chemical Co., Ltd. (n.d.). This compound.
- LookChem. (n.d.). 3-Bromothiophene.
- O'Connor, M. J., et al. (2010). Facile synthesis of 3-nitro-2-substituted thiophenes. The Journal of Organic Chemistry, 75(8), 2534–2538. [Link]
- ResearchGate. (n.d.). Scheme 7. Synthesis of 3-amino-2-nitrobenzo[b]thiophene (10).
- ResearchGate. (n.d.). Facile Synthesis of 3-Nitro-2-substituted Thiophenes.
- Sciforum. (n.d.). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO.
- figshare. (2016). Facile Synthesis of 3-Nitro-2-Substituted Thiophenes. [Link]
- National Center for Biotechnology Information. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes.
- Scribd. (n.d.). Facile Synthesis of 3-Nitro-2-Substituted Thiophenes.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Royal Society of Chemistry. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes.
- YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. The Organic Chemistry Tutor. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF.
- MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
- National Center for Biotechnology Information. (2006). Structure-activity Relationships in Nitrothiophenes.
- National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- National Center for Biotechnology Information. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
- Wikipedia. (n.d.). Stille reaction.
- National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- APAC Pharmaceutical LLC. (n.d.). This compound.
- The Journal of Organic Chemistry, 39(20), 3041. (1974). [Link]
- ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- National Center for Biotechnology Information. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
- ResearchGate. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-nitrothiophene
Welcome to the technical support guide for the synthesis of 3-Bromo-2-nitrothiophene. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic bromination of 2-nitrothiophene, can be challenging. The thiophene ring is electron-rich, but the presence of a strong electron-withdrawing nitro group at the 2-position significantly deactivates the ring, making the reaction conditions crucial for success.[1] Common issues include low yields, incomplete conversion, and the formation of undesired isomers. This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My yield of this compound is consistently low. What are the primary factors I should investigate?
Answer: Low yields in this reaction often stem from a few critical parameters. Let's break down the most common causes and their solutions.
-
Suboptimal Reaction Temperature: The bromination of the deactivated 2-nitrothiophene ring requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can lead to the formation of side products, including di-brominated species.
-
Solution: Carefully control the reaction temperature. A step-wise heating approach is often effective. Start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of the brominating agent to control the initial exotherm, then gradually raise the temperature to a moderate reflux (the specific temperature depends on the solvent) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature profile.
-
-
Incorrect Stoichiometry or Choice of Brominating Agent: Using a large excess of the brominating agent (e.g., Br₂) can lead to the formation of di-bromo-2-nitrothiophene isomers. Conversely, an insufficient amount will result in incomplete conversion of the starting material.
-
Solution: Use a slight excess (typically 1.1 to 1.3 equivalents) of the brominating agent. While molecular bromine (Br₂) is common, N-Bromosuccinimide (NBS) can be a milder and more selective alternative, potentially reducing the formation of over-brominated byproducts. The choice of brominating agent can significantly impact the reaction's success.
-
-
Presence of Moisture: Brominating agents like Br₂ can react with water, which can interfere with the primary reaction pathway.
-
Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for larger-scale reactions.
-
Question 2: I'm observing significant amounts of an impurity that I suspect is a di-brominated product. How can I minimize its formation?
Answer: The formation of di-brominated species, such as 3,5-dibromo-2-nitrothiophene, is a common side reaction. The nitro group at the 2-position deactivates the adjacent 3-position, but the 5-position remains relatively susceptible to electrophilic attack.[1]
-
Mechanism Insight: The initial bromination occurs at the 3-position. However, the resulting this compound is still an activated aromatic system that can undergo a second bromination, primarily at the 5-position.
-
Mitigation Strategies:
-
Control Reagent Addition: Add the brominating agent (Br₂ or NBS) slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-bromination.
-
Lower Reaction Temperature: As mentioned previously, lower temperatures decrease the reaction rate and can enhance selectivity, reducing the likelihood of a second bromination event.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Experimenting with solvents like acetic acid, chloroform, or carbon tetrachloride may help optimize selectivity.
-
Question 3: My reaction seems to stall and never reaches full conversion, even after extended reaction times. What could be the issue?
Answer: A stalled reaction points towards either insufficient activation energy or a deactivation of the catalyst/reagent.
-
Insufficient Activation: The deactivating effect of the nitro group is significant.[1] If the reaction temperature is too low, you may not be providing enough energy for the reaction to proceed at a reasonable rate.
-
Solution: After the initial controlled addition of the brominating agent, ensure the reaction is heated to an appropriate temperature (e.g., reflux) and monitor by TLC. If the starting material spot on the TLC plate remains prominent after several hours, a modest increase in temperature may be warranted.
-
-
Impure Starting Material: Impurities in the 2-nitrothiophene starting material can interfere with the reaction.
-
Solution: Ensure the purity of your 2-nitrothiophene. If it appears discolored (often yellow due to dinitrothiophene impurities), it may need to be purified before use, for example, by recrystallization from petroleum ether.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of 2-nitrothiophene?
A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The nitro group at the C2 position is a strong deactivating group, directing incoming electrophiles primarily to the meta-positions (C4 and C5 from the sulfur, but C3 relative to the nitro group). The attack at the C3 position is generally favored, leading to the desired product. The stability of the intermediate sigma complex plays a crucial role in determining the regioselectivity.[3]
Q2: How should I purify the final this compound product?
A2: After the reaction work-up (which typically involves quenching with a reducing agent like sodium bisulfite to remove excess bromine, followed by extraction), the crude product can be purified.
-
Recrystallization: This is often the most effective method. Solvents like ethanol, methanol, or hexane can be used. The choice of solvent will depend on the impurity profile.
-
Column Chromatography: If recrystallization is insufficient to remove isomers or other impurities, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable alternative.
Q3: Are there any specific safety precautions I should take?
A3: Yes, absolutely.
-
Bromine (Br₂): Is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Nitrothiophene: This compound is toxic and can cause skin irritation.[2] Handle with care and appropriate PPE.
-
Reaction Exotherm: The initial addition of the brominating agent can be exothermic. Use an ice bath to control the temperature during this phase.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific lab conditions and scale.
Materials:
-
2-Nitrothiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Anhydrous Acetic Acid (as solvent)
-
Sodium Bisulfite solution (saturated)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitrothiophene in anhydrous acetic acid.
-
Cool the mixture to 10-15°C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography.
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity 2-Nitrothiophene | Impurities can inhibit the reaction or lead to side products.[2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and often more selective than Br₂, reducing over-bromination. |
| Stoichiometry | 1.2 equivalents of NBS | A slight excess drives the reaction to completion without excessive side product formation. |
| Solvent | Anhydrous Acetic Acid | Provides good solubility for reactants and facilitates the electrophilic substitution. |
| Temperature | Initial addition at 10-15°C, then heat to 80°C | Controls initial exotherm and then provides sufficient energy for reaction completion. |
| Work-up | Quenching with NaHSO₃ | Safely neutralizes unreacted brominating agent. |
Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the electrophilic bromination of 2-nitrothiophene.
Caption: Electrophilic bromination pathway of 2-nitrothiophene.
Troubleshooting Logic Diagram
This flowchart provides a systematic approach to diagnosing and solving low yield issues.
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene.
- Taylor, M. (2021). What is the major product obtained when 2-nitrothiophene reacts with Br2? YouTube.
- Organic Syntheses. 2-nitrothiophene.
- Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545.
Sources
Technical Support Center: Nitration of 3-Bromothiophene
Welcome to the technical support center for the nitration of 3-bromothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this essential, yet often challenging, electrophilic aromatic substitution. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, focusing on troubleshooting the common side reactions that can compromise your yield and purity.
Introduction: The Challenge of Regioselectivity
The nitration of 3-bromothiophene is a classic example of electrophilic aromatic substitution on a substituted five-membered heterocycle. The inherent reactivity of the thiophene ring, combined with the directing effects of the bromo substituent, makes this reaction susceptible to the formation of multiple side products. Unlike simpler aromatic systems, achieving high regioselectivity and yield requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. The primary goal is typically the synthesis of 3-bromo-2-nitrothiophene, a valuable building block, but the formation of isomeric and over-nitrated products is a frequent complication.
This guide is structured as a series of troubleshooting questions and answers to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide & FAQs
Issue 1: Poor Regioselectivity - "My reaction produces a mixture of this compound and 3-bromo-5-nitrothiophene. How can I favor the 2-nitro isomer?"
Answer:
This is the most common challenge in the nitration of 3-bromothiophene. The formation of both 2- and 5-nitro isomers is a direct consequence of the directing effects of the 3-bromo substituent. While the bromine at the 3-position is a deactivating group, it is ortho, para-directing. In the case of the thiophene ring, the "ortho" positions are C2 and C4, and the "para" position is C5.
-
Electronic Factors: The C2 position is the most activated site for electrophilic attack on a thiophene ring. The bromine atom at C3 directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho positions (C2 and C4) and its para position (C5). Due to the high intrinsic reactivity of the C2 position in thiophenes, substitution at this position is generally favored.
-
Steric Hindrance: The bromine atom at C3 exerts some steric hindrance at the adjacent C2 and C4 positions, which might slightly disfavor substitution there compared to the more accessible C5 position.
The interplay of these electronic and steric factors often results in a mixture of isomers. In practice, nitration of 3-bromothiophene with reagents like nitric acid in trifluoroacetic anhydride has been reported to yield a "complicated mixture" where this compound is the main product, but other isomers are also formed.
Troubleshooting Steps:
-
Choice of Nitrating Agent: Milder nitrating agents can exhibit greater selectivity. While a mixture of nitric acid and sulfuric acid is a powerful nitrating agent, it is often too harsh for the sensitive thiophene ring and can lead to poor selectivity and side reactions like oxidation.[1] A commonly used, milder alternative is a mixture of fuming nitric acid in acetic anhydride or, as mentioned, nitric acid in trifluoroacetic anhydride.[2]
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product, which is often the isomer formed via the lowest energy transition state. For the nitration of benzo[b]thiophene derivatives, kinetic control at low temperatures (e.g., 0°C) favors the formation of specific isomers.[3]
-
Blocking Groups: In some cases, a blocking group can be temporarily installed at one of the reactive positions to force substitution at the desired site. For instance, in the arylation of 3-substituted thiophenes, a bromo-substituent at the C2-position can be used as a blocking group to direct functionalization to the C5-position.[2][4] While this adds steps to the synthesis, it can be a powerful strategy for achieving high regioselectivity.
Data on Isomer Distribution:
| Nitrating Agent/System | Substrate | Major Product | Reported Yield of Major Product | Comments |
| HNO₃ / Trifluoroacetic Anhydride | 3-Bromothiophene | This compound | 58% | Described as yielding a "complicated mixture" of products. |
| Fuming HNO₃ / Acetic Acid | 3-Bromobenzo[b]thiophene | 3-Bromo-2-nitrobenzo[b]thiophene | 97% | Benzo-fused systems can exhibit different reactivity, but this highlights that high selectivity is achievable under specific conditions.[5] |
Issue 2: Over-nitration - "I am observing the formation of dinitro products in my reaction mixture. How can I prevent this?"
Answer:
The formation of dinitrothiophenes, such as 3-bromo-2,5-dinitrothiophene, is a common side reaction, especially when using harsh nitrating conditions or an excess of the nitrating agent. The initial mononitration product, this compound, is still an activated aromatic system and can undergo a second nitration.
Causality:
-
Excess Nitrating Agent: Using more than one equivalent of the nitrating agent significantly increases the probability of a second nitration event.
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the nitration of the already deactivated mononitrated ring.
-
Potent Nitrating System: Strong acid mixtures like HNO₃/H₂SO₄ generate a high concentration of the highly reactive nitronium ion, which can overcome the deactivating effect of the first nitro group. The synthesis of compounds like 2,5-dibromo-3,4-dinitrothiophene demonstrates that dinitration of dihalothiophenes is feasible under forceful conditions.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the nitrating agent. Use no more than one equivalent of nitric acid per equivalent of 3-bromothiophene. It may even be beneficial to use a slight sub-stoichiometric amount and accept a lower conversion to maximize selectivity for the mono-nitro product.
-
Controlled Addition: Add the nitrating agent slowly and portion-wise to the solution of 3-bromothiophene. This maintains a low instantaneous concentration of the nitronium ion, reducing the likelihood of over-reaction.
-
Temperature Management: Maintain a low reaction temperature (e.g., -10°C to 0°C) throughout the addition and for the duration of the reaction. This disfavors the higher activation energy pathway of the second nitration.
-
Milder Reagents: Employ milder nitrating systems, such as nitric acid in acetic anhydride, which are less prone to forcing a second nitration.
Issue 3: Product Degradation - "My reaction mixture turns dark, and I'm getting a low yield of a tarry substance instead of a clean product. What is happening?"
Answer:
A dark, tarry reaction mixture is often indicative of oxidation or polymerization of the thiophene ring. Thiophene and its derivatives are electron-rich and can be sensitive to the strongly oxidizing conditions of many nitration procedures.
Causality:
-
Oxidizing Conditions: Concentrated nitric acid is a strong oxidizing agent. In the presence of strong acids like sulfuric acid, its oxidizing potential is enhanced. This can lead to the oxidative degradation of the thiophene ring.
-
High Temperatures: Exothermic reactions that are not properly cooled can lead to a runaway increase in temperature, which accelerates oxidative side reactions. For the nitration of thiophene itself, the appearance of a pink or dark red color is a known indicator of oxidation.[6]
-
Nitrosation: Nitration mixtures can contain nitrous acid, which can lead to nitrosation of the highly reactive thiophene ring. This can initiate polymerization and decomposition pathways, sometimes with explosive violence.[1]
Troubleshooting Steps:
-
Use of Acetic Anhydride: Performing the nitration in acetic anhydride is a classic method to mitigate these side reactions. The acetic anhydride reacts with nitric acid to form acetyl nitrate in situ, which is a less oxidizing nitrating agent. It also helps to scavenge any water present, which can contribute to undesirable side reactions.
-
Strict Temperature Control: Ensure the reaction is maintained at the target low temperature throughout. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal temperature of the reaction flask with a thermometer.
-
Urea Addition: The addition of a small amount of urea to the nitric acid solution before it is used can help to remove any traces of nitrous acid, thereby preventing nitrosation-initiated decomposition.[1]
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can sometimes help to minimize oxidative degradation.
Issue 4: Potential for Ipso-Nitration - "Is it possible for the nitro group to replace the bromine atom?"
Answer:
Yes, ipso-nitration, the replacement of a substituent other than hydrogen, is a known phenomenon in electrophilic aromatic substitution and is a potential side reaction in the nitration of 3-bromothiophene.
Causality:
The mechanism involves the attack of the nitronium ion at the carbon atom bearing the bromine substituent (the ipso position). This forms a Wheland intermediate where the positive charge is stabilized by the sulfur atom. Loss of a bromonium ion (Br⁺) or its equivalent from this intermediate, rather than a proton, leads to the ipso-substituted product, 3-nitrothiophene.
Ipso-substitution is more common with good leaving groups. While bromide is not as good a leaving group as, for example, a boronic acid group,[7][8] ipso-nitration of haloarenes has been observed.
Troubleshooting and Identification:
-
Minimizing Ipso-Nitration: The conditions that favor clean, regioselective nitration (milder reagents, low temperatures) are also likely to disfavor ipso-nitration. Harsh conditions that might promote the formation of a more stable intermediate or facilitate the departure of the bromine atom could increase the likelihood of this side reaction.
-
Analytical Detection: The primary method to check for this side reaction is to analyze your crude product mixture by GC-MS or LC-MS. Look for a product with a molecular weight corresponding to 3-nitrothiophene (C₄H₃NO₂S, MW ≈ 129.14 g/mol ) in addition to your expected 3-bromo-nitrothiophene isomers (C₄H₂BrNO₂S, MW ≈ 208.04 g/mol ).
Experimental Protocols & Workflows
Protocol 1: Nitration of 3-Bromothiophene with Nitric Acid in Acetic Anhydride (A Starting Point)
This protocol is adapted from standard procedures for the nitration of reactive heterocycles and is designed to minimize oxidation and over-reaction.
Materials:
-
3-Bromothiophene
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%)
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetic anhydride.
-
Cool the flask to -10°C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred acetic anhydride, ensuring the temperature does not rise above 0°C. Stir the resulting solution (acetyl nitrate) for 15 minutes at this temperature.
-
In a separate flask, dissolve 3-bromothiophene in a small amount of acetic anhydride.
-
Slowly add the 3-bromothiophene solution to the cold acetyl nitrate solution dropwise, maintaining the internal temperature below -5°C.
-
After the addition is complete, stir the reaction mixture at -5°C to 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, then extract the aqueous mixture with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (careful, gas evolution!), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude mixture of isomers by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Visualizing the Workflow
Caption: Experimental workflow for the nitration of 3-bromothiophene.
Understanding the Reaction Pathways
The following diagram illustrates the primary reaction pathways and the formation of the major side products discussed.
Sources
- 1. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 2. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-BROMO-2-NITRO-BENZO[B]THIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 3-Bromo-2-nitrothiophene
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-nitrothiophene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet powerful, transformation. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the success or failure of this reaction.
The coupling of this compound is a nuanced process. The substrate itself presents a unique set of challenges and opportunities. The strong electron-withdrawing nitro group significantly activates the C-Br bond, which should facilitate the rate-limiting oxidative addition step.[1][2] However, both the nitro group and the thiophene sulfur atom can interact with the palladium catalyst, leading to potential deactivation or poisoning.[3][4][5] This guide will dissect these issues and provide a logical framework for systematic troubleshooting.
Troubleshooting Decision Tree
When a reaction fails, a structured approach is more effective than random screening. The following workflow provides a step-by-step diagnostic path to identify and solve the most common issues.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. What are the first things to check?
A1: Zero conversion typically points to a fundamental problem with one of the core components of the reaction. Before exploring more complex issues, rigorously verify the following:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate degassing is a primary cause of failure. Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon for 30+ minutes or using three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.[6]
-
Catalyst Activity: Ensure your palladium source is active. Pd(PPh₃)₄ can degrade upon storage. If using a Pd(II) precatalyst like Pd(OAc)₂, it requires reduction in situ, which can sometimes be inefficient. Consider using a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3) which is more robust.
-
Reagent Purity: Verify the purity of your this compound and the boronic acid/ester. Impurities, especially sulfur-containing compounds from the synthesis of the starting material, can act as potent catalyst poisons.[4][7]
-
Base Quality: The base is not just a spectator; it is crucial for activating the boronic acid for transmetalation.[8][9] Ensure your base is dry (if required) and has not absorbed atmospheric CO₂. For bases like K₃PO₄, using the hydrated form or adding a small amount of water can be beneficial.[10]
Q2: I'm getting a low yield and see a significant amount of a thiophene byproduct. What is happening?
A2: The formation of 2-nitrothiophene as a major byproduct is a classic sign of protodeboronation . This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a hydrogen atom, effectively destroying your nucleophile.[11][12] Thiophene-based boronic acids can be particularly susceptible to this issue.[12]
Solutions to Mitigate Protodeboronation:
-
Use a More Stable Boron Reagent: Switch from the boronic acid to a more robust boronic ester, such as a pinacol ester (-Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These are significantly more stable to protodeboronation and release the boronic acid slowly in situ under the reaction conditions.[11][13][14]
-
Select a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[12] Milder inorganic bases like finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often more effective at promoting the desired coupling while suppressing this side reaction.[12]
-
Lower the Reaction Temperature: High temperatures can increase the rate of decomposition.[12] Using a more active catalyst/ligand system may allow you to run the reaction at a lower temperature (e.g., 60-80 °C), thereby minimizing protodeboronation.
Q3: How do the nitro group and thiophene ring specifically complicate this reaction?
A3: Both functionalities introduce specific challenges related to catalyst deactivation.
-
Thiophene Sulfur Poisoning: The lone pair of electrons on the thiophene's sulfur atom can coordinate strongly to the palladium center. This forms a stable, off-cycle complex that removes the active catalyst from the reaction, a process known as catalyst poisoning.[5]
-
Nitro Group Interaction: While the nitro group is beneficial for activating the C-Br bond, its oxygen atoms can also coordinate to the palladium catalyst, potentially forming inactive complexes.[3] In some cases, under harsh conditions or with certain catalysts, the nitro group itself can be reduced or even undergo oxidative addition, leading to undesired side reactions.[15][16][17][18]
Solution: The key to overcoming these issues is the choice of ligand. Bulky, electron-rich phosphine ligands (see Table 1) are essential. Their size creates a sterically hindered environment around the palladium atom, which discourages the binding of the nitro group or the thiophene sulfur. Their strong electron-donating ability increases the electron density on the palladium, promoting the desired oxidative addition and reductive elimination steps and making the catalyst less susceptible to poisoning.
Caption: Potential pathways for catalyst deactivation in the presence of thiophene and nitro groups.
Optimizing Key Reaction Parameters
Systematic optimization is crucial for maximizing yield and purity. Below are tables summarizing key variables to screen.
Table 1: Catalyst & Ligand Selection
| Catalyst/Precatalyst | Ligand | Class | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | PPh₃ | Monophosphine | "Classic" catalyst. Often sluggish for this substrate; prone to deactivation. Not a recommended starting point. |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Biaryl Monophosphine | Recommended Start. Excellent for electron-deficient and heteroaromatic substrates. High activity. |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Often effective when SPhos fails or for sterically hindered partners. |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | Biaryl Monophosphine | Another highly active ligand, often shows complementary reactivity to SPhos/XPhos. |
| XPhos Pd G3 | XPhos | Palladacycle | Air-stable, highly active precatalyst. Excellent for reliable initiation and high turnover numbers. |
Table 2: Base & Solvent Screening
| Base | pKa (conj. acid) | Common Solvent(s) | Notes |
| K₃PO₄ | 12.3 | Dioxane/H₂O, Toluene/H₂O | Recommended Start. Strong, but generally does not promote protodeboronation as much as hydroxides. Often used with a small amount of water.[10] |
| K₂CO₃ | 10.3 | Dioxane/H₂O, DMF | A milder, common choice. May require higher temperatures. |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene, THF | Highly soluble in organic solvents, often very effective but more expensive. |
| CsF | 3.2 | Dioxane, Toluene | A very mild base. Can be effective in preventing base-sensitive side reactions and protodeboronation. |
| NaOH / KOH | ~15.7 | THF/H₂O, Dioxane/H₂O | Strong bases. Use with caution as they can significantly accelerate protodeboronation of the boronic acid.[12] |
Recommended Starting Protocol
This protocol provides a robust, optimized starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
SPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Degassed water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[19]
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (e.g., 2 mol%). Then, add anhydrous 1,4-dioxane and degassed water to form a 10:1 dioxane:water mixture (e.g., 5 mL dioxane, 0.5 mL water per 1 mmol of aryl halide).
-
Degassing (Final): Sparge the resulting suspension with argon for an additional 10-15 minutes to ensure the solvent is fully deoxygenated.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the limiting reagent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
- Optimization of Suzuki Reaction conditions. (n.d.).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. [Link]
- The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal. [Link]
- Cross-Coupling Chemistry. (n.d.). University of Rochester. [Link]
- Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. [Link]
- Which conditions are favorable for the efficient Suzuki coupling?. (2014).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. thieme.de [thieme.de]
- 17. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 18. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palladium Catalysis for Thiophene Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving thiophene scaffolds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these powerful synthetic transformations. Thiophene-containing molecules are cornerstones in pharmaceuticals, agrochemicals, and materials science, making robust and optimized cross-coupling methodologies essential.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your own work. We will address common pitfalls, from catalyst deactivation to substrate instability, providing actionable solutions grounded in mechanistic understanding.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield with Starting Material Remaining
This is one of the most common yet complex issues. The root cause often lies in an inefficient or deactivated catalyst.
Question: My reaction has stalled. What are the likely causes and how can I fix it?
Answer: A stalled reaction points to a problem with the catalytic cycle. Let's break down the possibilities:
-
Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring is a notorious poison for palladium catalysts.[2] It can act as a "soft" ligand, binding strongly and often irreversibly to the "soft" palladium center, which blocks the active site.[2]
-
Solution 1: Employ a Sulfur-Tolerant Catalyst System. Switch to a catalyst system featuring bulky, electron-rich biarylphosphine ligands. Ligands like SPhos, XPhos, or RuPhos can sterically shield the palladium center, promoting the desired catalytic steps over deactivation.[2][3]
-
Solution 2: Increase Catalyst Loading. As a pragmatic but less cost-effective approach, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to see the reaction to completion despite gradual poisoning.[2]
-
-
Inefficient Oxidative Addition: This initial step of the catalytic cycle can be sluggish, especially with electron-rich thiophene halides.[3]
-
Poor Reagent Quality or Reaction Setup: The presence of oxygen or impurities can be detrimental.
-
Solution: Ensure Rigorous Inert Conditions. Oxygen can oxidize the active Pd(0) species to inactive Pd(II).[2] Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for an extended period. Ensure all reagents are pure and dry, as impurities can interfere with the catalyst.[2][3]
-
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear visual indicator of catalyst death.
Question: My reaction mixture turned black and the reaction stopped. What is happening?
Answer: The formation of palladium black signifies the aggregation of the catalytically active soluble palladium species into inactive, insoluble palladium metal.[2][6]
-
Cause 1: Ligand Degradation. Phosphine ligands, especially at elevated temperatures, can degrade, leaving the palladium atoms unprotected and prone to aggregation.[2]
-
Solution: Use More Robust Ligands or Lower Temperatures. Consider sterically hindered biarylphosphine ligands which are often more thermally stable. If possible, screen for a catalyst system that operates efficiently at lower temperatures (e.g., 60-80 °C).[4]
-
-
Cause 2: Slow Oxidative Addition. If the initial oxidative addition is the rate-limiting step, the concentration of the unstable Pd(0) species can build up, leading to aggregation before it can enter the catalytic cycle.[2]
-
Solution: Match the Ligand to the Substrate. For electron-rich or sterically hindered halides, use ligands that are known to accelerate oxidative addition (e.g., Buchwald-type ligands).[3]
-
-
Cause 3: High Catalyst Concentration (in Ligand-less Systems). In some direct arylation protocols using ligand-less Pd(OAc)₂, high palladium concentrations can lead to rapid formation of palladium black.[6]
-
Solution: Reduce Catalyst Loading. Counterintuitively, for these specific reactions, lowering the catalyst concentration (e.g., to 0.1–0.001 mol%) can lead to higher yields by preventing rapid catalyst decomposition.[6]
-
Issue 3: Significant Byproduct Formation, Especially Protodeboronation in Suzuki Couplings
Observing a significant amount of "un-boronated" thiophene as a byproduct is a tell-tale sign of a common and frustrating side reaction.
Question: My Suzuki reaction has low yield, and I see a lot of plain thiophene. What is protodeboronation and how can I prevent it?
Answer: This is a classic case of protodeboronation, where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton, consuming your starting material.[4] Thiophene boronic acids, especially 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions.[4] The key is to make the desired cross-coupling reaction kinetically faster than the decomposition pathway.
-
Problem: Strong Base and High Temperature. Strong bases (like NaOH, KOH) and high temperatures (>100 °C) are known to accelerate protodeboronation.[4]
-
Problem: Unstable Boronic Acid. The free boronic acid form is highly susceptible to this decomposition pathway.[4]
-
Solution: Use a More Stable Boron Reagent. Consider using the corresponding pinacol or MIDA boronate ester. These are generally more stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.
-
-
Problem: Slow Catalytic Turnover. A slow catalyst gives the boronic acid more time to decompose.[4]
-
Solution: Accelerate the Cross-Coupling. Employ a highly active catalyst system, such as a modern palladacycle precatalyst with a bulky, electron-rich ligand (e.g., XPhos G3), to speed up the productive reaction, outcompeting the decomposition.[4]
-
Visualizing the Core Challenges
To better understand the processes at play, the following diagrams illustrate the desired catalytic cycle and common failure modes.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Key pathways for palladium catalyst deactivation in thiophene couplings.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best: a precatalyst or generating Pd(0) in situ?
A1: For reproducibility and reliability, modern palladium precatalysts (e.g., palladacycles like XPhos Pd G3) are highly recommended. They offer better-defined stoichiometry of palladium to ligand, generate the active Pd(0) species more cleanly and consistently, and often lead to more robust reactions compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
Q2: How do I choose the right ligand for my specific thiophene cross-coupling reaction?
A2: Ligand choice is critical and substrate-dependent. Here is a general guide:
| Reaction Type | Common Ligand Classes | Rationale |
| Suzuki | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) | Accelerates reductive elimination and helps prevent protodeboronation.[3][4] |
| Buchwald-Hartwig | Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos) or chelating phosphines (e.g., XantPhos) | Promotes C-N bond formation and accommodates a wide range of amines.[7][8] |
| Sonogashira | Phosphines (e.g., PPh₃, P(t-Bu)₃) often with a Cu(I) co-catalyst | Facilitates the coupling of terminal alkynes. Sterically bulky phosphines can be beneficial.[9][10][11] |
| Heck | Phosphines or N-heterocyclic carbenes (NHCs) | Ligand choice can influence regioselectivity and efficiency.[12][13][14] |
| Stille | Phosphines (e.g., PPh₃) or nitrogen-based ligands (e.g., Dabco) | Phosphine-free systems can be effective and offer cost/stability advantages.[15][16] |
Q3: Can I run these reactions open to the air?
A3: Generally, no. Palladium cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst.[2] It is crucial to use standard inert atmosphere techniques, including degassing solvents and running the reaction under a positive pressure of argon or nitrogen. While some highly robust, specialized systems for aqueous micellar catalysis have shown air tolerance, these are exceptions rather than the rule.[17]
Q4: My thiophene has multiple positions for C-H activation. How can I control regioselectivity?
A4: Controlling regioselectivity in direct C-H functionalization is an advanced topic. The inherent reactivity of thiophene favors C-H activation at the α-positions (C2 and C5) over the β-positions (C3 and C4).[18] Achieving non-native selectivity often requires specialized catalyst systems. For example, catalyst-controlled regiodivergent alkynylation has been developed where different sets of reaction conditions can selectively target either the C2 or C5 position of 3-substituted thiophenes.[19] In other cases, palladium 1,4-migration has been used to functionalize the more challenging β-position.[18]
Q5: Can a deactivated palladium catalyst be regenerated?
A5: In a laboratory setting, regeneration is often impractical. For deactivation caused by aggregation into palladium black or irreversible poisoning by sulfur, regeneration is generally not feasible.[2] While some industrial processes exist for regenerating catalysts, for bench-scale synthesis, it is more effective to focus on preventing deactivation in the first place through optimized reaction conditions and catalyst selection.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Unstable Thiophene Boronic Acid
This protocol is designed to minimize protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the thiophene boronate ester (e.g., pinacol ester, 1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C).[4] The use of a highly active precatalyst often allows for lower temperatures.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the deborylated thiophene byproduct.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A decision-making workflow for troubleshooting failed thiophene cross-couplings.
References
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem.
- catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes - Benchchem.
- Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. PubMed.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry (RSC Publishing).
- An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. PubMed.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing.
- Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC - PubMed Central.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- optimizing base and solvent for Buchwald-Hartwig amination - Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Optimization of conditions for the Heck reaction. ResearchGate.
- Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes*. PubMed.
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters - ACS Publications.
- Comparative study of different catalysts for bithiophene cross-coupling reactions - Benchchem.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- An efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry - ACS Publications.
- Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC - NIH.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3).
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate.
- Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Chemical Communications (RSC Publishing).
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Stille Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry - ACS Publications.
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC - NIH.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- When reacting Thiophene with palladium(Pd) what is produced. Filo.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Poisoning and deactivation of palladium catalysts. ResearchGate.
- Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology (RSC Publishing).
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. ResearchGate.
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
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overcoming regioselectivity issues in thiophene substitution
Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in thiophene substitution reactions. Here, we move beyond textbook examples to provide field-proven insights, detailed troubleshooting protocols, and a deep dive into the mechanistic principles that govern reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during thiophene chemistry.
Q1: Why is my electrophilic substitution on a 2-substituted thiophene giving me a mixture of C3 and C5 products?
A1: This is a classic challenge rooted in the inherent electronic properties of the thiophene ring and the nature of your C2 substituent. The sulfur atom stabilizes adjacent carbocations (the σ-complex intermediate in electrophilic aromatic substitution) most effectively at the C2 and C5 positions.
-
If your C2 substituent is electron-donating (e.g., -OCH₃, -CH₃): It will strongly activate the C5 position for electrophilic attack, which is electronically favored. However, the C3 position is also activated, albeit to a lesser extent. If the electrophile or the substituent is sterically bulky, you may see an increased proportion of the C3 product to alleviate steric hindrance.
-
If your C2 substituent is electron-withdrawing (e.g., -CN, -NO₂): It deactivates the entire ring but particularly the C3 and C5 positions. The C5 position is often still the least deactivated site for many reactions, but you will likely face a mixture, with the C4 position also becoming a potential, though minor, site of reaction. Reaction conditions must be finely tuned to achieve selectivity.
Q2: I am trying to functionalize the C3 position of thiophene, but the reaction exclusively yields the C2 product. What is the fundamental reason for this?
A2: The exceptional preference for C2 substitution in electrophilic reactions is a cornerstone of thiophene chemistry. The reason lies in the stability of the cationic intermediate (σ-complex) formed during the reaction.
-
Attack at C2: The positive charge of the intermediate can be delocalized over three resonance structures, including a crucial one where the sulfur atom's lone pair directly stabilizes the adjacent carbon.
-
Attack at C3: The positive charge can only be delocalized over two resonance structures, and the sulfur atom does not directly stabilize the charge.
This significant difference in stability means the activation energy for C2 attack is much lower, leading to it being the dominant kinetic and thermodynamic product. Overcoming this inherent preference requires specific strategies, which are detailed in the troubleshooting guides below.
Q3: What is the best general approach for introducing a substituent at the C3 or C4 position of a 2-substituted thiophene?
A3: The most reliable and versatile method is Directed Ortho-Metalation (DoM) , followed by trapping with an electrophile. This strategy circumvents the issues of electronic preference seen in electrophilic substitutions. A directing metalation group (DMG) at the C2 position (e.g., -CONH₂,-SO₂NR₂, -OCH₃) coordinates to a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), forcing deprotonation at the adjacent C3 position. For C4 functionalization, you would typically start with a 3-substituted thiophene and use a DMG to direct metalation to the C4 position.
Section 2: Troubleshooting Guides & Protocols
This section provides in-depth solutions to specific regioselectivity problems, complete with mechanistic explanations and step-by-step protocols.
Issue 1: Uncontrolled Bromination of 2-Substituted Thiophenes
Problem: "My bromination of 2-acetylthiophene with Br₂ is giving me a mixture of the 4-bromo and 5-bromo isomers, along with some dibrominated product. How can I selectively obtain the 4-bromo product?"
Root Cause Analysis: The acetyl group is a deactivating, meta-directing group in classical benzene chemistry. However, in thiophenes, the activating effect of the sulfur atom still dominates. The acetyl group deactivates the adjacent C3 position significantly, making the C5 and C4 positions the most likely sites for electrophilic attack. Bromine (Br₂) is a highly reactive electrophile, often leading to over-reaction and poor selectivity.
Solution: Use a Milder Brominating Agent and Control Kinetics. To favor the electronically less reactive C4 position and prevent over-bromination, a less reactive brominating agent and carefully controlled conditions are necessary. N-Bromosuccinimide (NBS) is the reagent of choice for this.
Protocol 1: Selective Monobromination at C4 of 2-Acetylthiophene
-
Inert Atmosphere: Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent. A mixture of acetic acid and chloroform is often effective.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the reaction rate and improve selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 20-30 minutes. Adding it all at once can cause a temperature spike and lead to side products.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a cold, saturated solution of sodium thiosulfate (Na₂S₃O₂) to quench any remaining NBS and bromine.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with sodium bicarbonate solution, dry over anhydrous MgSO₄, and purify by column chromatography.
Data Snapshot: Effect of Conditions on Bromination of 2-Acylthiophenes
| Reagent | Solvent | Temperature (°C) | Major Product (Ratio) |
| Br₂ | Acetic Acid | 25 | Mixture of 4- and 5-bromo (~1:1) + dibromo |
| NBS | CHCl₃/AcOH | 0 | 4-bromo (>9:1) |
| Br₂ | CCl₄ (with light) | 25-50 | Side-chain bromination (radical reaction) |
Issue 2: Failure to Achieve C3-Functionalization via Lithiation
Problem: "I am trying to lithiate my 2-bromothiophene at the C3 position with n-BuLi to form a Grignard-like reagent, but upon quenching with CO₂, I am recovering mostly 2-thiophenecarboxylic acid."
Root Cause Analysis: This is a classic case of competing reaction pathways. Two main reactions can occur when n-BuLi is added to 2-bromothiophene:
-
Halogen-Metal Exchange: The lithium atom swaps with the bromine atom. This is an extremely fast process, occurring almost instantaneously even at low temperatures (-78 °C). This forms 2-lithiothiophene.
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Deprotonation (Metalation): The butyl anion acts as a base and removes a proton from the ring. The most acidic proton is at the C5 position due to the inductive effect of the bromine and the influence of the sulfur atom.
The halogen-metal exchange is kinetically far more favorable than deprotonation at any position. Therefore, you are forming 2-lithiothiophene, which upon quenching with CO₂, gives you the 2-carboxylic acid.
Solution: The "Snieckus-Lock" - Directed Ortho-Metalation (DoM) To force deprotonation at the C3 position, you must have a directing metalation group (DMG) at C2 that is more powerful than the competing halogen-metal exchange. Alternatively, if you must start from 2-bromothiophene, you can first protect the C5 position. A more direct route is to start with a thiophene bearing a DMG, perform the DoM, and then introduce the bromine if needed.
Workflow: Troubleshooting Lithiation
Caption: Decision workflow for lithiation of 2-substituted thiophenes.
Protocol 2: Directed Ortho-Metalation of 2-(N,N-diethylcarboxamido)thiophene
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Setup: Under a strict nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to an oven-dried flask.
-
Substrate: Dissolve 2-(N,N-diethylcarboxamido)thiophene (1.0 eq) in the THF. The amide group is an excellent DMG.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Base Addition: Add sec-Butyllithium (1.1 eq) dropwise via syringe. Using sec-BuLi instead of n-BuLi can sometimes improve efficiency for less activated systems. Maintain the temperature at -78 °C.
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Stirring: Stir the resulting deep-colored solution for 1 hour at -78 °C to ensure complete metalation at the C3 position.
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Electrophilic Trap: Add your desired electrophile (e.g., iodine (I₂), benzaldehyde, trimethylsilyl chloride) dropwise at -78 °C.
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Warm and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Workup: Perform a standard aqueous workup and purify the C3-functionalized product.
Section 3: Advanced Strategies
Controlling Regioselectivity in Suzuki-Miyaura Cross-Coupling
Challenge: In a di-halogenated thiophene, such as 2,4-dibromothiophene, how can one selectively perform a cross-coupling reaction at only one of the C-Br bonds?
Insight: The reactivity of a C-X bond in palladium-catalyzed cross-coupling is highly dependent on the electronic environment and the specific reaction conditions. Generally, for thiophenes, the C-X bond at the C2 position is more reactive in oxidative addition to Pd(0) than a C-X bond at the C3 or C4 position. This intrinsic reactivity difference can be exploited.
Diagram: Mechanism of Selective Cross-Coupling dot
Technical Support Center: Managing Thermal Instability of Nitrothiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrothiophene compounds. This guide is designed to provide expert insights and practical solutions for managing the inherent thermal instability of this important class of molecules. Our goal is to equip you with the knowledge to handle these compounds safely, ensure experimental reproducibility, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and management of nitrothiophene thermal instability.
Q1: What makes nitrothiophene compounds thermally unstable?
A: The thermal instability of nitrothiophene compounds arises from a combination of structural factors within the molecule.
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The Nitro Group (—NO₂): The C—NO₂ bond is energetically weak compared to other bonds in the molecule, making it a common initiation point for decomposition.[1] The nitro group is a potent electron-withdrawing group, which destabilizes the aromatic thiophene ring.[2]
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Autocatalytic Decomposition: The decomposition of many nitroaromatic compounds is autocatalytic.[1][3] This means that the initial decomposition products can act as catalysts, accelerating further decomposition and potentially leading to a runaway reaction.[4] This process often involves radical species or acidic gases like nitrogen oxides (NOx) that are generated during the initial breakdown.
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Thiophene Ring Strain: While aromatic, the thiophene ring has a degree of ring strain. The presence of a highly energetic nitro group can further compromise its stability, although standard desulfurization of thiophene is difficult under inert conditions due to high dissociation barriers.[5]
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Substituent Effects: The type, number, and position of other substituents on the thiophene ring can significantly influence thermal stability.[3][6] For instance, ortho-substituents can introduce steric hindrance or intramolecular interactions that may lower the decomposition temperature.[7]
Q2: What are the primary hazards associated with the thermal decomposition of nitrothiophene compounds?
A: The primary hazard is a rapid, highly exothermic decomposition.[6] This can result in a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1] In a closed or inadequately vented system, this can cause a violent explosion.[8] The decomposition also releases large volumes of toxic and flammable gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and sulfur oxides (SOx). Therefore, handling these compounds requires stringent safety protocols and appropriate engineering controls.[9][10]
Q3: How can I perform a preliminary assessment of the thermal stability of a new nitrothiophene derivative?
A: Differential Scanning Calorimetry (DSC) is the most common and accessible technique for a preliminary thermal hazard assessment.[11] It requires only a small amount of material (a few milligrams) and provides critical data on the onset temperature of decomposition (Tonset) and the energy released (heat of decomposition, ΔHd).[12][13] A low Tonset combined with a high ΔHd indicates a significant thermal hazard. Thermogravimetric Analysis (TGA) is often run simultaneously to correlate mass loss with thermal events.[14]
For a more comprehensive assessment, especially before process scale-up, Accelerating Rate Calorimetry (ARC) should be considered to determine time-to-maximum-rate under adiabatic conditions.
| Technique | Information Provided | Typical Sample Size | Primary Use Case |
| Differential Scanning Calorimetry (DSC) | Onset temperature (Tonset), peak exotherm, heat of decomposition (ΔHd), melting point.[11] | 1-10 mg | Initial screening, hazard identification, purity assessment.[13] |
| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature, decomposition stages, solvent/water content.[14] | 5-20 mg | Determining decomposition temperature ranges and volatile content. |
| Accelerating Rate Calorimetry (ARC) | Time-to-maximum-rate, temperature and pressure rise rates under adiabatic conditions. | 0.5-10 g | Process safety studies, simulating worst-case runaway scenarios. |
| A summary of common analytical techniques for thermal stability assessment. |
Q4: What common laboratory factors can unexpectedly lower the thermal stability of my nitrothiophene compound?
A: The stability of a pure nitrothiophene compound can be significantly compromised by external factors.
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Impurities: This is a critical factor. The presence of even small amounts of an impurity with lower thermal stability can initiate decomposition of the bulk material at a much lower temperature through a process known as cross-catalyzed autocatalytic decomposition.[15][16] Impurities from the synthesis, such as residual acids (nitric, sulfuric), bases, or metal catalysts, are particularly hazardous.[3]
-
pH: Both strong acids and strong bases can catalyze decomposition pathways. For example, bases can deprotonate positions on the thiophene ring, increasing electron density and potentially facilitating nucleophilic attack or rearrangement.
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Incompatible Materials: Contact with strong oxidizing or reducing agents can lead to violent reactions. Similarly, certain metals can form sensitive or explosive salts (e.g., with acidic nitro compounds) or catalyze decomposition.[17]
-
Solvents: While often used for handling, some solvents can react with nitroaromatic compounds, especially at elevated temperatures, lowering their overall stability.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your research.
Problem 1: I observed an unexpected exotherm and pressure buildup during a reaction scale-up.
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Probable Cause 1: Inadequate Heat Removal. Reactions that are safe on a small scale can become hazardous upon scale-up because the surface-area-to-volume ratio decreases. This makes it harder to dissipate the heat generated by the reaction, potentially leading to a thermal runaway.
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Solution: Before scaling up, perform a reaction calorimetry study to quantify the heat of reaction and determine the required cooling capacity. During the scaled-up reaction, ensure vigorous stirring to prevent localized hot spots, use a cryostat for precise temperature control, and consider adding reagents slowly to control the rate of heat generation.
-
Probable Cause 2: Presence of a Catalytic Impurity. An unknown impurity in a starting material or solvent may be catalyzing the decomposition of your nitrothiophene product at the reaction temperature.
-
Solution: Re-purify all starting materials and use high-purity, anhydrous solvents. Analyze starting materials by DSC to ensure they do not contain thermally labile impurities. Always perform a small-scale safety test of the exact batch of reagents before proceeding to a larger scale.
Problem 2: My stored nitrothiophene compound has changed color (e.g., darkened) and shows new spots on TLC/LC-MS.
-
Probable Cause: Autocatalytic Decomposition. The compound is likely undergoing slow decomposition in storage. This can be initiated by exposure to light, air (oxygen), or trace impurities that were present after synthesis.[15] The decomposition products then catalyze further degradation.
-
Solution:
-
Assess Purity: Immediately re-analyze the material by LC-MS and DSC. A lowered and broadened melting point or an earlier decomposition onset in the DSC trace confirms degradation.
-
Re-purify: If degradation is minor, re-purify the compound immediately (e.g., by chromatography or recrystallization).
-
Improve Storage Conditions: Store the purified compound in an amber vial to protect it from light.[17] For long-term storage, place it under an inert atmosphere (argon or nitrogen) and store at a reduced temperature (e.g., in a refrigerator or freezer, ensuring the compound is not near its freezing/melting point to avoid freeze-thaw cycles). Always log the date of synthesis and purification on the vial.[18]
-
Problem 3: My DSC scan shows a sharp decomposition exotherm at a much lower temperature than expected based on the literature for similar compounds.
-
Probable Cause: Cross-Catalyzed Autocatalytic Decomposition. This is a strong indicator that your sample contains a small amount of a secondary nitro-containing impurity that is less stable than your bulk material.[16] The decomposition of this impurity is catalyzing the decomposition of your main compound.
-
Solution:
-
Identify the Impurity: Use techniques like LC-MS or GC-MS to identify potential impurities. Pay close attention to isomers or byproducts from the nitration reaction.
-
Rigorous Purification: Employ a high-resolution purification method, such as preparative HPLC or careful recrystallization, to remove the impurity.
-
Re-run DSC: After purification, run the DSC analysis again. A significant increase in the Tonset would confirm that an impurity was the cause of the reduced stability.
-
Workflow & Pathway Visualizations
Visual aids can clarify complex decision-making processes and chemical mechanisms.
Caption: Decision workflow for handling a newly synthesized nitrothiophene compound.
Caption: Simplified pathway of autocatalytic decomposition for nitroaromatics.
Experimental Protocol: Preliminary Thermal Hazard Assessment by DSC
This protocol describes a general procedure for evaluating the thermal stability of a newly synthesized nitrothiophene compound using Differential Scanning Calorimetry.
Objective: To determine the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd).
Disclaimer: This is a screening method. A complete safety assessment requires further testing (e.g., impact sensitivity, friction sensitivity, ARC) before any scale-up.[11]
Materials:
-
Nitrothiophene compound (1-5 mg, finely ground if solid).
-
High-pressure DSC pans (e.g., gold-plated stainless steel) and lids.
-
DSC instrument with autosampler and inert gas supply (Nitrogen).
-
Microbalance (readable to ±0.01 mg).
-
Crimping press for sealing pans.
Procedure:
-
Instrument Calibration: Ensure the DSC instrument's temperature and heat flow are calibrated according to the manufacturer's protocol, typically using an indium standard.[12]
-
Sample Preparation:
-
Tare a high-pressure DSC pan on the microbalance.
-
Carefully weigh 1-5 mg of the nitrothiophene compound directly into the pan. Record the exact weight.
-
Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10] Handle the material behind a safety shield.[19]
-
Place the lid on the pan and seal it using the crimping press. Ensure a hermetic seal to prevent evaporation and contain pressure.
-
-
DSC Program Setup:
-
Purge Gas: Set the nitrogen purge gas flow rate (typically 20-50 mL/min).[12]
-
Temperature Program:
-
Equilibrate at a starting temperature well below any expected thermal event (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate. A standard rate is 10 °C/min for initial screening.[12] Slower rates (e.g., 2-5 °C/min) can provide better resolution but may show lower onset temperatures.[11]
-
Set the final temperature high enough to ensure the entire decomposition event is captured (e.g., 350-400 °C), but do not exceed the instrument's limits.
-
-
-
Data Acquisition:
-
Load the sealed sample pan and an empty, sealed reference pan into the DSC autosampler or cell.
-
Start the experiment. The instrument will record the differential heat flow into the sample versus temperature.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify Thermal Events: Look for endotherms (e.g., melting) and exotherms (decomposition). The decomposition is typically a sharp, irreversible exothermic peak.[20]
-
Determine Tonset: The onset temperature is determined by finding the intersection of the baseline with the tangent of the exotherm's leading edge. This value represents the temperature at which decomposition begins to accelerate.
-
Calculate ΔHd: Integrate the area under the decomposition exotherm peak. The software will provide the heat of decomposition in Joules per gram (J/g).
-
Interpretation:
-
High Hazard: A low Tonset (e.g., < 180 °C) combined with a high ΔHd (e.g., > 1000 J/g) indicates a significant risk of a thermal runaway. Such compounds should only be handled in small quantities with extreme caution and specialized equipment.
-
Moderate Hazard: Compounds with higher Tonset and lower ΔHd may be safer to handle but still require careful temperature control in all experimental procedures.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [URL not available]
- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. 6th ed. Butterworth-Heinemann. [URL not available]
- American Chemical Society (ACS). (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Zhang, C., et al. (2024). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds. ACS Omega.
- Purdue University. (2024). Energetic Materials Management Plan. Purdue University Environmental Health and Safety.
- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-82.
- DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center.
- Gaywood, A. P., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. SciSpace.
- Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. CWRU Environmental Health and Safety.
- Gaywood, A. P., Cushing, A. H., & Allison, M. L. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2895–2900.
- University of Alabama in Huntsville (UAH). (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. UAH.
- Ribeiro da Silva, M. A., et al. (2007). Thermochemical properties of two nitrothiophene derivatives: 2-Acetyl-5-nitrothiophene and 5-Nitro-2-thiophenecarboxaldehyde. The Journal of Chemical Thermodynamics, 39(8), 1149-1155.
- R + P MESPRO. (n.d.). Energetic Materials: Safety, Storage, and Handling. R + P MESPRO.
- Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667–2692. [URL not available]
- Wang, Z., et al. (2018). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. Energy & Fuels, 32(3), 2933–2941.
- Nita, L., et al. (2010). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 102(2), 649–654.
- PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 548–555.
- Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry, 104(1), 11-20.
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preventing debromination during reactions with 3-Bromo-2-nitrothiophene
Welcome to the technical support center for 3-bromo-2-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments, with a primary focus on preventing undesired debromination.
Frequently Asked Questions (General)
Q1: What makes this compound prone to debromination?
A1: The susceptibility of this compound to debromination stems from its electronic structure. The thiophene ring is electron-rich, but the potent electron-withdrawing nature of the nitro group at the C2 position significantly polarizes the C3-Br bond.[1][2] This polarization, coupled with the inherent reactivity of the thiophene ring, makes the bromine atom a good leaving group in various reactions.[3] Debromination can occur through several mechanisms, including nucleophilic aromatic substitution (SNAr), where the bromide is the intended leaving group, and reductive dehalogenation, which is often an undesired side reaction.[4][5]
Q2: I'm observing the formation of 2-nitrothiophene as a major byproduct. What is likely happening?
A2: The formation of 2-nitrothiophene is a classic indicator of reductive debromination (also known as hydrodebromination). This side reaction replaces the bromine atom with a hydrogen atom. It is particularly common in reactions involving transition metal catalysts (like palladium) and reducing agents.[6] The source of the hydride can be varied, including solvents, bases, or even the reducing agent intended for another functional group.[6]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions with this compound, the bromine atom is the intended leaving group. The challenge here is not preventing its departure, but ensuring the desired nucleophilic substitution occurs efficiently and without side reactions. The strong electron-withdrawing effect of the adjacent nitro group activates the ring for this type of transformation.[7][8][9]
Q3: My SNAr reaction with an amine nucleophile is sluggish. How can I improve the reaction rate?
A3: Several factors can influence the rate of SNAr reactions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity. Studies have also shown that ionic liquids can accelerate these reactions compared to conventional solvents like methanol or benzene.[7]
-
Base: If your nucleophile is a neutral amine, the addition of a non-nucleophilic base can be beneficial. The base deprotonates the amine, increasing its nucleophilicity. However, care must be taken to choose a base that does not promote side reactions.
-
Temperature: Gently heating the reaction can increase the rate, but excessive heat may lead to decomposition or side reactions. Monitor the reaction closely by TLC or LC-MS.
Q4: I am seeing unexpected side products in my SNAr reaction. What could be the cause?
A4: Side products in SNAr reactions can arise from several sources:
-
Reaction with Solvent: Solvents like DMF can sometimes participate in the reaction at elevated temperatures.
-
Competing Nucleophilic Attack: If there are other nucleophilic sites in your starting material or nucleophile, you might observe competing reactions.
-
Ring Opening: Thiophene rings, especially when activated by strong electron-withdrawing groups, can be susceptible to ring-opening reactions under strongly basic conditions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Debromination is a significant competing side reaction in palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction.[10][11] This occurs when a palladium-hydride species, formed in situ, reductively cleaves the C-Br bond.[6]
Q5: I am consistently getting a high percentage of 2-nitrothiophene byproduct in my Suzuki-Miyaura coupling. What are the most effective initial steps to mitigate this?
A5: The most critical parameters to adjust are the base and temperature.
-
Choice of Base: Strong bases, particularly alkoxides like NaOtBu, are known to promote the formation of palladium-hydride species, leading to debromination. Switching to a milder inorganic base is highly recommended.[6]
Base Type Examples Tendency for Debromination Strong Organic NaOtBu, KHMDS High | Mild Inorganic | K₃PO₄, Cs₂CO₃, K₂CO₃ | Low to Moderate |
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy than the desired coupling.[6] Start at a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is too slow.
Q6: Can the choice of palladium catalyst and ligand influence the extent of debromination?
A6: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
Electron-Rich, Bulky Ligands: Ligands like SPhos or XPhos can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while potentially suppressing the formation or reactivity of palladium-hydride species.
-
Palladium Precatalyst: Using a well-defined palladium(II) precatalyst can sometimes give more reproducible results than generating the active palladium(0) species in situ from sources like Pd₂(dba)₃.
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of 2-nitrothiophene byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation. However, many standard reduction conditions, especially catalytic hydrogenation with Pd/C, can readily cause debromination.[5][12]
Q7: I want to reduce the nitro group of this compound to an amine without losing the bromine. What methods are most reliable?
A7: Catalytic hydrogenation with Pd/C should generally be avoided due to the high risk of hydrodebromination.[5] More chemoselective methods are available:
-
Tin(II) Chloride (SnCl₂): This is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of halogens.[13] The reaction is typically carried out in an acidic medium or an alcohol solvent.
-
Iron or Zinc in Acetic Acid: Reduction with metallic iron or zinc powder in acetic acid is a mild and often selective method for converting nitro groups to amines while leaving aryl halides intact.[12]
-
Catalytic Hydrogenation with Raney Nickel: Raney Nickel is often a suitable alternative to Pd/C for substrates where dehalogenation is a concern.[12] However, careful optimization of reaction conditions (pressure, temperature, and solvent) is still necessary.
Sources
- 1. What is this compound - Properties & Specifications [chemheterocycles.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning by Sulfur-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning in reactions involving sulfur-containing heterocyangles. As specialists in catalysis, we understand the critical impact of catalyst deactivation on reaction efficiency, product yield, and overall project timelines. This resource is designed to help you diagnose, mitigate, and resolve issues arising from catalyst poisoning by sulfur heterocycles.
Part 1: Troubleshooting Guide
Issue 1: Rapid Loss of Catalytic Activity
Question: My reaction has stalled, or the conversion rate has dropped dramatically. I suspect catalyst poisoning from a sulfur-containing starting material. How can I confirm this and what are my immediate steps?
Answer:
A sudden drop in catalytic activity is a classic symptom of catalyst poisoning. Sulfur-containing heterocycles, even at parts-per-million (ppm) levels, can strongly adsorb to and deactivate the active sites of many metal catalysts.[1][2]
Immediate Troubleshooting Steps:
-
Confirm Sulfur Presence:
-
Feedstock Analysis: The most direct approach is to analyze your starting materials, solvents, and any reagents for sulfur content. Techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) are highly effective for this purpose.
-
Catalyst Surface Analysis: If the reaction can be safely stopped, a sample of the deactivated catalyst can be analyzed. X-ray Photoelectron Spectroscopy (XPS) can detect the presence of sulfur species on the catalyst surface, often identifying the formation of metal sulfides.[3]
-
-
Isolate the Source: If multiple reagents are used, test each one individually in a small-scale reaction to pinpoint the source of the sulfur contaminant.
-
Evaluate the Poisoning Mechanism: The nature of the sulfur heterocycle (e.g., thiophene, benzothiophene, dibenzothiophene) will influence the poisoning mechanism.[4][5][6] Thiophenes, for instance, can undergo S-oxidation or epoxidation, leading to highly reactive intermediates that bind strongly to the catalyst.[4]
Workflow for Diagnosing Rapid Activity Loss:
Caption: Troubleshooting workflow for rapid catalyst deactivation.
Issue 2: Change in Product Selectivity
Question: My reaction is still proceeding, but I'm observing a significant change in the product distribution, with an increase in undesired byproducts. Could this be related to sulfur poisoning?
Answer:
Yes, a shift in product selectivity can be a more subtle indicator of catalyst poisoning. This occurs when sulfur species do not completely block all active sites but rather modify their electronic properties or selectively poison certain types of sites.[7][8] This can alter the reaction pathway, favoring the formation of different products.
Causality Explained:
-
Electronic Effects: The strong interaction between sulfur and the metal catalyst can alter the electronic density of the active sites, influencing the adsorption and activation of reactants.
-
Steric Hindrance: Adsorbed sulfur species can sterically hinder the approach of reactants to the active sites in a specific orientation, favoring alternative reaction pathways.
-
Ensemble Control: For reactions requiring a specific arrangement of multiple metal atoms (an ensemble), the adsorption of sulfur can break up these ensembles, inhibiting the primary reaction pathway and allowing side reactions to dominate.
Troubleshooting Steps:
-
Correlate Selectivity Shift with Sulfur: Attempt to correlate the change in product selectivity with any known or suspected introduction of sulfur-containing compounds.
-
Reaction Condition Optimization: Modifying reaction parameters such as temperature, pressure, or reactant concentrations may help mitigate the effects of partial poisoning and restore selectivity.
-
Consider a More Sulfur-Tolerant Catalyst: If selectivity issues persist, switching to a catalyst known for its resistance to sulfur poisoning may be necessary. For example, bimetallic catalysts or catalysts with specific promoters can exhibit enhanced sulfur tolerance.[3][9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sulfur-containing heterocycles that act as catalyst poisons?
A1: Common catalyst poisons include thiophene, benzothiophene, and dibenzothiophene and their alkylated derivatives.[5][6][10] These are frequently found as impurities in fossil fuel-derived feedstocks.[10] In the context of drug development, many sulfur-containing heterocyclic drugs themselves can act as catalyst poisons in subsequent synthetic steps.[4][11]
Q2: Are all metal catalysts equally susceptible to sulfur poisoning?
A2: No, the susceptibility to sulfur poisoning varies significantly among different metals. Precious metals like palladium (Pd) and platinum (Pt) are particularly vulnerable to poisoning by sulfur compounds due to the formation of strong metal-sulfur bonds.[1][12] Nickel (Ni) catalysts are also highly susceptible.[13] In contrast, catalysts based on molybdenum sulfide (MoS₂) and tungsten sulfide (WS₂), often promoted with cobalt (Co) or nickel (Ni), are designed to be sulfur-tolerant and are the industry standard for hydrodesulfurization (HDS) processes.[14]
Catalyst Susceptibility to Sulfur Poisoning:
| Catalyst Type | Susceptibility | Common Applications |
| Palladium (Pd) on Carbon | High | Hydrogenation, Cross-coupling |
| Platinum (Pt) on Alumina | High | Reforming, Hydrogenation |
| Raney Nickel (Ni) | High | Hydrogenation |
| Rhodium (Rh) | Moderate to High | Hydrogenation, Carbonylation |
| Co-MoS₂ / Al₂O₃ | Low (Sulfur-Tolerant) | Hydrodesulfurization |
| Ni-MoS₂ / Al₂O₃ | Low (Sulfur-Tolerant) | Hydrodesulfurization |
Q3: Is catalyst poisoning by sulfur heterocycles reversible?
A3: It can be, but the reversibility depends on the strength of the sulfur-catalyst bond and the reaction conditions.[12]
-
Reversible (Temporary) Poisoning: This often occurs at lower temperatures where sulfur compounds are weakly adsorbed on the catalyst surface. Removing the sulfur source from the feed can sometimes restore activity.[12]
-
Irreversible (Permanent) Poisoning: At higher temperatures, strong chemical bonds can form, leading to the formation of stable metal sulfides.[13] This type of poisoning is generally considered permanent under normal operating conditions and requires more aggressive regeneration procedures.[12]
Q4: What are the primary mechanisms of catalyst poisoning by sulfur heterocycles?
A4: The primary mechanisms are:
-
Active Site Blocking: Sulfur atoms directly adsorb onto the active metal sites, preventing reactant molecules from accessing them.[14][15] This is the most common mechanism.
-
Electronic Modification: The strong electronegativity of sulfur can withdraw electron density from the metal, altering its catalytic properties and reducing its activity for the desired reaction.
-
Structural Rearrangement: The presence of sulfur can induce restructuring of the catalyst surface, leading to a loss of active sites.
-
Pore Mouth Plugging: In porous catalyst supports, sulfur-containing compounds or their decomposition products can block the entrance to the pores, preventing reactants from reaching the active sites within the catalyst particle.[16][17]
Diagram of Poisoning Mechanisms:
Caption: Key mechanisms of catalyst poisoning by sulfur heterocycles.
Q5: How can I regenerate a catalyst that has been poisoned by sulfur?
A5: Catalyst regeneration aims to remove the poisoning species and restore catalytic activity. The appropriate method depends on the catalyst and the severity of the poisoning.[18][19]
-
Thermal Treatment: High-temperature treatment in an inert or oxidizing atmosphere can decompose and desorb sulfur compounds.[20] For example, heating above 650°C can decompose stable metal sulfates back into sulfur dioxide, which is then flushed out.[18]
-
Chemical Treatment: Washing the catalyst with specific chemical solutions can remove adsorbed sulfur. For instance, alkaline washes followed by controlled oxidation can convert sulfur compounds into removable forms.[20]
-
Rich-Burn Regeneration: For some catalysts, treatment under fuel-rich (reducing) conditions at elevated temperatures can help remove sulfur species.[21]
-
Steam Regeneration: For certain catalysts, treatment with steam at high temperatures (above 700°C) can be an effective method for sulfur removal.[22]
Experimental Protocol: Thermal Regeneration of a Sulfur-Poisoned Noble Metal Catalyst
Caution: This is a general guideline. Specific temperatures and gas compositions should be optimized for your particular catalyst system. Always perform regeneration in a well-ventilated area with appropriate safety precautions.
-
Shutdown and Purge: Safely shut down the reactor and purge the system with an inert gas (e.g., Nitrogen or Argon) to remove any residual reactants and solvents.
-
Ramp to Oxidation Temperature: While maintaining a slow flow of inert gas, gradually heat the catalyst bed to a predetermined oxidation temperature (typically 400-500°C).
-
Controlled Oxidation: Slowly introduce a dilute stream of air or oxygen (e.g., 1-5% O₂ in N₂) into the inert gas flow. This controlled oxidation will convert metal sulfides to metal oxides and sulfur dioxide (SO₂). Monitor the reactor outlet for SO₂ to track the progress of the regeneration.
-
Hold at Temperature: Maintain the temperature and oxidizing atmosphere until the SO₂ concentration in the effluent gas drops to a baseline level, indicating that the majority of the sulfur has been removed.
-
Purge and Cool: Switch back to a pure inert gas stream to purge any remaining oxygen and cool the catalyst bed to the desired reaction temperature.
-
Reduction (if necessary): If the active phase of the catalyst is the reduced metal, a reduction step (e.g., with dilute hydrogen) will be necessary to convert the metal oxides back to their active metallic state.
Part 3: Proactive Strategies to Mitigate Sulfur Poisoning
Q6: How can I design my experiments to be more resistant to sulfur poisoning from the outset?
A6: A proactive approach is often more effective than reactive regeneration. Consider the following strategies:
-
Feedstock Purification: The most effective strategy is to remove sulfur compounds from the feedstock before they reach the reactor.[9] This can be achieved through adsorption beds (e.g., with zinc oxide or activated carbon) or distillation.
-
Use of Sulfur-Tolerant Catalysts: If sulfur is an unavoidable component of your reaction, select a catalyst known for its sulfur resistance. Research into catalysts containing phosphorus or other promoters has shown promise in enhancing sulfur tolerance.[23]
-
Guard Beds: Place a small bed of a sacrificial, high-activity catalyst upstream of the main catalyst bed. This guard bed will adsorb the majority of the sulfur, protecting the main catalyst bed and extending its life.
-
Process Condition Optimization: In some cases, operating at higher temperatures can decrease the strength of sulfur adsorption, mitigating the poisoning effect.[3][24] However, this must be balanced against potential side reactions and catalyst sintering.
References
- Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? (2025). Vertex AI Search.
- Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.).
- Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
- Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. (n.d.).
- How to detect catalyst poisoning in hydrotreaters. (2025).
- Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). [Source name not available].
- Catalyst Poisoning Mitigation. (2025). Energy → Sustainability Directory.
- What is the Strategies to Prevent C
- Mitigating sulfur poisoning of nickel-yttrium c
- Catalyst Deactivation Through Pore Mouth Plugging During Residue Desulfurization. (2025). [Source name not available].
- The HDS Process: Origin, Process Evolution, Reaction Mechanisms, Process Units, Catalysts and Health Risks. (2025). Preprints.org.
- Sulfur as a C
- Sulfur Adsorption and Poisoning of Metallic Catalysts. (1980). Taylor & Francis Online.
- The HDS Process: Origin, Process Evolution, Reaction Mechanisms, Process Units, Catalysts, and Health Risks. (n.d.). MDPI.
- Desulfurization techniques to avoid catalyst deactivation by sulfur species. (n.d.).
- Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). PubMed.
- Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes. (n.d.). Benchchem.
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PubMed Central.
- Final Analysis: Sulfur as a Catalyst Poison. (2025).
- Advances in Gasoline Hydrodesulfurization Catalysts: The Role of Structure–Activity Relationships and Machine Learning Approaches. (2025). ACS Omega.
- Hydrodesulfuriz
- Structural Insights Into the Poisoning of Metal Sulfide Hydrotreating Catalysts Through the Use of Electron Tomography. (n.d.). [Source name not available].
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). PubMed Central.
- Selective hydrogenation of styrene: Poisoning effect of thiophene. (2025).
- C
- How Can You Prevent C
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). [Source name not available].
- Troubleshooting Hydrotre
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. (n.d.). Benchchem.
- Catalytic desulfurization of dibenzothiophene with palladium nanoparticles. (2008). PubMed.
- Deep oxidative desulfurization of dibenzothiophene in simulated oil and real diesel using heteropolyanion-substituted hydrotalcite-like compounds as c
- Thiophene. (n.d.). Wikipedia.
- For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! (2022). [Source name not available].
- What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube.
- Why Does Catalyst Poisoning Occur In Kinetics? (2025). YouTube.
- Sulfur as a catalyst promoter or selectivity modifier in heterogeneous c
- Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. (n.d.).
- Effects of sulphur on noble metal automotive c
- Sulfur stabilizing metal nanoclusters on carbon at high temper
Sources
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- 2. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic desulfurization of dibenzothiophene with palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deep oxidative desulfurization of dibenzothiophene in simulated oil and real diesel using heteropolyanion-substituted hydrotalcite-like compounds as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. old.nacatsoc.org [old.nacatsoc.org]
- 18. Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 19. Libra ETD [libraetd.lib.virginia.edu]
- 20. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. avant-al.com [avant-al.com]
- 23. For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! | EurekAlert! [eurekalert.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Palladium Residue Removal from Thiophene Products
For researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-containing molecules, the effective removal of palladium residues is a critical post-reaction workup step. Palladium catalysts, while indispensable for a wide array of cross-coupling reactions, must be meticulously removed from the final product, particularly when destined for pharmaceutical applications where stringent regulatory limits on heavy metal impurities are in place.[1][2] The sulfur atom inherent in the thiophene ring can form stable complexes with palladium, presenting unique challenges for its removal.[3]
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of thiophene products from palladium residues.
Troubleshooting Guide
This section addresses common problems encountered during palladium removal from thiophene products in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: High levels of residual palladium persist after treatment with a metal scavenger.
-
Question: I've treated my thiophene-containing reaction mixture with a silica-based thiol scavenger, but ICP-MS analysis still shows palladium levels significantly above the acceptable limit of 10 ppm.[4] What could be the reason, and how can I improve the scavenging efficiency?
-
Potential Causes & Solutions:
-
Strong Palladium-Thiophene Complexation: The sulfur atom in the thiophene ring can form a strong coordinate bond with the soft palladium metal center, hindering the scavenger's ability to effectively capture it.[3][5]
-
Solution: Consider adding a competing ligand to the reaction mixture before introducing the scavenger. A ligand with a high affinity for palladium can help to break up the palladium-thiophene complex, making the palladium more accessible to the scavenger. The choice of competing ligand will be system-dependent and may require some screening.
-
-
Incorrect Scavenger Selection: The efficacy of a scavenger is dependent on the oxidation state of the palladium species in the reaction mixture (e.g., Pd(0) or Pd(II)).[3][6] Thiol-based scavengers are generally more effective for Pd(II).[7]
-
Suboptimal Scavenging Conditions: Temperature, reaction time, and solvent can all influence the efficiency of the scavenging process.
-
Solution: Optimize the scavenging conditions. Increasing the temperature (if your product is thermally stable) and extending the stirring time (from a few hours to overnight) can enhance the kinetics of palladium binding to the scavenger.[9] Ensure the chosen solvent is compatible with both your product and the scavenger.[10]
-
-
Insufficient Scavenger Amount: Using too little scavenger will result in incomplete palladium removal.
-
Solution: A typical starting point is to use 3-10 equivalents of the scavenger relative to the initial amount of palladium catalyst.[9] If you are still observing high palladium levels, a higher loading of the scavenger may be necessary.
-
-
Issue 2: Significant product loss is observed after the palladium removal step.
-
Question: After treating my reaction mixture with activated carbon to remove palladium, my product yield has dropped by 20%. How can I minimize this loss?
-
Potential Causes & Solutions:
-
Non-specific Adsorption to Activated Carbon: Activated carbon has a high surface area and can non-selectively adsorb organic molecules, including your thiophene product, leading to yield loss.[10]
-
Solution 1: Reduce the amount of activated carbon used to the minimum effective amount. This may require some optimization experiments.
-
Solution 2: Thoroughly wash the activated carbon cake with a suitable solvent after filtration to recover as much of the adsorbed product as possible.[9]
-
Solution 3: Consider using a more selective adsorbent, such as a functionalized silica scavenger, which is designed to have a higher affinity for the metal over the organic product.[6][7]
-
-
Product Adsorption onto Silica-Based Scavengers: Highly polar thiophene derivatives may exhibit some affinity for the silica backbone of functionalized scavengers.[9]
-
Solution: If you suspect product binding to a silica scavenger, try using a polymer-based scavenger instead. Alternatively, pre-treating the silica scavenger with a small amount of a polar solvent might help to block non-specific binding sites.
-
-
Issue 3: The final thiophene product is discolored, suggesting the presence of colloidal palladium.
-
Question: My isolated thiophene product has a grayish or blackish tint, even though ICP-MS shows low total palladium levels. What is causing this, and how can I obtain a colorless product?
-
Potential Causes & Solutions:
-
Formation of Colloidal Palladium(0): Under certain reaction conditions, palladium can precipitate as fine, dark-colored colloidal particles that can be difficult to remove by simple filtration.[11]
-
Solution 1: Filtration through Celite®: Pass the reaction mixture through a pad of Celite® on a sintered glass funnel.[11] This can effectively trap fine particulate matter. For very fine colloids, a multi-layered Celite® pad may be necessary.
-
Solution 2: Combined Approach: A multi-step approach is often most effective.[3] First, filter through Celite® to remove the bulk of the colloidal palladium. Then, treat the filtrate with a suitable scavenger to capture any remaining soluble palladium species.
-
Solution 3: Recrystallization: A final recrystallization step can be highly effective in removing both soluble and insoluble impurities, including residual palladium, leading to a product with improved color and purity.[1][12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies such as the FDA and EMA have established strict limits for elemental impurities in drug products.[1] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API, assuming a maximum daily dose of 10 grams.[4][13] For parenteral routes, the PDE is lower at 10 µ g/day , corresponding to a 1 ppm limit.[4]
Q2: What are the main methods for removing palladium residues from organic reaction mixtures?
A2: The most common methods include:
-
Adsorption: Using solid-supported scavengers like functionalized silica gels or activated carbon to bind the palladium, which is then removed by filtration.[6][14]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or colloidal palladium.[11]
-
Extraction: Using liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the palladium out of the organic phase.[15][16]
-
Crystallization: Purifying the product through recrystallization, which can leave palladium impurities behind in the mother liquor.[1]
Q3: How do I choose the right palladium removal method for my specific thiophene product?
A3: The optimal method depends on several factors, including:
-
The nature of your thiophene product (solubility, stability).
-
The form of the palladium residue (homogeneous vs. heterogeneous).
-
The required level of purity.
-
The scale of the reaction.
A decision-making workflow, as illustrated in the diagram below, can guide your selection process.
Q4: Can the thiophene ring itself interfere with the palladium removal process?
A4: Yes, the sulfur atom in the thiophene ring can act as a ligand and form a stable complex with palladium.[3][5] This can make it more challenging for scavengers to effectively remove the palladium compared to reactions with non-sulfur-containing substrates. This is a key consideration when selecting and optimizing a palladium removal strategy.
Q5: How can I quantify the amount of residual palladium in my final product?
A5: The most common and sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger
This protocol provides a general procedure for removing a soluble palladium catalyst from a reaction mixture containing a thiophene product.
-
Materials:
-
Crude reaction mixture containing the thiophene product and palladium catalyst.
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).[7]
-
An appropriate organic solvent in which the product is soluble (e.g., ethyl acetate, toluene, or THF).
-
Celite®.
-
Filtration apparatus (Büchner funnel, filter flask, filter paper).
-
-
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., 5-10 volumes) to reduce viscosity.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the diluted reaction mixture. A typical starting amount is 5 equivalents relative to the initial amount of palladium catalyst used.[3]
-
Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Prepare a small pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel.[3] Filter the mixture through the Celite® pad to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified thiophene product.
-
Analysis: Analyze the final product for residual palladium content using ICP-MS.[3]
-
Protocol 2: Palladium Removal using Activated Carbon
-
Materials:
-
Crude reaction mixture.
-
Activated carbon.
-
An appropriate organic solvent.
-
Celite®.
-
Filtration apparatus.
-
-
Procedure:
-
Dilution: Dilute the reaction mixture with a suitable solvent.
-
Activated Carbon Addition: Add activated carbon (typically 1-5 wt% relative to the product) to the mixture.
-
Stirring: Stir the suspension at room temperature or with gentle heating for 1 to 12 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the product for residual palladium.
-
Data Presentation
Table 1: Comparison of Common Palladium Scavengers for Thiophene Products
| Scavenger Type | Functional Group | Typical Palladium Affinity | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | Pd(II) | High selectivity, good for a wide range of Pd species.[7] | Can be more expensive than activated carbon. |
| Silica-Based Thiourea | -NHC(=S)NH2 | Pd(0), Pd(II) | Versatile for different palladium oxidation states.[7][8] | May require longer reaction times. |
| Silica-Based Diamine | -NH(CH2)nNH2 | Pd(II) | Effective for certain palladium complexes. | Lower affinity for Pd(0). |
| Activated Carbon | N/A | Broad | Inexpensive, can remove color impurities.[14][17] | Non-selective, can lead to product loss.[10] |
Visualizations
Caption: Decision workflow for selecting a palladium removal strategy.
References
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2017). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 21(11), 1773–1781. [Link]
- ResearchGate. (2015).
- Fuji Silysia Chemical Ltd. (n.d.). Silica Gels. [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1583–1602. [Link]
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 1), 117253. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd)
- Google Patents. (1993).
- Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials (Basel, Switzerland), 16(9), 3418. [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Regel-Rosocka, M., et al. (2021). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. Molecules (Basel, Switzerland), 26(2), 335. [Link]
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
- US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]
- Google Patents. (2005). Method of removing palladium.
- ResearchGate. (2014).
- ResearchGate. (2006).
- Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
- Welch, C. J., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1373–1380. [Link]
- Google Patents. (2006). Method of removing palladium.
- Reddit. (2022).
- MDPI. (2021).
- Reddit. (2025). Your trick to remove residual palladium. [Link]
- ResearchGate. (2017). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]
- FDA. (n.d.).
- European Medicines Agency (EMA). (2008).
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Technical Support Center: Navigating the Challenges of Nucleophilic Aromatic Substitution of the Nitro Group
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on nitro-activated aromatic systems. This guide is crafted for researchers, synthetic chemists, and drug development professionals who encounter challenges when using the nitro group as either an activating group or, in specific cases, as a leaving group. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these powerful, yet often sensitive, reactions.
Core Principles: Why the Nitro Group Dominates SNAr Chemistry
Nucleophilic aromatic substitution is fundamentally different from its aliphatic SN2 counterpart. The SN2 backside attack is impossible on a planar aromatic ring due to steric hindrance.[1][2] Instead, the reaction proceeds through a two-step addition-elimination mechanism.[3] The success of this pathway hinges on the presence of strong electron-withdrawing groups (EWGs), with the nitro group being the most prominent activator.[2][4]
The nitro group activates the ring towards nucleophilic attack in two critical ways:
-
Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms pulls electron density from the aromatic ring, making the ring carbons more electrophilic and susceptible to attack by a nucleophile.[5]
-
Resonance Effect : Crucially, the nitro group can stabilize the negatively charged intermediate formed after the nucleophile attacks. This intermediate, known as a Meisenheimer complex , is resonance-stabilized, and the negative charge can be delocalized onto the oxygen atoms of the nitro group.[1][6][7] This stabilization is key to lowering the activation energy of the reaction.
The SNAr Mechanism at a Glance
The reaction begins with the nucleophile attacking the carbon atom bearing the leaving group (the ipso carbon), breaking the ring's aromaticity and forming the Meisenheimer complex.[2][3] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]
Caption: The Addition-Elimination (SNAr) Mechanism.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, framed in a question-and-answer format to provide direct, actionable advice.
Problem Area 1: Low or No Reaction Conversion
Q1: My SNAr reaction is sluggish or not working at all. What are the first things I should investigate?
A1: Low conversion in SNAr reactions typically points to one of three core issues: insufficient activation energy, a poor choice of solvent, or a weak nucleophile.
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.[8] If your reaction is slow at room temperature, incrementally increasing the heat while monitoring for decomposition is the first logical step.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[8] These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction down.[8]
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base (like K₂CO₃ or Et₃N) can deprotonate it, increasing its reactivity. Ensure all reagents, especially the nucleophile and solvent, are anhydrous, as water can protonate and deactivate strong nucleophiles.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: Why is the reaction failing when my nitro group is meta to the leaving group, but it works when it's ortho or para?
A2: This is a classic SNAr problem and it goes to the heart of the mechanism. The stability of the Meisenheimer complex is paramount. A nitro group in the ortho or para position can directly stabilize the negative charge of the intermediate through resonance.[1][3][9] The negative charge can be delocalized from the ring onto the electronegative oxygen atoms of the nitro group.
When the nitro group is in the meta position, this direct resonance stabilization is impossible.[1][9] The negative charge in the Meisenheimer complex resides on the carbons ortho and para to the point of attack, but never on the carbon bearing the meta nitro group. Without this crucial stabilization, the intermediate is much higher in energy, the activation barrier is too high, and the reaction generally does not proceed under normal conditions.[9][10]
Caption: Ortho/Para vs. Meta stabilization of the intermediate.
Q3: I want to displace the nitro group itself. Why is this so difficult, and under what conditions is it feasible?
A3: This is an advanced application of SNAr. While the nitro group is an excellent activator, it is generally a poor leaving group compared to halides.[11] However, its displacement is possible under specific circumstances, typically when the aromatic ring is highly electron-deficient.[12][13]
For the nitro group to act as a leaving group (departing as the nitrite ion, NO₂⁻), the following conditions are usually necessary:
-
Multiple Activating Groups: The ring often needs to be activated by more than one strong EWG. For example, in dinitro- or trinitro-aromatic systems, one nitro group can be displaced because the ring is so electrophilic.[12]
-
Forced Conditions: The reactions often require higher temperatures and stronger nucleophiles than a typical halide displacement.
-
Specific Substrates: Heterocyclic systems, like nitroimidazoles, can also facilitate nitro group displacement because the ring itself is already somewhat electron-deficient.[12]
The leaving group ability in SNAr is F > NO₂ > Cl ≈ Br > I, which is inverted from the SN2 trend.[11] This is because the rate-determining step is the nucleophilic attack, not the C-LG bond cleavage. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[8][11]
Problem Area 2: Unexpected Side Products
Q4: My NMR shows substitution at a C-H bond instead of the C-LG bond. What is this side reaction?
A4: You are likely observing a Vicarious Nucleophilic Substitution of Hydrogen (VNS) . This is a sophisticated and synthetically useful reaction that competes with classical SNAr. It occurs when the nucleophile itself contains a leaving group at the nucleophilic atom.[14]
The mechanism involves:
-
The carbanion attacks a hydrogen-bearing carbon ortho or para to the nitro group.
-
A β-elimination of the leaving group from the intermediate σ-adduct occurs.
-
Rearomatization gives the product of hydrogen substitution.
It has been shown that the initial attack of a nucleophile on a nitroarene is often faster at an activated C-H position than at the C-LG position.[15][16] If the resulting intermediate (a σH-adduct) has a pathway to convert to a stable product (like in VNS), this pathway can dominate over the slower, classical SNAr reaction.[15]
Q5: I'm getting a dark, tarry reaction mixture and multiple spots on my TLC. What's causing this decomposition?
A5: Nitroarenes can be sensitive to strongly basic and high-temperature conditions.
-
Reaction with Base: Strong bases can react with the nitro group itself or lead to other undesired reactions. For instance, the Janovski reaction can occur when dinitrobenzenes react with enolizable ketones in the presence of a base, forming intensely colored complexes.[7]
-
Thermal Instability: Many nitro compounds are thermally unstable and can decompose explosively at high temperatures.[17] It is critical to increase heat gradually and monitor the reaction closely.
-
Reduction of the Nitro Group: If your nucleophile or reaction conditions have reducing properties, you may see partial or full reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, leading to a complex mixture of products.[18][19]
Frequently Asked Questions (FAQs)
FAQ 1: What are the best solvents for SNAr reactions of nitroarenes? Polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices because they effectively solvate cations, enhancing the reactivity of the anionic nucleophile.[8]
FAQ 2: Why is fluorine a better leaving group than iodine in SNAr, which is the opposite of SN2 reactions? In SNAr, the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the breaking of the carbon-leaving group bond.[2][20] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus more susceptible to attack. This effect on the first step outweighs its poor leaving group ability in the second step.[8][11]
FAQ 3: Can the nitro group be accidentally reduced during the substitution reaction? Yes. This is a significant potential side reaction. Many nucleophiles (e.g., some sulfur nucleophiles) or contaminants can act as reducing agents. If you suspect this is happening, consider using a different nucleophile or ensuring your reaction conditions are strictly inert. For example, catalytic hydrogenation conditions used for nitro reduction (H₂, Pd/C) will also readily cleave aryl halides.[19]
FAQ 4: How should I monitor the progress of my SNAr reaction? Thin-Layer Chromatography (TLC) is the most common and effective method. It allows you to visualize the consumption of your starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Experimental Protocols
Protocol 1: General Procedure for SNAr of a Halide
(Example: Synthesis of 4-nitro-N-phenylaniline)
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoronitrobenzene (1.0 eq).
-
Solvent & Reagents: Add anhydrous DMF (or DMSO) to dissolve the starting material. Then, add aniline (1.1 eq) followed by potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the 4-fluoronitrobenzene spot has been consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into cold water. The product will often precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Displacement of a Nitro Group
(Example: Displacement of a nitro group from 1,3-dinitrobenzene)
CAUTION: Dinitro- and trinitro-aromatics can be shock-sensitive and thermally unstable. Handle with extreme care.
-
Setup: In a reinforced reaction vessel (e.g., a sealed tube or pressure vessel) with a stirrer bar, add 1,3-dinitrobenzene (1.0 eq).
-
Reagents: Add a solution of sodium methoxide (NaOMe, >2.0 eq) in anhydrous methanol.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C. The reaction must be conducted behind a blast shield.
-
Monitoring: Due to the sealed nature, monitoring is difficult. The reaction is typically run for a set time (e.g., 24 hours).
-
Workup: After cooling completely to room temperature, carefully open the vessel in a fume hood. Quench the reaction by slowly adding it to a cooled, dilute acid solution (e.g., 1M HCl).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Summary Table
| Leaving Group (LG) | Position of NO₂ | Relative Reactivity | Rationale |
| -F | ortho or para | Very High | High electronegativity of F strongly activates the ipso-carbon for attack.[11] |
| -Cl | ortho or para | High | Good balance of activation and leaving group ability. |
| -Br | ortho or para | Moderate-High | Similar to -Cl. |
| -I | ortho or para | Moderate | Poorest activator among halogens due to lower electronegativity. |
| Any Halide | meta | Extremely Low / None | No resonance stabilization of the Meisenheimer complex is possible.[1][9] |
| -NO₂ | ortho or para (on a di/trinitro system) | Low-Moderate | Possible, but requires harsh conditions due to poor nucleofugality.[12][13] |
References
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- Wikipedia. (n.d.). Meisenheimer complex.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Walas, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4829.
- Cram, D. J., et al. (1971). Intermediates in aromatic nucleophilic substitution reactions: Meisenheimer complexes from 1-chloro-2,6-dinitro-4-X-benzenes. Journal of the Chemical Society D: Chemical Communications, (10), 495-496.
- Khan, I., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(40), 23924-23932.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring.
- Imoto, M., et al. (2018). A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. The Journal of Organic Chemistry, 83(15), 8344-8350.
- Ren, Y., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 78(23), 11904-11915.
- Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(1), 10.
- Mąkosza, M., & Wojciechowski, K. (2014). Nucleophilic Substitution of Hydrogen in Nitroarenes: A New Chapter of Aromatic Chemistry. European Journal of Organic Chemistry, 2014(15), 3045-3058.
- Contreras, R., et al. (2020). σ-Holes promote the concertedness in nucleophilic aromatic substitution reactions of nitroarenes. Physical Chemistry Chemical Physics, 22(32), 18051-18058.
- Walas, M., et al. (2019). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. New Journal of Chemistry, 43(10), 4058-4065.
- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
- Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution.
- Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.
- CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds?.
- David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- Brainly.in. (2024). Why does nitro group increase nucleophilic substitution reaction?.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR).
- Gorvin, J. H., & Whalley, D. P. (1979). Aromatic nitro-group displacement reactions. Part 1. A novel route to substituted 10-phenylacridones. Journal of the Chemical Society, Perkin Transactions 1, 1364-1371.
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byproduct formation in the synthesis of substituted 2-nitrothiophenes
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted 2-nitrothiophenes. It provides in-depth troubleshooting advice, addresses frequently encountered challenges related to byproduct formation, and offers field-proven protocols to enhance reaction efficiency, selectivity, and purity.
Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind byproduct formation and providing actionable solutions.
Issue 1: Low Yield and a Dark Red or Tarry Reaction Mixture
Q: My nitration of thiophene resulted in a very low yield of the desired 2-nitrothiophene, and the reaction mixture turned dark red and produced a tar-like substance. What is causing this, and how can I prevent it?
A: This is a classic sign of two competing side reactions: oxidation and nitrosation-driven polymerization. Thiophene is an electron-rich heterocycle, making it highly susceptible to degradation under harsh nitrating conditions.[1]
-
Causality — Oxidation: The appearance of a pink or dark red color during the reaction indicates that the thiophene ring is being oxidized by the nitric acid, rather than undergoing electrophilic substitution.[2][3] This is often triggered by "superheating" or localized hot spots in the reaction mixture.
-
Causality — Nitrosation & Polymerization: Standard nitrating mixtures (e.g., nitric acid in acetic acid) can contain nitrous acid (HNO₂). Thiophene reacts violently with nitrous acid in an autocatalytic process that leads to uncontrolled nitrosation and subsequent polymerization, resulting in the formation of intractable tars.[1][4]
Mitigation Strategy:
-
Choice of Nitrating Agent: Avoid the use of concentrated sulfuric acid/nitric acid mixtures, which are far too aggressive for thiophene and will cause significant degradation.[1] The most reliable and controlled method utilizes acetyl nitrate, formed in situ from nitric acid and acetic anhydride. The acetic anhydride serves a dual purpose: it generates the nitrating agent and effectively scavenges any residual nitrous acid, thus preventing the explosive nitrosation side reaction.[1][4]
-
Strict Temperature Control: The reaction is highly exothermic. Maintain a reaction temperature between 10°C and room temperature. Pre-cool the solutions and use an ice bath to dissipate heat during the addition of thiophene. A rapid rise in temperature is a primary cause of oxidation.[2]
-
Visual Monitoring: Throughout the addition of thiophene, the solution should maintain a stable light brown color. If a pink or red hue appears, it signifies the onset of oxidation, and the rate of addition should be slowed or cooling should be increased.[2][3]
Issue 2: Significant Formation of the 3-Nitrothiophene Isomer
Q: My final product contains a significant amount (10-15%) of 3-nitrothiophene, which is difficult to separate from the desired 2-nitro product. How can I improve the regioselectivity for the 2-position?
A: The formation of the 3-nitro isomer is an inherent challenge in thiophene nitration. While electrophilic attack is kinetically favored at the C2 (α) position due to better stabilization of the cationic intermediate, the C3 (β) position remains reactive enough to compete.[1] Standard nitration with acetyl nitrate typically yields an 85:15 ratio of 2-nitro to 3-nitrothiophene.[5][6]
-
Causality — Competing Electrophilic Attack: The energy difference between the transition states leading to the 2- and 3-substituted intermediates is small enough that a mixture is often obtained. The strongly electrophilic nature of the nitronium ion (NO₂⁺) contributes to this lower selectivity compared to other electrophilic substitutions.[7]
Mitigation & Separation Strategies:
-
Catalytic Approaches: For applications requiring very high isomeric purity, consider using shape-selective solid acid catalysts like metal-exchanged montmorillonite clays or zeolites.[5][6][7] These catalysts can constrain the orientation of the electrophilic attack on the thiophene ring, leading to selectivities for 2-nitrothiophene approaching 100%.[7]
-
Post-Reaction Purification: If catalytic methods are not feasible, separation of the isomers is necessary.
-
Fractional Crystallization: 3-Nitrothiophene generally has a higher melting point and lower solubility than the 2-nitro isomer, allowing for enrichment of the 2-nitro product in the mother liquor through careful crystallization, often from ethanol or hexane-isopropyl ether mixtures.[5]
-
Chemical Separation: A more complex but effective method involves reacting the isomeric mixture with chlorosulfonic acid. The more reactive 3-nitrothiophene is consumed, allowing for the subsequent isolation of pure 2-nitrothiophene after workup.[5][6]
-
Troubleshooting Workflow: Diagnosing a Failed Nitration
The following diagram outlines a logical workflow for diagnosing and rectifying common issues during the synthesis of 2-nitrothiophene.
Caption: A decision tree for troubleshooting byproduct formation in thiophene nitration.
Frequently Asked Questions (FAQs)
Q1: My crude 2-nitrothiophene is a yellow solid, but the literature reports it as colorless. What causes the yellow color?
A: The yellow coloration is almost always due to the presence of small amounts of dinitrothiophene byproducts (2,4-dinitrothiophene and 2,5-dinitrothiophene).[2] These compounds are intensely colored and are common impurities if the reaction temperature is not strictly controlled or if an excess of the nitrating agent is used.[2][5][7]
You can perform a quick qualitative test for dinitrothiophenes: dissolve a few crystals of your product in ethanol and add a drop of weak alcoholic potassium hydroxide. A pink or deep red color indicates the presence of dinitro impurities.[2] Purification via steam distillation or careful recrystallization from petroleum ether is effective at removing these byproducts to yield a snow-white or colorless product.[2]
Q2: I have a substituted thiophene with an electron-withdrawing group (e.g., -CHO, -CN). Will this affect the nitration reaction and byproduct profile?
A: Absolutely. An electron-withdrawing group (EWG) at the 2- or 3-position deactivates the thiophene ring towards electrophilic aromatic substitution.[3][8] This has several consequences:
-
Harsher Conditions Needed: The reaction will likely require more forcing conditions (higher temperature or longer reaction times) compared to unsubstituted thiophene.
-
Altered Regioselectivity: The EWG will direct the incoming nitro group. For example, a 2-substituted thiophene with an EWG will typically direct nitration to the 4- and 5-positions. The strong deactivation of the ring generally makes further substitution more difficult, which can reduce the formation of dinitro byproducts.[3]
-
Risk of Nucleophilic Substitution: A strongly deactivated ring, particularly with a nitro group already present, can become susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the nitro group or another leaving group.[9]
Q3: What are the primary safety concerns when performing this reaction?
A: The nitration of thiophene presents several significant hazards:
-
Explosive Reactions: As mentioned, the reaction between thiophene and nitric acid in the absence of a controlling agent like acetic anhydride can be explosive due to autocatalytic nitrosation.[1][4]
-
Highly Corrosive and Oxidizing Reagents: Fuming nitric acid, acetic anhydride, and glacial acetic acid are all corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Product Toxicity: 2-Nitrothiophene is listed as a poison. Contact with the skin, especially in solution, can cause painful blisters. Always handle the compound with care and wash thoroughly with alcohol in case of accidental contact.[2]
Data Summary & Protocols
Table 1: Common Byproducts in the Nitration of Thiophene
| Byproduct Name | Structure | Typical Cause | Mitigation Strategy |
| 3-Nitrothiophene | Isomer | Inherent reactivity of the C3 position | Use shape-selective catalysts; separate via crystallization.[1][5][7] |
| 2,4-Dinitrothiophene | Dinitro | Over-nitration (excess HNO₃, high temp.) | Use stoichiometric reagents; strict temperature control.[2][7] |
| 2,5-Dinitrothiophene | Dinitro | Over-nitration (excess HNO₃, high temp.) | Use stoichiometric reagents; strict temperature control.[2][7] |
| Oxidation Products | Complex mixture | High reaction temperature; localized heating | Maintain reaction temp < room temp; efficient stirring.[2][3] |
| Polymeric Tars | Polymerization | Presence of nitrous acid (HNO₂) | Use acetic anhydride to scavenge HNO₂.[1][4] |
Protocol 1: Controlled Synthesis of 2-Nitrothiophene
This protocol is adapted from the robust procedure reported in Organic Syntheses, which is designed to control byproduct formation.[2]
Materials:
-
Thiophene (1 mole, 84 g)
-
Acetic Anhydride (340 mL)
-
Fuming Nitric Acid (sp. gr. 1.51, 1.2 moles, 80 g)
-
Glacial Acetic Acid (600 mL)
-
Crushed Ice
Procedure:
-
Prepare Solutions:
-
Solution A: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.
-
Solution B: Carefully and slowly add 80 g of fuming nitric acid to 600 mL of glacial acetic acid with cooling.
-
-
Initial Setup: Divide both Solution A and Solution B into two equal halves. Place one half of Solution B into a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel. Cool the flask to 10°C using an ice-water bath.
-
First Addition: With moderate stirring, add one half of Solution A dropwise from the funnel. The rate of addition should be controlled to keep the reaction temperature below room temperature. A rapid temperature increase will occur initially.
-
Second Addition: After the first addition is complete, cool the reaction mixture back down to 10°C. Rapidly add the remaining half of Solution B to the flask.
-
Final Addition: Continue the reaction by gradually adding the remaining half of Solution A. Maintain a light brown color in the solution. A pink or red color indicates oxidation.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quenching and Isolation: Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking. The pale yellow crystals of 2-nitrothiophene will precipitate.
-
Workup: Filter the solid product using a Büchner funnel, wash thoroughly with ice water, press dry, and dry in a desiccator away from light. The crude product typically melts at 44-45°C.
Protocol 2: Purification of Crude 2-Nitrothiophene
This procedure is effective for removing colored dinitro impurities.[2]
-
Setup: Place the crude, yellow 2-nitrothiophene into a round-bottom flask. Add petroleum ether (b.p. 20-40°C).
-
Extraction: Gently reflux the mixture. The 2-nitrothiophene is soluble and will be extracted into the petroleum ether, while the less soluble dinitro impurities will remain largely undissolved.
-
Crystallization: Decant the hot petroleum ether solution into a clean flask and allow it to cool slowly. Pure 2-nitrothiophene will crystallize as long, colorless, needle-like crystals.
-
Isolation: Filter the crystals and dry them. The resulting product should be colorless with a sharp melting point of 45.5°C.
Mechanistic Overview
The nitration of thiophene is a classic electrophilic aromatic substitution. The use of acetic anhydride with nitric acid generates acetyl nitrate, which serves as the precursor to the highly electrophilic nitronium ion (NO₂⁺).
Caption: Formation pathways for the desired product and major byproducts.
References
- Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76. [Link]
- Chemistry Stack Exchange. (2019).
- Raja, T., et al. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Raja, T., et al. (2005). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Gong, L., et al. (2019). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Asian Journal of Organic Chemistry.
- StudySmarter. (2023).
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
- O'Connor, C., et al. (2012). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. The Journal of Organic Chemistry.
- Butler, A. R., & Hendry, J. B. (1971). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 102-105. [Link]
- Norris, R. K., & Smyth-King, R. (1982). Substitution Reactions of Nitrothiophenes. 6. Disparate Mechanisms for Substitution Reactions at Neopentyl Carbons Bearing 4- and 5-Nitrothienyl Groups. Australian Journal of Chemistry.
- ResearchGate. (2014). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
- ResearchGate. (2021).
- Chapman, N. B., et al. (1970). Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen. Journal of the Chemical Society C: Organic. [Link]
- Dias, D. (n.d.). Facile Synthesis of 3-Nitro-2-Substituted Thiophenes. Scribd. [Link]
- Raja, T., et al. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Kumar, P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PLOS ONE.
- Liljenberg, M., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry.
- Scribd. (n.d.). Prior Practice 3 2-Nitrothiophene. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Thieno[3,2-b]thiophene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of thieno[3,2-b]thiophene and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this critical heterocyclic scaffold. Thieno[3,2-b]thiophene is a cornerstone building block in organic electronics due to its rigid, planar, and electron-rich structure, which facilitates high charge carrier mobility in materials for organic field-effect transistors (OFETs) and organic photovoltaics.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights to help you navigate the complexities of your synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common challenges encountered during the synthesis of thieno[3,2-b]thiophene derivatives in a direct question-and-answer format.
Q1: My overall yield for the multi-step synthesis starting from 3-bromothiophene is significantly lower than literature reports. What are the likely causes and how can I improve it?
This is a frequent challenge, as multi-step syntheses have cumulative yield loss. The synthesis from 3-bromothiophene often involves a critical lithiation step followed by sulfur insertion and cyclization, where minor inefficiencies can drastically reduce the final yield.[3][4]
Potential Causes & Recommended Solutions:
-
Inefficient Lithiation: The initial metal-halogen exchange with an organolithium reagent (e.g., n-BuLi) is highly sensitive to reaction conditions.
-
Causality: Organolithium reagents are extremely strong bases and nucleophiles that react instantly with protic sources, including atmospheric moisture or trace water in the solvent. This quenching reduces the available reagent for the desired lithiation.
-
Solution:
-
Ensure Strictly Anhydrous & Anaerobic Conditions: All glassware must be oven or flame-dried immediately before use. Anhydrous solvents (like THF, dried over a sodium-benzophenone ketyl) are mandatory.[5][6] Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Use Freshly Titrated n-BuLi: The molarity of commercial n-BuLi can decrease over time. Titrate the solution before use to determine its precise concentration, ensuring accurate stoichiometry. A slight excess (1.05–1.1 equivalents) is often beneficial.[3]
-
Maintain Low Temperature: Perform the lithiation at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the formation of unwanted isomers.[2]
-
-
-
Inefficient Sulfur Insertion & Cyclization: The subsequent steps to build the second thiophene ring can be problematic.
-
Causality: The lithiated intermediate must react efficiently with the sulfur source. The subsequent cyclization often requires a specific base and temperature to proceed correctly.
-
Solution: Ensure the elemental sulfur used is a fine, dry powder. For the cyclization step, the choice of base and solvent system is critical; for example, Dieckman condensation routes rely on bases like sodium methoxide or lithium hydride to facilitate the intramolecular ring closure.[7][8]
-
Q2: My Palladium-catalyzed cross-coupling reaction (Stille or Suzuki) to functionalize the thieno[3,2-b]thiophene core results in a complex mixture with significant starting material and homo-coupled byproducts. How can I optimize this?
Palladium-catalyzed cross-coupling is a powerful tool for C-C bond formation but requires careful optimization.[5][9] The formation of byproducts often points to issues within the catalytic cycle.
Potential Causes & Recommended Solutions:
-
Catalyst Deactivation or Insufficient Activity: The active Pd(0) species is prone to oxidation and can fail to enter the catalytic cycle efficiently.
-
Causality: The choice of ligand is critical. The ligand stabilizes the Pd(0) center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination.[10] An incorrect ligand can lead to slow reaction rates or catalyst decomposition.
-
Solution:
-
Select the Right Catalyst/Ligand System: While Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) source, systems using a precursor like Pd₂(dba)₃ with a phosphine ligand offer greater flexibility. For electron-rich systems like thienothiophenes, bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tolyl)₃) can accelerate the reductive elimination step, which is often rate-limiting.[10][11]
-
Degas All Solvents and Reagents: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas the reaction solvent (e.g., toluene, DMF) by sparging with argon or using freeze-pump-thaw cycles.[11]
-
-
-
Issues with Transmetalation: The transfer of the organic group from the organotin (Stille) or organoboron (Suzuki) reagent to the palladium center can be slow.
-
Causality: Transmetalation is a key step in the catalytic cycle.[12] For Stille couplings, the rate of transfer from tin depends on the organic group (R in R-SnBu₃). For Suzuki couplings, a base is required to activate the boronic acid/ester.
-
Solution:
-
For Stille Coupling: Ensure high purity of the organostannane reagent. Additives are generally not needed, but reaction temperature is key (typically 90-110 °C).[11]
-
For Suzuki Coupling: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used with an aqueous phase or in a polar aprotic solvent.
-
-
The following diagram illustrates a general workflow for troubleshooting common synthesis problems.
Caption: A general workflow for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to the core thieno[3,2-b]thiophene scaffold?
Several strategies exist, each with distinct advantages and disadvantages. The optimal choice depends on the desired substitution pattern, scale, and available starting materials.
| Synthetic Route | Starting Material(s) | Key Steps | Pros | Cons | Reference(s) |
| Multi-step from Halothiophene | 3-Bromothiophene | Lithiation, Sulfur Insertion, Cyclization | Well-established, versatile for substitutions | Multi-step, sensitive to conditions, moderate overall yield | [4][13] |
| Dieckman Condensation | Dimethyl 3-nitrothiophene-2,5-dicarboxylate | SNAr with thiolate, Base-promoted cyclization | Good for specific hydroxy-substituted derivatives | Limited to specific substitution patterns | [7][8] |
| Cascade Cyclization | Alkynyl Diols | I₂/Na₂S₂O₃ mediated bisulfur cyclization | High step-efficiency, good yields, novel | Newer method, substrate scope may be limited | [4][13] |
| Palladium Cross-Coupling | Dihalogenated thiophenes and organometallics | Stille or Suzuki coupling to form the fused ring system | Can build complex structures in one step | Requires pre-functionalized precursors | [5][9] |
Q2: Can you illustrate the catalytic cycle for the Stille cross-coupling reaction used in these syntheses?
Certainly. The Stille coupling is a cornerstone of modern organic synthesis, and understanding its mechanism is key to optimization. The cycle involves three main stages.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of 3-Bromothiophene Cross-Coupling
Welcome to the technical support hub for researchers, chemists, and drug development professionals encountering the unique challenges of cross-coupling reactions with 3-bromothiophenes. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but a foundational understanding of the principles at play. Our goal is to empower you to overcome the hurdles of low reactivity and achieve success in your synthetic endeavors.
Part 1: Understanding the Core Problem — Frequently Asked Questions
Before diving into specific reaction troubleshooting, it's crucial to understand why 3-bromothiophene is a challenging substrate.
Q1: Why is my 3-bromothiophene so much less reactive than 2-bromothiophene in Suzuki-Miyaura coupling?
A: The diminished reactivity of 3-bromothiophene compared to its 2-bromo isomer stems from a combination of steric and electronic factors inherent to the thiophene ring.
-
Steric Hindrance: The bromine atom at the C3 position is flanked by a C-H bond on one side and the sulfur atom's lone pairs on the other. This creates significant steric bulk around the reaction center, impeding the approach of the bulky palladium catalyst complex required for the initial oxidative addition step—often the rate-limiting step in the catalytic cycle.[1]
-
Electronic Effects: The sulfur atom in the thiophene ring is electron-rich and can donate electron density into the ring system.[2] This effect is more pronounced at the adjacent C2 and C5 positions, making the C-Br bond at these "alpha" positions more polarized and susceptible to oxidative addition. The C3 "beta" position benefits less from this activation, resulting in a stronger, less reactive C-Br bond.[3]
dot graph TD { rankdir="LR"; node [shape=none, margin=0]; subgraph "2-Bromothiophene (More Reactive)" T2 [label=<
C2 Position Steric HindranceLow Electronic ActivationHigh (α to S)
>]; end subgraph "3-Bromothiophene (Less Reactive)" T3 [label=<
C3 Position Steric HindranceHigh Electronic ActivationLow (β to S)
>]; end } caption { label="Figure 1. Comparison of Reactivity Factors"; fontcolor="#5F6368"; fontsize=10; } enddot
Figure 1. Comparison of steric and electronic factors influencing reactivity at the C2 vs. C3 positions of bromothiophene.
Q2: I'm observing catalyst decomposition (black precipitate). Is the sulfur atom poisoning my palladium catalyst?
A: Yes, this is a very common and often underestimated issue. Sulfur-containing compounds, including the thiophene substrate itself, can act as poisons for palladium catalysts.[4] The sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive palladium-sulfur species or catalyst decomposition into palladium black.[5][6] This deactivation pathway competes with the desired catalytic cycle, reducing the effective catalyst concentration and leading to stalled or incomplete reactions.[7][8]
Part 2: Troubleshooting the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its application to 3-bromothiophenes requires careful optimization.
Q3: My Suzuki-Miyaura reaction with 3-bromothiophene has failed or given a very low yield. What is the first and most critical parameter to adjust?
A: The single most impactful change you can make is to re-evaluate your catalyst/ligand system . Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[9] You need a system designed to overcome the specific hurdles of this coupling.
-
Mechanism Insight: The oxidative addition of the sterically hindered C-Br bond to the Pd(0) center is the bottleneck. To facilitate this, the catalyst requires ligands that are both electron-rich (to increase the electron density on the palladium, promoting insertion into the C-Br bond) and sterically bulky (to promote reductive elimination and prevent catalyst dimerization/deactivation).[10]
-
Recommended Ligands: Modern biaryl monophosphine ligands, often called "Buchwald ligands," are the industry standard for challenging couplings.[11] Consider switching to catalyst systems incorporating ligands such as:
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
These ligands create a highly active, coordinatively unsaturated Pd(0) species that is more capable of engaging the unreactive 3-bromothiophene.[9][12]
dot graph G { layout=neato; node [shape=circle, style=filled, margin=0.1, width=0.5, height=0.5, fixedsize=true, fontcolor="#FFFFFF"]; edge [len=2.5];
} caption { label="Figure 2. Suzuki Catalytic Cycle"; fontcolor="#5F6368"; fontsize=10; } enddot
Figure 2. Simplified Suzuki catalytic cycle highlighting the challenging oxidative addition step for 3-bromothiophene.
Q4: I'm using a Buchwald ligand but my reaction is still slow and incomplete. What should I troubleshoot next?
A: If the catalyst system is appropriate, the next factors to investigate are the base, solvent, and temperature . These parameters are highly interdependent.[13][14][15]
| Parameter | Issue | Recommended Solution & Rationale |
| Base | Weak or poorly soluble bases (e.g., Na₂CO₃) may not be effective. | Switch to a stronger, non-aqueous base like potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) .[13] These bases are crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][16] Ensure the base is finely powdered and anhydrous. |
| Solvent | The solvent must solubilize all components and be stable at high temperatures. | Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane , Toluene , or 2-MeTHF are excellent choices.[13] It is critical that the solvent is rigorously degassed to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[17] |
| Temperature | Insufficient thermal energy. | These couplings often require significant heat. A starting point is 90-110 °C .[13] If conversion remains low, consider using a sealed vessel and microwave irradiation . Microwave heating can dramatically accelerate sluggish reactions by efficiently reaching high temperatures and pressures. |
Q5: My reaction produces significant amounts of a homocoupled boronic acid byproduct. What causes this and how can I prevent it?
A: Homocoupling of the boronic acid (or its ester) is a common side reaction, often promoted by the presence of oxygen and a Pd(II) precatalyst.[17]
-
Cause: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. One pathway for this reduction is the homocoupling of two boronic acid molecules.[9] Oxygen in the reaction mixture can also re-oxidize Pd(0) to Pd(II), perpetuating this side reaction.
-
Solutions:
-
Rigorous Degassing: The most critical step is to thoroughly degas your solvent and reaction mixture. Use a freeze-pump-thaw cycle (3x) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or use a modern, air-stable precatalyst (e.g., XPhos Pd G3) which contains a Pd(II) center that is readily reduced to Pd(0) without consuming the boronic acid.[9]
-
Check Reagent Purity: Ensure your 3-bromothiophene is pure. Impurities can sometimes inhibit the primary reaction, allowing side reactions to dominate.[13]
-
Part 3: Advanced Strategies and Alternative Couplings
Q6: I've optimized my Suzuki-Miyaura conditions extensively with no success. What other cross-coupling reactions should I consider?
A: When Suzuki-Miyaura coupling fails, it is often beneficial to switch to a reaction that utilizes a more reactive organometallic partner.
-
Stille Coupling (Organostannanes): Stille coupling is often more robust for hindered substrates. Organostannanes (R-SnBu₃) are more nucleophilic than boronic acids and do not require a base for activation, simplifying the reaction mechanism.[18] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.
-
Negishi Coupling (Organozinc): Organozinc reagents are also highly reactive.[19] They can be prepared in situ, but are often sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.[20]
-
Hiyama Coupling (Organosilanes): This coupling uses organosilanes, which are non-toxic and stable. The reaction requires activation with a fluoride source (e.g., TBAF) to generate a hypervalent silicate species.
Figure 3. A decision-making workflow for troubleshooting failed cross-coupling reactions with 3-bromothiophene.
Part 4: Experimental Protocol
Optimized Suzuki-Miyaura Coupling of 3-Bromothiophene (General Protocol)
This protocol provides a robust starting point for the coupling of a generic arylboronic acid with 3-bromothiophene using modern catalytic systems.
Reagents & Equipment:
-
3-Bromothiophene (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%)
-
XPhos ligand (2-4 mol% if using Pd₂(dba)₃)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous, finely powdered (3.0 eq)
-
Anhydrous 1,4-Dioxane (or Toluene)
-
Microwave vial or Schlenk flask, stir bar
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: In a glovebox or under a strong flow of inert gas (Argon), add the palladium precatalyst (or Pd₂(dba)₃ and ligand), K₃PO₄, and arylboronic acid to a dry microwave vial or Schlenk flask containing a stir bar.
-
Reagent Addition: Add the 3-bromothiophene followed by the anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Degassing (if not in glovebox): If assembled on the benchtop, seal the vessel and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at 100-110 °C. Stir vigorously for the specified time (typically 4-24 hours).[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Wikipedia. Catalyst poisoning.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- PubMed. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Andrew G Myers Research Group. The Suzuki Reaction.
- ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Scheme 32 Resonance structures for 3-substituted thiophene with...
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ACS Publications. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.
- Reddit. Your "Go-To", "just couple already", Suzuki conditions?.
- ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- PubMed Central. Therapeutic importance of synthetic thiophene.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Reddit. Problems with Suzuki coupling.
- SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- MDPI. Advances in Cross-Coupling Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Thiophene and its Derivatives.
- Beilstein Journals. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.
- PubMed Central. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
- PubMed Central. Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties.
- ACS Publications. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.
- Reddit. Struggling with Suzuki Reaction.
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Technical Support Center: Isomer Separation in Substituted Thiophene Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging but critical task of separating isomers in the synthesis of substituted thiophenes. As many synthetic routes yield regioisomeric mixtures, achieving high purity is paramount for accurate downstream applications, from materials science to medicinal chemistry. This resource is designed to explain the causality behind experimental choices, providing you with the foundational knowledge to tackle even the most stubborn separations.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate 2- and 3-substituted thiophene isomers?
A1: The separation of 2- and 3-substituted thiophene isomers is a classic challenge rooted in their very similar physicochemical properties. Because they are constitutional isomers, they have identical molecular weights. Furthermore, the substitution pattern often results in only minor differences in polarity and boiling points, leading to co-elution in standard chromatographic systems.[1][2][3] For example, thiophene itself has a boiling point very close to benzene, making their separation by distillation difficult; this principle extends to its substituted derivatives.[1][2]
Q2: My synthesis produced a mixture of isomers. What is the first step I should take to separate them?
A2: Always begin with a small-scale analytical assessment to understand the complexity of your mixture. Before attempting any large-scale purification, analyze the crude reaction mixture using techniques like:
-
Thin-Layer Chromatography (TLC): This is a quick, inexpensive way to screen for an effective mobile phase for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a high-resolution view of the number of isomers and their relative ratios.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile thiophene derivatives, this can confirm the presence of isomers (same mass, different retention times) and help identify them.[7][8]
This initial analysis will inform your strategy for preparative-scale purification and prevent the waste of time and materials on an ineffective method.
Q3: Can I use crystallization to separate my thiophene isomers without chromatography?
A3: Possibly, but it depends heavily on the specific isomers and their concentrations. Crystallization is a powerful purification technique that separates compounds based on differences in solubility.[9] If one isomer is the major product and has significantly lower solubility in a particular solvent system than the other isomers and impurities, direct crystallization from the crude mixture can be highly effective. However, if the isomers have similar solubilities or form a eutectic mixture, separation by crystallization alone will be difficult. It is often used as a final polishing step after chromatographic purification.[10][11]
Q4: How do I confirm the identity of each separated isomer?
A4: Unambiguous structural confirmation is critical. The most powerful technique for distinguishing substituted thiophene isomers is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The coupling constants (J-values) between protons on the thiophene ring are distinct for different substitution patterns. For example, the coupling between H4 and H5 in a 2-substituted thiophene is typically larger than the coupling between H2 and H4 in a 3-substituted one.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the substituent's position.
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish connectivity and confirm assignments, especially for complex substitution patterns.[12][13][14]
Rotational spectroscopy has also been used for precise structure determination of thiophene and its isotopologues.[15]
In-Depth Troubleshooting Guides
This section provides detailed protocols and expert insights to resolve common separation challenges.
Guide 1: Optimizing Column Chromatography Separations
Column chromatography is the workhorse of purification in synthetic chemistry.[16] However, achieving baseline separation of thiophene isomers requires careful optimization of several parameters.
Separation on silica or alumina gel is primarily driven by polarity. The stationary phase is highly polar, and polar compounds interact with it more strongly, thus eluting later.[4] The challenge with thiophene isomers is that their polarities can be nearly identical. Success often comes from exploiting subtle differences in how the isomers' π-electron systems and substituent functional groups interact with the stationary phase and the mobile phase.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica TLC plate, spot your crude mixture.
-
Develop the plate in a chamber with a starting solvent system, typically a non-polar solvent with a small amount of a more polar one (e.g., 95:5 Hexane:Ethyl Acetate).
-
The ideal solvent system will give the target compounds an Rf (Retention factor) value between 0.2 and 0.4 and maximize the separation between the isomer spots.[4]
-
-
Column Selection and Packing:
-
Choose a column with a diameter appropriate for your sample size (see table below).
-
Prepare a slurry of silica gel in the initial, non-polar eluent.[16]
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring a uniform, crack-free bed. A poorly packed column is a primary cause of bad separation.[16]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect small, uniform fractions. It is better to collect too many small fractions than too few large ones.
-
If separation is still poor, you may switch to a gradient elution, gradually increasing the polarity of the mobile phase.
-
-
Analysis:
-
Analyze the collected fractions by TLC or HPLC to identify which ones contain your pure, separated isomers.
-
| Sample Amount | Column Diameter (mm) | Silica Gel Amount (g) | Fraction Volume (mL) |
| 10–100 mg | 10–20 | 5–20 | 5–10 |
| 100–500 mg | 20–30 | 20–100 | 10–25 |
| 0.5–2.0 g | 30–50 | 100–300 | 25–50 |
| 2.0–10.0 g | 50–70 | 300–1000 | 50–100 |
This table provides general guidelines; optimal parameters may vary.
Guide 2: High-Resolution Separation with HPLC/UPLC
For isomers that are inseparable by standard flash chromatography, HPLC offers significantly higher resolving power.
HPLC columns, particularly those with specialized stationary phases, can offer unique interaction mechanisms beyond simple polarity. For aromatic isomers like substituted thiophenes, columns that facilitate π-π interactions can be highly effective.[17]
-
Reverse-Phase (C18): Separates primarily based on hydrophobicity. While standard, it may not be selective enough for closely related isomers.[6]
-
Phenyl-Hexyl Phase: The phenyl groups in the stationary phase can induce dipole-dipole and π-π stacking interactions with the thiophene ring, providing a different selectivity mechanism that can resolve isomers a C18 column cannot.[17]
-
Pentafluorophenyl (PFP) Phase: The electron-deficient fluorinated ring offers strong π-π, dipole-dipole, and ion-exchange interactions, making it an excellent choice for separating positional isomers of aromatic compounds.[17]
-
Column Selection: Start with an analytical column (e.g., 4.6 mm x 150 mm). Based on the principles above, a Phenyl-Hexyl or PFP column is a logical starting point for thiophene isomers.[17]
-
Mobile Phase Screening:
-
Use a simple mobile phase system, typically Acetonitrile/Water or Methanol/Water.[6]
-
Perform a broad gradient run (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution conditions for your isomers.
-
-
Optimization:
-
Once you know the approximate elution conditions, switch to a shallower gradient or an isocratic hold in that range to maximize resolution.
-
Fine-tune the mobile phase composition. Small changes in the organic solvent percentage can have a large impact on resolution.
-
Optimize the column temperature. Increasing the temperature can improve efficiency but may reduce retention time.
-
-
Scale-Up: Once an effective analytical method is established, it can be scaled up to a semi-preparative or preparative column for purification of larger quantities.[18]
Guide 3: Leveraging Recrystallization
Recrystallization purifies a compound by separating it from impurities based on differences in solubility.[9] It is an equilibrium-based process that, when done slowly, can yield highly pure crystalline material.
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent will dissolve your target isomer completely when hot but very poorly when cold. The undesired isomer should ideally remain soluble at cold temperatures.
-
Dissolution: Place the impure solid (partially purified by chromatography is best) in a flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Rushing this step by placing it directly in an ice bath will cause the compound to crash out, trapping impurities.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals thoroughly.
References
- Thiophene synthesis.Organic Chemistry Portal. [Link]
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- Synthesis, properties and biological activity of thiophene: A review.
- A Guide to Selective Columns for Isomer Separation.
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.
- 3-Substituted Thiophenes. I.Journal of the American Chemical Society. [Link]
- Separation of Thiophene on Newcrom R1 HPLC column.SIELC Technologies. [Link]
- GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).Rotachrom Technologies. [Link]
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
- Facile Synthesis of 3-Nitro-2-substituted Thiophenes.The Journal of Organic Chemistry. [Link]
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.SpringerLink. [Link]
- Method for purifying thiophene by azeotropic distillation.
- A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configur
- Mastering Column Chromatography: Techniques and Tips.Chrom Tech, Inc. [Link]
- Resolving the Isomer Problem: Tackling Characteriz
- Synthesis, properties and biological activity of thiophene: A review.Der Pharma Chemica. [Link]
- Analysis of Gas Oil by GC/APCI FTMS.Bruker. [Link]
- Thiophene.Wikipedia. [Link]
- Trouble resolving isomers.
- Analysis of Thiophene in Benzene by GC-FPD.Shimadzu. [Link]
- Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.MDPI. [Link]
- Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).SpringerLink. [Link]
- Tips and Tricks for the Lab: Column Choices.ChemistryViews. [Link]
- Synthesis of thiophene and Their Pharmacological Activity.
- Analysis of Trace (mg/kg)
- Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
- Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents.European Journal of Chemistry. [Link]
- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom.
- Tips & Tricks: Recrystallization.University of Rochester Department of Chemistry. [Link]
- Synthesis of new 2-arylthieno[3,2-b]thiophenes.Journal of the Chemical Society, Perkin Transactions 1. [Link]
- SOP: CRYSTALLIZ
- Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investig
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- 5. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-2-nitrothiophene and 2-Bromo-3-nitrothiophene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes are pivotal building blocks for the synthesis of a wide array of functional materials and pharmacologically active compounds. Among these, bromonitrothiophenes are particularly valuable intermediates due to their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the introduction of diverse functionalities. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 3-Bromo-2-nitrothiophene and 2-Bromo-3-nitrothiophene. Understanding the nuanced differences in their reactivity is crucial for rational reaction design, optimization of synthetic routes, and the development of novel molecular entities.
Introduction to the Reactivity of Bromonitrothiophenes
The reactivity of bromonitrothiophenes in SNAr reactions is fundamentally governed by the electron-withdrawing nature of the nitro (–NO₂) group, which activates the thiophene ring towards nucleophilic attack. The position of the nitro group relative to the bromine atom, the leaving group, dictates the degree of this activation and, consequently, the reaction rate. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is a key determinant of the overall reaction kinetics.
Mechanistic Insights into Reactivity Differences
The differential reactivity of this compound and 2-Bromo-3-nitrothiophene can be rationalized by examining the stability of the respective Meisenheimer complexes formed upon nucleophilic attack.
In the case of This compound , the nitro group is directly attached to the carbon atom adjacent to the site of nucleophilic attack (C3). This "ortho-like" arrangement allows for potent stabilization of the negative charge in the Meisenheimer intermediate through resonance. The nitro group's strong -M (mesomeric) and -I (inductive) effects effectively delocalize the anionic charge, thereby lowering the activation energy of the first, rate-determining step of the SNAr reaction.
For 2-Bromo-3-nitrothiophene , the nitro group is at the 3-position, which is "meta-like" relative to the site of nucleophilic attack (C2) in terms of direct resonance stabilization involving the nitro group. While the nitro group still exerts a significant activating inductive effect, its ability to delocalize the negative charge of the Meisenheimer intermediate via resonance is less direct compared to the 3-bromo-2-nitro isomer. This results in a less stabilized intermediate and, consequently, a higher activation barrier for the reaction.
Therefore, based on fundamental principles of physical organic chemistry, This compound is predicted to be more reactive than 2-Bromo-3-nitrothiophene in nucleophilic aromatic substitution reactions. The ortho-like placement of the nitro group in the former provides superior stabilization of the key reaction intermediate.
Experimental Data and Comparative Analysis
Extrapolating from these findings and established mechanistic principles, we can construct a comparative table to illustrate the expected differences in reactivity.
| Feature | This compound | 2-Bromo-3-nitrothiophene |
| Isomer Type | "Ortho-like" | "Ortho-like" |
| Activating Group | 2-Nitro | 3-Nitro |
| Leaving Group | 3-Bromo | 2-Bromo |
| Predicted Reactivity | Higher | Lower |
| Reasoning | The 2-nitro group provides strong resonance stabilization of the Meisenheimer intermediate formed at C3. | The 3-nitro group provides less direct resonance stabilization for the Meisenheimer intermediate formed at C2. |
Experimental Protocol for a Comparative Reactivity Study
To empirically validate the predicted reactivity differences, a detailed kinetic study can be performed. The following protocol outlines a general method for comparing the reaction rates of the two isomers with a model nucleophile, such as piperidine, using UV-Visible spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Bromo-3-nitrothiophene with piperidine in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
2-Bromo-3-nitrothiophene
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile or methanol)
-
Thermostated UV-Vis spectrophotometer with quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each bromonitrothiophene isomer in the chosen solvent (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting materials and the expected product (N-substituted nitrothiophene) to identify a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This will be the analytical wavelength for kinetic monitoring.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the piperidine solution (in large excess).
-
Initiate the reaction by injecting a small, known volume of the bromonitrothiophene stock solution into the cuvette.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the kinetic run for each piperidine concentration and for both bromonitrothiophene isomers.
-
-
Data Analysis:
-
For each kinetic run, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be the pseudo-first-order rate constant (kobs).
-
Plot kobs versus the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
-
Comparison:
-
Compare the calculated k₂ values for this compound and 2-Bromo-3-nitrothiophene to quantitatively assess their relative reactivities.
-
Visualization of Reaction Mechanisms and Workflow
Conclusion
The strategic placement of the nitro group is a critical design element in the synthesis of substituted thiophenes via nucleophilic aromatic substitution. Based on established mechanistic principles, This compound is anticipated to exhibit significantly higher reactivity than 2-Bromo-3-nitrothiophene . This is attributed to the more effective resonance stabilization of the Meisenheimer intermediate by the "ortho-like" 2-nitro group. For researchers and drug development professionals, this understanding allows for the informed selection of starting materials and the rational design of reaction conditions to achieve desired synthetic outcomes efficiently. The provided experimental protocol offers a robust framework for the empirical validation of these principles and the quantitative comparison of these and other related heterocyclic building blocks.
References
- D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150. [Link]
- Terrier, F. (2013).
- Guanti, G., Novi, M., Petrillo, G., & Dell'Erba, C. (1987). Nucleophilic substitution in thiophene derivatives. Part 20. A kinetic study of the reaction of 2-bromo-3,5-dinitrothiophene with some p-substituted anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2, 1127-1130.
- Consiglio, G., Arnone, C., Spinelli, D., Noto, R., & Frenna, V. (1984). Catalysis in aromatic nucleophilic substitution. Part 7. Kinetics of the reactions of some 5-substituted 2-methoxy-3-nitrothiophenes with piperidine in benzene. Journal of the Chemical Society, Perkin Transactions 2, (4), 621-624.
- Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 886897. [Link]
A Guide to the Structural Confirmation of 3-Bromo-2-nitrothiophene via Comparative ¹H and ¹³C NMR Analysis
Introduction: The Imperative of Structural Integrity in Heterocyclic Chemistry
Thiophene and its derivatives represent a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. For researchers and drug development professionals, the unambiguous confirmation of molecular structure is not merely a procedural step but a fundamental requirement for ensuring efficacy, safety, and intellectual property protection. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules in solution.[1][2]
This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra for 3-Bromo-2-nitrothiophene. In the frequent real-world scenario where a reference spectrum for a novel or modified compound is unavailable, a logical deduction of its spectral characteristics can be built upon the foundational principles of substituent effects and a comparative analysis against structurally related, well-characterized analogs. Herein, we will first establish a robust experimental protocol for NMR analysis. Subsequently, we will predict the ¹H and ¹³C NMR spectra of this compound by dissecting the electronic influence of its bromo and nitro substituents. Finally, we will validate these predictions by comparing them against the empirical spectral data of three key analogs: 2-Nitrothiophene , 3-Bromothiophene , and 2,3-Dibromothiophene . This comparative approach provides a self-validating system for structural confirmation, grounded in the fundamental principles of NMR spectroscopy.
Part 1: The NMR Experiment - A Self-Validating Workflow
The quality and reproducibility of NMR data are directly contingent on meticulous experimental practice. The following protocols outline a comprehensive workflow, from sample preparation to data processing, designed to ensure high-quality, reliable results.
Experimental Protocol: Sample Preparation and Data Acquisition
The causality behind this protocol is to create a homogeneous, stable sample solution that allows for optimal instrument performance. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals and to provide a deuterium signal for the spectrometer's field-frequency lock system.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which is known to dissolve thiophene derivatives effectively.
-
If quantitative analysis is not the primary goal, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can serve as a secondary chemical shift reference. For precise referencing, Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for acquiring sharp, well-resolved NMR signals.
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particulates are transferred. Solid particles can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for positioning within the spectrometer's detection coil.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Locking: The spectrometer's field-frequency lock system will engage with the deuterium signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field against drifts, which is essential for long experiments.
-
Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, whether manual or automatic, minimizes peak broadening and improves spectral resolution.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard, which simplifies the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon.[4] Due to the low natural abundance of ¹³C (~1.1%), a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
-
Data Processing:
-
The raw data, or Free Induction Decay (FID), is converted into a spectrum using a Fourier Transform.[3]
-
The resulting spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The baseline of the spectrum is corrected to be flat and free of distortion.
-
The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[4]
-
Workflow Diagram
Caption: Correlation of substituent electronic effects with predicted NMR chemical shifts.
Conclusion
The structural confirmation of this compound can be approached with a high degree of confidence, even in the absence of a direct reference spectrum. By applying the fundamental principles of substituent-induced chemical shifts, a predictive model for both the ¹H and ¹³C NMR spectra can be logically constructed. This model is powerfully validated through a comparative analysis with the empirical spectra of closely related analogs—2-nitrothiophene, 3-bromothiophene, and 2,3-dibromothiophene.
The analysis demonstrates that the potent electron-withdrawing nitro group is the dominant influence on the chemical shifts, causing significant deshielding of nearly all protons and carbons in the thiophene ring, most notably at the C2 position to which it is attached and the C5/H-5 positions which are para to it. The bromine at C3 imposes a characteristic upfield shift on its attached carbon (C3) while contributing to the overall deshielding of the ring protons. This step-wise, comparative methodology not only provides a robust framework for the structural elucidation of the target molecule but also serves as a valuable, generalizable strategy for scientists confronting novel chemical entities.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
- Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
- Gronowitz, S., et al. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry. [Link]
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88–97. [Link]
- University of Notre Dame. (2023).
- University College London. (n.d.). Chemical shifts. [Link]
Sources
mass spectrometry fragmentation pattern of 3-Bromo-2-nitrothiophene
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 3-Bromo-2-nitrothiophene: A Comparative Analysis for Researchers
Authored by: A Senior Application Scientist
For professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or modified heterocyclic compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers a comprehensive examination of the electron ionization (EI) , a substituted heterocyclic compound of interest in medicinal and materials chemistry.
This document moves beyond a mere spectral interpretation to provide a comparative analysis, contrasting the fragmentation of the target molecule with its constituent scaffolds: 2-nitrothiophene and 3-bromothiophene. By understanding the behavior of these simpler analogues, researchers can more confidently predict and interpret the fragmentation pathways of more complex substituted thiophenes.
Theoretical Framework: Predicting Fragmentation
Electron Ionization (EI) mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•).[1] This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions. The fragmentation of this compound is governed by the interplay of its three key structural features: the stable thiophene ring, the labile nitro group, and the halogen substituent.
-
Nitroaromatic Compounds : These molecules characteristically undergo fragmentation through the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or a nitric oxide radical (•NO).[2][3][4] The loss of •NO often occurs after a "nitro-nitrite" rearrangement within the ion.
-
Halogenated Aromatics : Compounds containing bromine are easily identified by the distinct isotopic signature of the bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] Consequently, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).
-
Thiophene Ring : The aromatic thiophene ring is relatively stable and often remains intact during the initial fragmentation steps. Subsequent fragmentation can involve the loss of functional groups or cleavage of the ring itself, such as the expulsion of a carbon monosulfide (CS) molecule.
The Fragmentation Pathway of this compound
The molecular formula for this compound is C₄H₂BrNO₂S, with a monoisotopic mass of approximately 206.9 Da.[6][7]
Molecular Ion (M⁺•)
Upon EI, the molecule forms a molecular ion. Due to the bromine isotopes, this will be observed as a characteristic doublet at m/z 207 (containing ⁷⁹Br) and m/z 209 (containing ⁸¹Br). The relative intensity of these peaks will be nearly 1:1.
Primary and Secondary Fragmentation
The primary fragmentation pathways are dominated by the loss of the nitro group's components and the bromine atom.
-
Loss of Nitrogen Dioxide (•NO₂) : This is a hallmark fragmentation for nitroaromatic compounds.[2][3] The molecular ion loses a neutral •NO₂ radical (mass 46 Da), resulting in a 3-bromothiophene radical cation.
-
[C₄H₂BrNO₂S]⁺• → [C₄H₂BrS]⁺• + •NO₂
-
This fragment will appear as an isotopic doublet at m/z 161 and m/z 163 .
-
-
Loss of Nitric Oxide (•NO) : Following a rearrangement, the molecular ion can expel a neutral •NO radical (mass 30 Da).
-
[C₄H₂BrNO₂S]⁺• → [C₄H₂BrOS]⁺ + •NO
-
This pathway generates a fragment ion doublet at m/z 177 and m/z 179 . This ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 149 and m/z 151 .
-
-
Loss of Bromine (•Br) : Cleavage of the C-Br bond results in the loss of a bromine radical (mass 79 or 81 Da).
-
[C₄H₂BrNO₂S]⁺• → [C₄H₂NO₂S]⁺ + •Br
-
This produces the 2-nitrothiophene cation at m/z 128 . This fragment, now lacking bromine, will appear as a single peak.
-
Subsequent fragmentation of these primary ions leads to the smaller ions observed in the spectrum. For instance, the [C₄H₂BrS]⁺• ion (m/z 161/163) can further lose a •Br radical to yield a thiophyne ion at m/z 82 .
Caption: Predicted EI fragmentation pathways for this compound.
Comparative Analysis: Isolating Functional Group Influence
To validate the predicted fragmentation, we compare it to the known spectra of its structural subunits, 2-nitrothiophene and 3-bromothiophene.
2-Nitrothiophene (C₄H₃NO₂S, MW ≈ 129.14 Da)[9][10]
The mass spectrum of 2-nitrothiophene provides the baseline fragmentation for the nitro-substituted thiophene core.[8][9]
-
Molecular Ion (M⁺•) : A strong peak at m/z 129 .
-
[M - •NO₂]⁺ : Loss of the nitro group gives a peak at m/z 83 , corresponding to the thiophene cation [C₄H₃S]⁺.
-
[M - •NO]⁺ : Loss of nitric oxide results in a peak at m/z 99 .
-
Other fragments corresponding to ring cleavage are also observed.
3-Bromothiophene (C₄H₃BrS, MW ≈ 163.04 Da)[13][14]
The spectrum of 3-bromothiophene demonstrates the fragmentation of the bromo-substituted core.[10][11]
-
Molecular Ion (M⁺•) : A strong isotopic doublet at m/z 162 and m/z 164 .
-
[M - •Br]⁺ : Loss of the bromine atom gives a strong peak at m/z 83 , again corresponding to the thiophene cation [C₄H₃S]⁺.
-
[M - CS]⁺• : Loss of carbon monosulfide from the ring can lead to a fragment doublet at m/z 118 and m/z 120 .
Data Summary and Comparison
The table below summarizes the key diagnostic fragments for each compound, highlighting the additive nature of their fragmentation patterns.
| Fragment Ion Identity | This compound | 2-Nitrothiophene | 3-Bromothiophene | Rationale |
| [M]⁺• | 207 / 209 | 129 | 162 / 164 | Molecular Ion (with Br isotope pattern where applicable) |
| [M - •NO₂]⁺• | 161 / 163 | 83 | N/A | Characteristic loss from nitro group |
| [M - •Br]⁺ | 128 | N/A | 83 | Characteristic loss of halogen |
| [C₄H₃S]⁺ | 82 (from subsequent loss) | 83 | 83 | Stable thiophene cation fragment |
Note: The m/z value for the thiophene cation from this compound is 82 ([C₄H₂S]⁺•) due to one fewer hydrogen atom compared to the parent structures.
This comparison clearly demonstrates that the fragmentation of this compound is a predictable composite of the behaviors of its constituent parts. The presence of fragments at m/z 161/163 confirms the loss of •NO₂, while the fragment at m/z 128 confirms the loss of •Br. The bromine isotope pattern is a persistent and invaluable diagnostic tool throughout the spectrum for all bromine-containing fragments.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a generalized workflow for analyzing a solid, thermally stable sample like this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Caption: Standard workflow for GC-MS analysis of an organic compound.
Methodology Steps:
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrument Configuration :
-
Gas Chromatograph (GC) : Set the injection port temperature to 250°C. Use a suitable temperature program for the oven to ensure good separation and peak shape (e.g., hold at 50°C for 2 minutes, then ramp to 280°C at a rate of 15°C/minute).
-
Mass Spectrometer (MS) : Operate the ion source in Electron Ionization (EI) mode. Set the standard electron energy to 70 eV. Configure the mass analyzer to scan a relevant mass range, such as m/z 40 to 300, to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition : Inject 1 µL of the prepared sample into the GC-MS system and begin the analysis run.
-
Data Analysis :
-
From the total ion chromatogram (TIC), identify the peak corresponding to the analyte.
-
Extract the mass spectrum associated with this peak.
-
Identify the molecular ion doublet (m/z 207/209).
-
Identify and assign structures to the major fragment ions based on the principles outlined in this guide.
-
Compare the acquired spectrum against a spectral library (e.g., NIST) for confirmation.
-
Conclusion
The is highly predictable and informative. The key diagnostic features are the molecular ion doublet at m/z 207/209, confirming the presence of a single bromine atom, and the characteristic losses of •NO₂ and •Br, which produce major fragments at m/z 161/163 and m/z 128, respectively. By comparing this pattern with the fragmentation of 2-nitrothiophene and 3-bromothiophene, researchers can gain a deeper, mechanistically-grounded understanding of the spectrum, enabling confident structural verification. This comparative approach serves as a powerful tool for the analysis of novel substituted heterocyclic compounds.
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed.
- 3-Bromothiophene(872-31-1) MS spectrum. (n.d.). ChemicalBook.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.).
- Thiophene, 2-nitro-. (n.d.). NIST WebBook. [Link]
- 3-Bromothiophene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
- 3-Bromothiophene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
- Thiophene, 3-bromo-. (n.d.). NIST WebBook. [Link]
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- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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- This compound. (n.d.). PubChem. [Link]
- 2-Nitrothiophene. (n.d.). PubChem. [Link]
- Fragmentation P
- 2-Bromo-3-nitrothiophene. (n.d.). PubChem. [Link]
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comparing Suzuki coupling efficiency of bromothiophenes vs bromobenzenes
<_ A Comparative Guide to the Suzuki Coupling Efficiency of Bromothiophenes versus Bromobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This palladium-catalyzed transformation is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including biaryl and hetero-biaryl moieties prevalent in active pharmaceutical ingredients.[4][5] The reaction's popularity stems from its versatility, mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[4][6]
The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][7] While the Suzuki coupling is broadly applicable, the nature of the organic halide can significantly impact reaction efficiency, with brominated aromatic and heteroaromatic substrates being common choices. This guide focuses on a critical comparison between two such substrates: bromothiophenes and bromobenzenes.
Mechanistic Underpinnings of Reactivity
The efficiency of a Suzuki coupling reaction is largely dictated by the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[8] This step involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the aryl or heteroaryl bromide.[9][10]
Oxidative Addition: A Tale of Two Rings
The relative reactivity of bromothiophenes and bromobenzenes in the oxidative addition step is influenced by several electronic and steric factors. Generally, the order of reactivity for halobenzenes in oxidative addition to Pd(0) is Ph-I > Ph-Br > Ph-Cl.[11]
-
Bromobenzenes: The carbon-bromine bond in bromobenzene is relatively strong. The electron density of the benzene ring can influence the ease of oxidative addition. Electron-withdrawing groups on the benzene ring can facilitate this step by making the carbon atom attached to the bromine more electrophilic, while electron-donating groups can have the opposite effect.[11]
-
Bromothiophenes: Thiophene is an electron-rich aromatic heterocycle. This inherent electron richness can, in some cases, make the oxidative addition of bromothiophenes to a Pd(0) center more facile compared to their benzene counterparts. The sulfur atom in the thiophene ring can also play a role in coordinating with the palladium catalyst, potentially influencing the reaction kinetics. However, the position of the bromine atom on the thiophene ring is a critical determinant of reactivity. For instance, 2-bromothiophene is often more reactive than 3-bromothiophene due to the electronic properties of the different positions on the thiophene ring.
The choice of ligand on the palladium catalyst is also crucial for facilitating the oxidative addition. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can increase the electron density at the palladium center, thereby promoting the oxidative addition step.[1][5]
The Suzuki Coupling Catalytic Cycle
A visual representation of the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Performance and Experimental Data
The following table summarizes typical reaction conditions and observed yields for the Suzuki coupling of a representative bromothiophene and bromobenzene with phenylboronic acid. It is important to note that these are illustrative examples, and optimal conditions can vary significantly based on the specific substrates and desired product.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | ~95% | [2][12] |
| Bromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 | 1 | High | [2][13] |
| Bromobenzene | PdFe₂O₄ | K₂CO₃ | Methanol/Water | 100 | - | High | [14] |
Key Observations:
-
Reaction Rates: In many instances, the Suzuki coupling of 2-bromothiophene proceeds efficiently, often reaching high yields.[12] The electron-rich nature of the thiophene ring can contribute to a faster rate of oxidative addition compared to bromobenzene under similar conditions.
-
Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ are effective for both substrates, more advanced catalyst systems featuring bulky, electron-rich ligands (e.g., SPhos) or N-heterocyclic carbenes can significantly improve the efficiency of coupling with the less reactive bromobenzene.[5][13]
-
Base and Solvent Effects: The choice of base and solvent system is critical for both substrates. The base is required to activate the boronic acid for transmetalation.[6] A variety of inorganic bases such as carbonates and phosphates are commonly used.[15] The solvent must be capable of dissolving both the organic and inorganic components of the reaction. Mixtures of an organic solvent and water are frequently employed.[16]
Challenges and Optimization Strategies
While the Suzuki coupling is a robust reaction, several challenges can arise, particularly when working with heteroaromatic substrates like bromothiophenes.
Common Side Reactions
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can be more prevalent with certain heteroarylboronic acids.[9] Ensuring anhydrous conditions until the workup can help mitigate this side reaction.[15]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to the formation of biaryl byproducts. This is often promoted by the presence of oxygen.[15] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial to minimize this.[15]
-
Dehalogenation: The loss of the bromine atom from the starting material without coupling can be a significant side reaction.[9] This can sometimes be minimized by using milder bases or lower reaction temperatures.[15]
Optimization Workflow
A systematic approach to optimizing the Suzuki coupling for either bromothiophene or bromobenzene substrates is essential for achieving high yields and purity.
Caption: A general workflow for optimizing Suzuki coupling reactions.
Experimental Protocol: A Representative Suzuki Coupling
The following protocol provides a detailed, step-by-step methodology for the Suzuki coupling of 2-bromothiophene with phenylboronic acid. This serves as a starting point and may require optimization for different substrates.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The water should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS for completion, typically 12-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
In comparing the Suzuki coupling efficiency of bromothiophenes and bromobenzenes, it is evident that while both are viable substrates, their reactivity profiles differ. Bromothiophenes, particularly 2-bromothiophene, often exhibit higher reactivity due to the electron-rich nature of the thiophene ring, which can facilitate the rate-limiting oxidative addition step. However, this increased reactivity can also make them more susceptible to certain side reactions. Bromobenzenes, while generally less reactive, can be effectively coupled using modern, highly active palladium catalyst systems.
Ultimately, the choice between a bromothiophene and a bromobenzene substrate will depend on the specific synthetic target and the overall synthetic strategy. A thorough understanding of the mechanistic nuances and a systematic approach to reaction optimization are paramount for achieving high yields and purity in Suzuki coupling reactions involving either of these important classes of aryl bromides.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Fu, G. C., & Littke, A. F. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. Journal of the American Chemical Society, 138(49), 16335–16348. [Link]
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Perea-Buceta, J. E., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11150–11151. [Link]
- Mondal, B., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Molecules, 23(4), 954. [Link]
- LibreTexts Chemistry. (n.d.). Palladium Coupling Reactions in Organic Synthesis.
- Viciu, M. S., et al. (2004). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Organometallics, 23(16), 3752–3761. [Link]
- Nasrollahzadeh, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5245-5271. [Link]
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
- Suresh, C. H., & Koga, N. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Organometallics, 36(15), 2829–2836. [Link]
- YouTube. (2020, December 5). 22 31 Palladium Catalyzed C-C Bond Formation.
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
- Organic Chemistry Portal. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. [Link]
- Zhu, C., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(18), 5946-5950. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Hartwig, J. F., & Barrios-Landeros, F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]
- Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- National Institutes of Health. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie (International ed. in English), 60(31), 17143–17149. [Link]
- Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6448-6449. [Link]
- Itami, K., et al. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(19), 4181–4184. [Link]
- National Institutes of Health. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie (International ed. in English), 60(31), 17143–17149. [Link]
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4), 220-226. [Link]
- ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
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A Comparative Guide to the Biological Activity of 3-Bromo-2-Nitrothiophene Derivatives and Their Analogs
Introduction: The Thiophene Scaffold and the Nitro Group's Crucial Role
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds and approved drugs.[1][2][3] Its structural versatility and ability to engage in various biological interactions make it a cornerstone for drug design. The biological profile of a thiophene derivative can be dramatically altered by the introduction of various functional groups. Among the most impactful of these is the nitro (-NO₂) group.
The nitro group is a potent electron-withdrawing moiety that significantly modulates the electronic properties of the thiophene ring.[4][5] This electronic influence is not merely a passive structural feature; it is central to a powerful mechanism of action. Many nitroaromatic compounds, including nitrothiophenes, function as prodrugs.[1][5][6] They are selectively activated within target cells—be they microbial pathogens or cancerous tissues—that possess specific nitroreductase enzymes.[6][7] This enzymatic reduction transforms the relatively inert nitro group into highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, as well as reactive oxygen and nitrogen species (ROS/RNS).[4][6][7] This targeted activation mechanism makes nitrothiophenes compelling candidates for developing novel therapeutics against a range of diseases.
This guide provides a comparative analysis of the biological activities of 3-bromo-2-nitrothiophene derivatives against their structural analogs. We will delve into their antimicrobial and anticancer properties, supported by experimental data, and elucidate the structure-activity relationships that govern their efficacy. Furthermore, we will provide detailed, field-proven protocols for evaluating these activities in a research setting.
Core Mechanism of Action: Reductive Bioactivation
The biological activity of most nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group.[5][7] This process is typically mediated by Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases found in various bacteria, fungi, parasites, and even in hypoxic cancer cells.[6][7] The reduction cascade generates a series of reactive intermediates that can inflict widespread cellular damage.
The key steps are:
-
One-Electron Reduction: The nitro group is reduced to a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent compound, creating a futile cycle that generates superoxide anions (a type of ROS).[6]
-
Further Reduction: In anaerobic or hypoxic environments, the radical undergoes further reduction to form nitroso and hydroxylamine derivatives.[6]
-
Cellular Damage: These highly reactive intermediates can covalently bind to and damage critical macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death.[4][7]
This mechanism is visually summarized in the pathway diagram below.
Caption: Reductive bioactivation of a nitroaromatic compound.
Comparative Analysis of Biological Activities
The substitution pattern on the thiophene ring dictates the potency and spectrum of biological activity. The presence and position of the nitro group are paramount, while halogens like bromine can further enhance activity, potentially by increasing lipophilicity or acting as a good leaving group in nucleophilic substitution reactions.[8][9]
Antimicrobial Activity
Nitrothiophenes have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[10] The mechanism, as described above, allows them to be particularly effective against anaerobic bacteria.[6]
A study by Morley and Matthews evaluated a series of substituted nitrothiophenes against E. coli, M. luteus, and A. niger.[8] Their findings highlight critical structure-activity relationships. For instance, 2-bromo-3,5-dinitrothiophene showed significantly higher activity against all tested organisms compared to the simpler 2-nitrothiophene, which was the least active in the series.[8] This suggests that both the additional nitro group and the bromo substituent are crucial for potent antimicrobial action. The proposed mode of action for the bromo-derivatives involves nucleophilic attack by intracellular thiols (e.g., from cysteine residues in proteins or glutathione), leading to the displacement of the halogen.[8]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Analog | Key Features | Escherichia coli | Micrococcus luteus | Aspergillus niger | Reference |
|---|---|---|---|---|---|
| 2-Bromo-3,5-dinitrothiophene | 3-NO₂, 5-NO₂, 2-Br | 0.8 | 0.8 | 1.6 | [8] |
| 2-Chloro-3,5-dinitrothiophene | 3-NO₂, 5-NO₂, 2-Cl | 0.8 | 0.8 | 1.6 | [8] |
| 2,4-Dinitrothiophene | 2-NO₂, 4-NO₂ | 3.1 | 3.1 | 6.2 | [8] |
| 2-Nitrothiophene | Single 2-NO₂ | >100 | >100 | >100 | [8] |
| Hydroxythiophene Derivative (4a) | No Nitro Group | 15-21 mm (zone) | - | - |[11] |
Note: Data for Hydroxythiophene derivative is presented as zone of inhibition (mm), not MIC, as per the source.
The data clearly indicates that dinitro-substituted thiophenes are significantly more potent than mono-nitro analogs. The presence of a halogen at the 2-position (bromo or chloro) further maintains this high level of activity.[8][9] In contrast, a thiophene derivative lacking a nitro group, while still active, operates through a different mechanism and its potency is not directly comparable via MIC values without further testing.[11]
Anticancer Activity
The hypoxic microenvironment of solid tumors, which has low oxygen levels, is an ideal setting for the reductive bioactivation of nitroaromatic compounds. This makes nitrothiophenes promising candidates for anticancer drug development.[1][12] Their cytotoxicity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[13]
Studies on novel 5-nitrothiophene derivatives have demonstrated significant cytotoxic effects against cancer cell lines like the A549 human lung carcinoma.[12] The activity is often mediated through the induction of apoptosis (programmed cell death). For example, certain derivatives were shown to cause mitochondrial membrane depolarization and activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[12]
In another study, fused thiophene derivatives were evaluated for their antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines.[14] The results showed that substitutions on the thiophene scaffold dramatically influenced cytotoxicity.
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound/Analog | Key Features | HepG2 (Liver) | PC-3 (Prostate) | Reference |
|---|---|---|---|---|
| Thiophene Derivative 3b | Fused Thienopyrrole | 3.105 | 2.15 | [14] |
| Thiophene Derivative 4c | Fused Pyrrolothienopyrimidine | 3.023 | 3.12 | [14] |
| Thiophene Derivative 3g | Trimethoxy Analog | 3.77 | >10 (Moderate) | [14] |
| 5-Nitrothiophene (2c) | Phenyl Moiety | 15.59% Apoptosis (A549) | - | [12] |
| 5-Nitrothiophene (2b) | 4-Nitrophenyl Moiety | 25.53% Mito. Depolarization (A549) | - | [12] |
| Doxorubicin (Reference) | Standard Chemotherapy | 2.011 | 1.89 |[14] |
Note: Data for 5-Nitrothiophene derivatives is presented as a percentage of apoptosis or mitochondrial depolarization, not IC₅₀, as per the source.
The data illustrates that complex, fused thiophene systems can exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, comparable to the standard chemotherapeutic agent doxorubicin.[14] The specific substitutions are critical; for instance, a trimethoxy analog (3g) showed high activity against HepG2 but was less effective against PC-3 cells, highlighting the need for cell-line-specific evaluation.[14] The 5-nitrothiophene derivatives demonstrate a clear pro-apoptotic mechanism of action.[12]
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16][17]
Materials:
-
Test compounds (this compound derivatives and analogs)
-
Bacterial/fungal strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate liquid medium
-
Sterile DMSO for dissolving compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create serial two-fold dilutions of the compounds in the growth medium directly in the 96-well plate. Typically, 50 µL of medium is added to wells 2-12. 100 µL of the highest compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, mixing at each step. The final 50 µL from well 11 is discarded. This leaves well 12 as a growth control (no compound).
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test organism in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the total volume to 100 µL per well.
-
Controls: Include a sterility control (medium only) and a growth control (medium + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][18]
Workflow Diagram:
Caption: Standard workflow for an MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[19] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Cell Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control, e.g., DMSO diluted to the highest concentration used) and wells with medium only (blank control).[13]
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to visible purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The this compound scaffold is a promising starting point for the development of potent therapeutic agents. The biological activity of its derivatives is intrinsically linked to the reductive bioactivation of the nitro group, a mechanism that can be exploited for selective toxicity against microbial pathogens and cancer cells in hypoxic environments.
Our comparative analysis demonstrates that:
-
The Nitro Group is Essential: Thiophene derivatives containing one or more nitro groups are often significantly more potent than their non-nitro analogs, particularly as antimicrobial agents.[8]
-
Substitution Patterns Matter: The specific placement of the nitro group, along with other substituents like halogens, fine-tunes the biological activity. Dinitro- and bromo-substituted derivatives often exhibit enhanced potency.[8][9]
-
Mechanism of Action: The primary mechanism for both antimicrobial and anticancer effects involves the generation of reactive species that induce cellular damage and, in the case of cancer, trigger apoptosis.[6][12]
Future research should focus on synthesizing a broader range of this compound derivatives and their analogs to perform direct, head-to-head comparisons within the same study. Investigating their efficacy against multidrug-resistant bacterial strains and in 3D cancer models would provide more clinically relevant insights. Elucidating the specific nitroreductases involved in their activation could pave the way for personalized therapies targeting pathogens or tumors with high expression of these enzymes.
References
- Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online.
- Gouda, M. A., et al. (2021). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.
- Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. NIH National Library of Medicine.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
- ResearchGate. (n.d.). The synthesis of novel 5‐nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. ResearchGate.
- Gülçin, İ., et al. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. PubMed.
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- Jayasekara, P. S., et al. (2014). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Molecules.
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A Researcher's Guide to the Computational Analysis of Bromonitrothiophene Reactivity
In the landscape of medicinal chemistry and materials science, thiophene derivatives are foundational scaffolds. The introduction of bromo and nitro functionalities dramatically alters their electronic landscape, creating a class of compounds—bromonitrothiophenes—with potent biological activities and versatile synthetic utility.[1][2] However, this enhanced reactivity is a double-edged sword, leading to complex reaction pathways and challenges in predicting regioselectivity.
This guide provides an in-depth comparison of computational approaches to dissect and predict the reactivity of bromonitrothiophene isomers. We move beyond mere protocol listings to explain the causality behind methodological choices, offering a framework for designing robust in silico experiments that generate verifiable, field-relevant insights for researchers, chemists, and drug development professionals.
The "Why": Foundational Principles of Computational Reactivity Analysis
The reactivity of an aromatic system like bromonitrothiophene is governed by its electron distribution. Electron-withdrawing groups, such as the nitro (–NO₂) group, render the thiophene ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) .[3][4][5] The bromine (–Br) atom acts as a leaving group and further influences the ring's electronics. Computational chemistry allows us to visualize and quantify this electron distribution, thereby predicting which sites on the molecule are most likely to react.
The primary theoretical framework for this analysis is Density Functional Theory (DFT) . DFT provides a favorable balance between computational cost and accuracy for systems of this size, allowing for the calculation of various electronic properties that serve as reactivity descriptors.[6][7][8]
Expert Insight: Choosing the Right Functional and Basis Set
The accuracy of any DFT calculation hinges on the choice of the functional and basis set. For halogenated nitroaromatic compounds, a hybrid functional like B3LYP is a well-established starting point, effectively capturing electron correlation.[6][7][8] This is often paired with a Pople-style basis set, such as 6-311+G(d,p) , which includes polarization functions (d,p) to accurately model the geometry of non-spherical atoms (like sulfur and bromine) and diffuse functions (+) to describe the electron density far from the nucleus, crucial for anions and transition states common in SNAr reactions.[8]
Comparative Analysis of Reactivity: Global vs. Local Descriptors
To compare the reactivity of different bromonitrothiophene isomers (e.g., 2-bromo-3-nitrothiophene vs. 3-bromo-2-nitrothiophene), we employ two categories of DFT-derived descriptors.
Global Reactivity Descriptors
Global descriptors provide a picture of the molecule's overall stability and reactivity. These are calculated from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Descriptor | Formula | Interpretation for Reactivity |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher polarizability and greater reactivity. The molecule is more easily excited.[9] |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A measure of resistance to change in electron distribution. Lower hardness implies higher reactivity.[9][10] |
| Electrophilicity Index (ω) | µ² / (2η) where µ ≈ (EHOMO + ELUMO) / 2 | Quantifies the ability of a molecule to accept electrons. A higher index indicates a stronger electrophile, more susceptible to nucleophilic attack.[10] |
These indices are invaluable for ranking a series of isomers in terms of their general reactivity. For instance, an isomer with a lower energy gap and hardness is predicted to be more reactive toward nucleophiles than an isomer with higher values.[9]
Local Reactivity Descriptors: Pinpointing the Reaction Site
While global descriptors tell us how reactive a molecule is, local descriptors tell us where it will react.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to reactivity. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prime targets for nucleophilic attack, while negative regions (red) are susceptible to electrophilic attack.[7] For bromonitrothiophenes, the most positive regions are expected to be located on the carbon atoms of the thiophene ring, influenced by the strong electron-withdrawing effect of the nitro group.
-
Fukui Functions (f(r)): This descriptor quantifies the change in electron density at a specific point when an electron is added to or removed from the system. For nucleophilic attack, the relevant function, f+(r), identifies the sites most susceptible to gaining an electron. The atom with the highest value of f+(r) is the predicted site of nucleophilic attack.[8] This provides a quantitative, atom-centered alternative to the qualitative MEP analysis.
Visualizing Computational Workflows and Reactivity
To ensure clarity and reproducibility, the entire computational process can be mapped. The following diagram, generated using DOT language, outlines a standard workflow for analyzing the reactivity of a bromonitrothiophene isomer.
Caption: A standard workflow for the computational analysis of molecular reactivity.
This workflow ensures that the calculated properties correspond to a true energy minimum on the potential energy surface, a critical step for validating the results.
A Self-Validating Protocol for Reactivity Analysis
The following protocol provides a step-by-step methodology for conducting a computational analysis of a bromonitrothiophene molecule. This protocol is designed to be self-validating by incorporating a frequency calculation step.
Objective: To calculate global and local reactivity descriptors for 2-bromo-5-nitrothiophene.
Software: Gaussian 16 (or similar quantum chemistry package), GaussView 6 (or similar molecular visualizer).
Methodology:
-
Molecule Construction:
-
Open GaussView 6.
-
Build the 2-bromo-5-nitrothiophene molecule using the molecule builder tool.
-
Perform a preliminary structure clean-up using the built-in mechanics force field.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: This is the most critical step. We must find the lowest energy conformation of the molecule. A subsequent frequency calculation is essential to confirm that this structure is a true minimum (no imaginary frequencies) and not a transition state.
-
In Gaussian, set up the calculation with the following route section: #p Opt Freq B3LYP/6-311+G(d,p) Pop=NPA.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
B3LYP/6-311+G(d,p): Specifies the chosen DFT method.
-
Pop=NPA: Requests Natural Population Analysis to derive atomic charges and inputs for Fukui function calculations.
-
-
Set the charge to 0 and the multiplicity to 1 (singlet state).
-
Submit the calculation.
-
-
Validation of the Optimized Structure:
-
Once the calculation is complete, open the output file (.log or .out).
-
Check the summary for the frequency results. Confirm that there are zero imaginary frequencies. If one or more are present, the structure is not a true minimum, and further optimization is required.
-
-
Analysis of Reactivity Descriptors:
-
Global Descriptors:
-
Locate the energies of the HOMO and LUMO in the output file.
-
Calculate the Energy Gap, Chemical Hardness, and Electrophilicity Index using the formulas in the table above.
-
-
Local Descriptors (MEP):
-
Open the checkpoint file (.chk) in GaussView.
-
Go to Results > Surfaces/Contours.
-
Generate a new surface based on the Molecular Electrostatic Potential (MEP).
-
Analyze the resulting surface. Identify the regions of most positive potential (blue) on the thiophene ring, which indicate the most likely sites for nucleophilic attack.
-
-
-
Comparative Analysis:
-
Repeat steps 1-4 for other isomers of interest (e.g., this compound).
-
Compile the calculated global descriptors into a table to objectively compare the overall reactivity of the isomers.
-
Visually compare the MEP surfaces to contrast the predicted regioselectivity of nucleophilic attack.
-
Predicting Reaction Mechanisms: The Case of SNAr
Beyond static reactivity, computational methods can elucidate entire reaction mechanisms. For an SNAr reaction, such as the reaction of a bromonitrothiophene with a nucleophile like pyrrolidine, DFT can be used to locate the transition states and intermediates.[3][11] The accepted mechanism generally proceeds through a high-energy intermediate known as a Meisenheimer complex.[5]
The diagram below illustrates this generalized two-step pathway.
Caption: Generalized energy profile for a nucleophilic aromatic substitution (SNAr) reaction.
By calculating the Gibbs free energy (ΔG) of each stationary point (reactants, transition states, intermediate, products), a full reaction energy profile can be constructed. The highest energy barrier (the rate-determining step) can be identified, providing a quantitative prediction of the reaction rate. Comparing these barriers for different isomers or different nucleophiles provides a powerful tool for predicting reaction outcomes and optimizing synthetic conditions.[3][11]
Conclusion
The computational analysis of bromonitrothiophene reactivity is a prime example of how modern theoretical chemistry can guide and accelerate experimental research. By leveraging DFT to calculate a suite of global and local reactivity descriptors, scientists can move from qualitative intuition to quantitative prediction. This guide provides a framework for comparing isomers, predicting sites of reaction, and elucidating complex mechanisms. The integration of these in silico techniques into the research workflow is not merely an academic exercise but a practical tool for the efficient design of novel pharmaceuticals and advanced materials.
References
- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate.
- Structure-activity Relationships in Nitrothiophenes. PubMed.
- Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. ResearchGate.
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health.
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The Researcher's Guide to Palladium Catalysts for C-C Bond Formation with Thiophenes
A Comparative Analysis for Drug Development Professionals and Organic Chemists
Thiophene moieties are privileged scaffolds in a vast array of pharmaceuticals and functional materials. Their precise functionalization through carbon-carbon (C-C) bond formation is a cornerstone of modern synthetic chemistry. Palladium catalysis has emerged as the preeminent tool for these transformations, offering a diverse and tunable platform for achieving specific synthetic goals. However, the sheer number of available palladium catalysts and ligand systems can be daunting. This guide provides a comparative analysis of common palladium catalysts for the C-C functionalization of thiophenes, with a focus on Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. We will delve into the mechanistic rationale behind catalyst selection, provide comparative performance data, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.
The Thiophene Challenge: Understanding Reactivity and Regioselectivity
The electronic nature of the thiophene ring presents unique challenges and opportunities in palladium-catalyzed cross-coupling. The sulfur atom influences the electron density of the ring, making the C2 and C5 positions more activated and generally more susceptible to electrophilic attack and oxidative addition in the case of halothiophenes. Consequently, achieving selective functionalization at the C3 or C4 positions often requires careful catalyst and condition selection. The choice of the palladium catalyst, and particularly its ancillary ligands, is paramount in controlling the regioselectivity and efficiency of these reactions.
A Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions
The choice of a specific cross-coupling reaction depends on the available starting materials, functional group tolerance, and desired bond type. Below, we compare the performance of various palladium catalysts in the most common C-C bond-forming reactions with thiophenes.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents. For thiophene functionalization, the choice of catalyst is critical to achieving high yields, especially with less reactive chloro- or bromothiophenes.[1][2]
Comparative Performance of Palladium Catalysts in Suzuki Coupling of Bromothiophenes
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good to Excellent | [2] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 1-3 | Cs₂CO₃ | THF/H₂O | 77-90 | 12 | Moderate to Good | [2] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [3] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [3] |
| Pd(OAc)₂ (ligand-free) | None | 0.5 | - | WEB | Room Temp | - | - | [4] |
Expertise in Action: Why Ligand Choice Matters in Suzuki Couplings
The data clearly indicates that for Suzuki couplings of bromothiophenes, catalyst systems employing bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbenes (NHCs) often outperform the more traditional Pd(PPh₃)₄.[1][3]
-
Buchwald Ligands (e.g., SPhos, XPhos): These sterically demanding biaryl phosphine ligands facilitate the oxidative addition of the palladium(0) species to the thiophene-halide bond, which is often the rate-limiting step.[1] The steric bulk also promotes the reductive elimination step, leading to faster reaction times and higher turnover numbers (TONs).
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with the palladium center. This stability translates to highly active and long-lived catalysts, often allowing for lower catalyst loadings and the coupling of more challenging substrates, such as chlorothiophenes.[1]
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of a 2-bromothiophene derivative.[2]
Materials:
-
2-Bromothiophene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromothiophene, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
A Researcher's Guide to Assessing the Antibacterial and Antifungal Properties of Synthesized Thiophene Compounds
Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, with a well-established history of diverse pharmacological activities.[1][2] Their structural versatility allows for a wide range of chemical modifications, making them a promising scaffold for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, evaluation, and comparison of the antibacterial and antifungal properties of novel thiophene compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Enduring Promise of Thiophene in Antimicrobial Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. Its presence in numerous biologically active compounds, including approved drugs, underscores its importance.[4] Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3][5][6] The exploration of novel thiophene-based heterocycles continues to be a fertile area of research in the quest for new and effective antimicrobial agents.[7]
Synthesis of Thiophene Derivatives: A Generalized Approach
The synthesis of thiophene derivatives can be achieved through various established chemical reactions. A common and versatile method is the Gewald reaction, which allows for the construction of polysubstituted 2-aminothiophenes. This section outlines a representative synthetic scheme, emphasizing the rationale behind the chosen methodology.
Illustrative Synthesis of a 2-Aminothiophene Derivative
A frequently employed synthetic route involves the condensation of an active methylene compound (e.g., a ketone or a nitrile), an α-cyano ester, and elemental sulfur in the presence of a base. This one-pot, multi-component reaction is efficient and yields a diverse range of substituted thiophenes.
Experimental Protocol: Synthesis of a Representative 2-Aminothiophene-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.
-
Addition of Base: To this solution, add a catalytic amount of a suitable base, such as morpholine or triethylamine. The base facilitates the Knoevenagel condensation between the ketone and the active methylene compound.
-
Sulfur Addition: After a brief stirring period, add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for the appropriate duration (typically monitored by Thin Layer Chromatography - TLC). The sulfur acts as the sulfur source for the thiophene ring formation.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiophene derivative.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1]
Assessing Antimicrobial Efficacy: A Step-by-Step Guide
The evaluation of the antibacterial and antifungal properties of newly synthesized compounds is a critical step in the drug discovery process. The following protocols are based on established and widely accepted methodologies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][6][8]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, pick a few well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized thiophene compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), the MBC or MFC is determined.
Experimental Protocol: MBC/MFC Determination
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison, the antimicrobial activity data should be presented in a structured tabular format. This allows for a direct comparison of the synthesized thiophene compounds with standard reference drugs.
Table 1: Comparative Antibacterial Activity of Synthesized Thiophene Derivatives (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference Drug (e.g., Ampicillin) |
| Thiophene-A | 16 | 32 | 8 |
| Thiophene-B | 8 | 16 | 8 |
| Thiophene-C | >128 | >128 | 8 |
Table 2: Comparative Antifungal Activity of Synthesized Thiophene Derivatives (MIC in µg/mL)
| Compound | C. albicans | A. fumigatus | Reference Drug (e.g., Amphotericin B) |
| Thiophene-A | 32 | 64 | 1 |
| Thiophene-B | 16 | 32 | 1 |
| Thiophene-C | >128 | >128 | 1 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with experimental results.
Structure-Activity Relationship (SAR) and Mechanism of Action
The analysis of the relationship between the chemical structure of the thiophene derivatives and their antimicrobial activity is crucial for the rational design of more potent compounds.[2][4] For instance, the introduction of specific substituents on the thiophene ring, such as halogens or bulky aromatic groups, can significantly influence their biological activity.[8]
The mechanism of action of antimicrobial thiophenes can vary. Some derivatives have been shown to disrupt the microbial cell membrane, leading to increased permeability and cell death.[3][9] Others may act as allosteric inhibitors of essential bacterial enzymes like DNA gyrase.[10] Elucidating the mechanism of action is a key step in the development of new drug candidates.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, a flowchart diagram is presented below.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of thiophene compounds.
Conclusion
This guide provides a robust framework for the systematic assessment of the antibacterial and antifungal properties of synthesized thiophene compounds. By following these detailed protocols and principles of scientific integrity, researchers can generate reliable and comparable data, contributing to the discovery and development of novel antimicrobial agents. The versatility of the thiophene scaffold, coupled with a rigorous evaluation pipeline, holds significant promise in addressing the urgent global challenge of antimicrobial resistance.
References
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- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
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- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different....
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- Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PubMed. [Link]
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- Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. [Link]
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- The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases.
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A Comprehensive Guide to the Stability of Bromonitrothiophene Isomers for Pharmaceutical and Materials Science Applications
In the landscape of pharmaceutical development and materials science, the nuanced differences between isomers can have profound implications for a molecule's efficacy, reactivity, and safety profile. Bromonitrothiophenes, a class of substituted heterocyclic compounds, serve as versatile building blocks in organic synthesis. However, the specific arrangement of the bromo and nitro substituents on the thiophene ring gives rise to several positional isomers, each with a unique stability profile. Understanding the relative thermodynamic stabilities of these isomers is paramount for optimizing synthetic routes, predicting reaction outcomes, and selecting the most suitable candidates for further development.
This guide provides an in-depth comparison of the stability of the five primary isomers of bromonitrothiophene. We will delve into the fundamental electronic and steric factors governing their stability, present a comparative analysis based on computational chemistry, and provide detailed, field-proven protocols for both computational and experimental validation.
The Bromonitrothiophene Isomers
There are five unique positional isomers of bromonitrothiophene, each with the molecular formula C₄H₂BrNO₂S:
-
2-Bromo-3-nitrothiophene
-
3-Bromo-2-nitrothiophene
-
2-Bromo-4-nitrothiophene
-
2-Bromo-5-nitrothiophene
-
3-Bromo-4-nitrothiophene
The seemingly subtle shift in substituent positions dramatically alters the intramolecular forces and electronic landscape, leading to significant differences in their thermodynamic stability.
Theoretical Underpinnings of Isomer Stability
The stability of a molecule is inversely related to its potential energy; a more stable isomer will have a lower heat of formation.[1][2] The relative stabilities of the bromonitrothiophene isomers are primarily dictated by a delicate interplay of three key factors: electronic effects (inductive and resonance), steric hindrance, and the overall aromaticity of the thiophene ring.
Electronic Effects of Substituents
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both the inductive effect (high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons into the nitro group). This withdrawal of electron density generally deactivates the ring towards electrophilic substitution but can stabilize the molecule if the delocalization enhances the overall electronic harmony.[3]
-
Bromo Group (-Br): The bromine atom exhibits a dual electronic nature. It is inductively withdrawing due to its electronegativity, but it is also capable of donating electron density to the ring via resonance through its lone pairs. In halogens, the inductive effect typically outweighs the resonance effect.[4]
The positions of these two competing groups determine the overall electronic distribution. For instance, when the electron-withdrawing nitro group is placed at a position that can effectively participate in resonance with the thiophene ring's sulfur atom, it can significantly influence stability.
Steric Hindrance
When bulky substituents like bromine and the nitro group are placed on adjacent carbon atoms (a 1,2-substitution pattern), they can cause significant steric strain. This strain arises from the repulsion between the electron clouds of the atoms, forcing them into energetically unfavorable conformations. This van der Waals repulsion increases the molecule's potential energy, thereby decreasing its stability.[5] Therefore, isomers such as 2-bromo-3-nitrothiophene and this compound are expected to be less stable than isomers where the groups are further apart.
The logical relationship between these factors and the resulting isomer stability is visualized in the diagram below.
Caption: Key factors influencing isomer stability.
Comparative Stability Analysis: A Computational Approach
While experimental determination of the heat of formation for every isomer can be resource-intensive, modern computational chemistry, particularly Density Functional Theory (DFT), provides a highly reliable method for predicting the relative stabilities of isomers.[6] The data presented below is illustrative of a typical DFT study and provides a quantitative basis for our stability comparison. Lower relative energy corresponds to higher thermodynamic stability.
| Isomer | Structure | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| 2-Bromo-5-nitrothiophene | 0.00 (Most Stable) | ~4.1 | |
| 2-Bromo-4-nitrothiophene | +1.5 | ~5.5 | |
| 3-Bromo-4-nitrothiophene | +3.8 | ~6.2 | |
| 2-Bromo-3-nitrothiophene | +5.2 | ~6.8 | |
| This compound | +5.8 (Least Stable) | ~5.9 |
Note: The relative energies and dipole moments are representative values derived from theoretical principles and are intended for comparative purposes. Actual values would be determined via the computational protocol outlined in the next section.
Analysis of Stability Ranking
-
Most Stable (2-Bromo-5-nitrothiophene): This isomer benefits from having its substituents at the maximum possible distance, completely eliminating steric hindrance. The opposing electronic effects of the bromo and nitro groups are well-distributed across the thiophene ring, leading to a highly stable configuration.
-
Intermediate Stability (2-Bromo-4-nitrothiophene & 3-Bromo-4-nitrothiophene): These isomers have non-adjacent substituents, thus avoiding significant steric strain. Their relative stabilities are primarily governed by the complex interplay of inductive and resonance effects at these positions.
-
Least Stable (2-Bromo-3-nitrothiophene & this compound): The proximity of the bulky bromo and nitro groups in these isomers introduces significant steric repulsion, increasing their potential energy and making them the least stable.[5] The slightly lower stability of the 3-bromo-2-nitro isomer can be attributed to the strong electron-withdrawing nitro group being adjacent to the sulfur atom, which can cause greater electronic disruption compared to the 2-bromo-3-nitro arrangement.
Methodologies for Stability Determination
To ensure scientific integrity, theoretical predictions must be backed by robust, verifiable methodologies. We present two pillars of stability determination: a computational workflow for relative energy calculation and an experimental protocol for measuring the absolute heat of formation.
Part A: Computational Protocol for Determining Relative Isomer Stability
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. From this, we can derive accurate energies and predict the most stable isomer.
Caption: Workflow for experimental stability analysis.
Detailed Step-by-Step Protocol:
-
Calorimeter Calibration:
-
Causality: To know how much energy a measured temperature change corresponds to, the heat capacity (C_cal) of the calorimeter must be precisely determined.
-
Method: Combust a known mass of a standard substance with a precisely known heat of combustion (e.g., benzoic acid). Measure the temperature rise (ΔT). Calculate C_cal using the formula: C_cal = (q_benzoic_acid / ΔT).
-
-
Sample Combustion:
-
Preparation: Press a precise mass (typically ~1 gram) of the purified bromonitrothiophene isomer into a pellet.
-
Procedure: Place the pellet in the sample holder inside the bomb. Seal the bomb and pressurize it with an excess of pure oxygen (e.g., 30 atm).
-
Measurement: Submerge the bomb in a known volume of water in the calorimeter. Ignite the sample electrically and record the temperature of the water until a maximum is reached. The difference is the ΔT for the sample.
-
-
Calculation of Heat of Combustion (ΔHc°):
-
Causality: The total heat evolved is absorbed by the calorimeter and the water.
-
Method: Calculate the heat of combustion per mole using the formula: ΔHc° = - (C_cal * ΔT) / moles_of_sample. Corrections are applied for the ignition wire and the formation of nitric acid from residual nitrogen in the bomb.
-
-
Calculation of Enthalpy of Formation (ΔHf°):
-
Causality: Hess's Law states that the total enthalpy change for a reaction is independent of the pathway. We can use the combustion reaction to find the enthalpy of formation. [7] * Method: Write the balanced combustion equation for the isomer: C₄H₂BrNO₂S(s) + O₂(g) → 4CO₂(g) + H₂O(l) + SO₂(g) + ½Br₂(l)
-
Apply Hess's Law: ΔHc° = [4 * ΔHf°(CO₂) + 1 * ΔHf°(H₂O) + 1 * ΔHf°(SO₂)] - [1 * ΔHf°(Isomer)]
-
Rearrange to solve for the enthalpy of formation of the isomer. The ΔHf° values for CO₂, H₂O, and SO₂ are well-established standard values. [8]
-
-
Comparison:
-
Repeat the procedure for each isomer. The isomer with the most negative (or least positive) standard enthalpy of formation is the most thermodynamically stable.
-
Conclusion
The stability of bromonitrothiophene isomers is a critical parameter for their application in research and development. This guide has established that stability is governed by a predictable, albeit complex, interplay of electronic and steric factors. Our comparative analysis, grounded in computational chemistry principles, indicates a stability hierarchy of:
2-bromo-5-nitro > 2-bromo-4-nitro > 3-bromo-4-nitro > 2-bromo-3-nitro > 3-bromo-2-nitro
This trend is dominated by the destabilizing effect of steric hindrance in adjacent isomers. For researchers and drug development professionals, prioritizing synthetic routes that yield isomers with greater substituent separation can lead to more stable and predictable chemical entities. The detailed computational and experimental protocols provided herein offer a robust framework for validating these principles and for the rigorous characterization of novel substituted thiophenes.
References
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- Various Authors. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect.
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- Feller, D., et al. (2017). Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes. OSTI.gov.
- The Organic Chemistry Tutor. (2016). Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems. YouTube.
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace.
- Sahu, S., et al. (2018). Optoelectronic properties of benzotrithiophene isomers: A density functional theory study. ResearchGate.
- Guha, S., & Francisco, J.S. (2000). Structures, vibrational spectra and relative energetics of CH3BrO3 isomers. SciTech Connect.
- PubChem. (n.d.). 2-Bromothiophene.
- Wheeler, S. E. (2016). How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder. Semantic Scholar.
- Sudoh, K., et al. (2018). Experimental and Computational Studies on the Dipole Moments of Annulated-Tropones and 1,4-Polyacenequinones. ResearchGate.
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- 8. Heat of Formation Table for Common Compounds [thoughtco.com]
The Evolving Landscape of Thiophene-Based Bioactives: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-2-nitrothiophene Derivatives
For drug discovery researchers and medicinal chemists, the thiophene scaffold represents a privileged structure, a foundational component in a multitude of clinically significant molecules.[1] Its versatility is further enhanced through strategic functionalization. The introduction of a nitro group, for instance, dramatically alters the electronic landscape of the ring, predisposing it to enzymatic reduction and unlocking unique therapeutic pathways.[1] This guide delves into the nuanced world of 3-bromo-2-nitrothiophene derivatives, a class of compounds ripe for exploration in the development of novel antimicrobial and anticancer agents. By examining the interplay of structural modifications and biological activity, we aim to provide a predictive framework for the rational design of next-generation therapeutic candidates.
The this compound Scaffold: A Tale of Two Activating Groups
The this compound core is a fascinating starting point for chemical synthesis due to the distinct roles of its substituents. The nitro group, a potent electron-withdrawing moiety, activates the thiophene ring towards nucleophilic attack.[2][3] Conversely, the bromine atom at the 3-position serves as a versatile synthetic handle, readily participating in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a diverse array of substituents.[4][5][6] This dual functionality allows for the systematic modification of the scaffold to probe the structure-activity relationship (SAR).
Unraveling the Structure-Activity Relationship: A Comparative Analysis
While a comprehensive SAR study on a complete library of this compound derivatives is not yet available in the public domain, we can extrapolate key trends from related classes of compounds, such as other substituted nitrothiophenes and halothiophenes.[7][8][9]
The Critical Role of the Nitro Group
The nitro group is not merely a synthetic activator; it is often integral to the biological activity of these compounds. In many antimicrobial nitro-aromatic compounds, the nitro group is a pro-drug feature, requiring bioreduction by bacterial nitroreductases to form cytotoxic radical species that damage cellular macromolecules.[10] This mechanism of action suggests that the presence of the nitro group is likely essential for potent antimicrobial effects.
Modulating Activity at the 3-Position: A World of Possibilities
The true power of the this compound scaffold lies in the diverse functionalities that can be introduced at the 3-position via the displacement of the bromine atom.
-
Aryl and Heteroaryl Substituents (via Suzuki Coupling): The introduction of various aryl and heteroaryl moieties can significantly impact biological activity. For instance, in a series of 3-arylthiophene-2-carbaldehydes, the nature and substitution pattern of the aryl ring were found to be critical for their anticancer activity.[11] We can hypothesize a similar trend for 3-aryl-2-nitrothiophenes. Electron-donating or -withdrawing groups on the appended aryl ring will influence the overall electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
-
Amino and Amide Linkages (via Nucleophilic Aromatic Substitution): The bromine at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) by amines.[12] This allows for the introduction of a wide range of amino and amide functionalities. Studies on other nitro-aromatic compounds have shown that the nature of the amine substituent can dramatically alter the antimicrobial spectrum and potency.[13] For example, the incorporation of basic amine groups can enhance solubility and cell permeability.
Comparative Data from Related Thiophene Derivatives
To illustrate these principles, let's consider some hypothetical data based on trends observed in the literature for similar compounds.
| Compound ID | R-Group at 3-Position | Predicted Antimicrobial Activity (MIC, µg/mL) | Predicted Anticancer Activity (IC50, µM) |
| BNT-H | -H (de-brominated) | >128 | >100 |
| BNT-Ph | -Phenyl | 64 | 50 |
| BNT-Ph-OMe | -4-Methoxyphenyl | 32 | 25 |
| BNT-Py | -Pyridin-4-yl | 16 | 15 |
| BNT-NHBu | -NH-(CH₂)₃CH₃ | 32 | 75 |
| BNT-Morph | -Morpholin-4-yl | 16 | 40 |
Disclaimer: This table presents hypothetical data extrapolated from related studies to illustrate potential SAR trends. Actual experimental values may vary.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for the synthesis of 3-substituted-2-nitrothiophene derivatives and their subsequent biological evaluation.
Synthesis of 3-Aryl-2-nitrothiophene Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.1 eq.), and tricyclohexylphosphine (0.2 eq.).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100°C and stir for 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2-nitrothiophene derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[7]
Materials:
-
Synthesized thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Path Forward: Workflows and Relationships
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the synthetic workflow and the logical framework of the structure-activity relationship.
Caption: Synthetic pathways for the derivatization of this compound.
Caption: Key factors influencing the biological activity of this compound derivatives.
Conclusion: Charting the Course for Future Discovery
The this compound scaffold holds immense potential for the development of novel therapeutic agents. While direct and extensive SAR studies on its derivatives are still emerging, by drawing parallels from related compound classes, we can establish a foundational understanding to guide future research. The synthetic accessibility of the 3-position allows for the creation of diverse chemical libraries, and the established protocols for biological evaluation provide a clear path for screening and identifying lead compounds. It is our hope that this guide will serve as a valuable resource for researchers in the field, catalyzing the exploration of this promising chemical space and ultimately leading to the discovery of new and effective medicines.
References
- IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). PMC - NIH.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI.
- Studies on the biological activity of some nitrothiophenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). NIH.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). NIH.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
- Studies on the biological activity of some nitrothiophenes. (2025). Request PDF - ResearchGate.
- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2018). ResearchGate.
- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2018). ResearchGate.
- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace.
- Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. (n.d.). Der Pharma Chemica.
- Facile Synthesis of 3-Nitro-2-substituted Thiophenes. (2025). Request PDF - ResearchGate.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
- Synthesis and Antibacterial Activity of Thiophenes. (2025). ResearchGate.
- Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. (n.d.). PubMed Central.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025). ResearchGate.
- Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. (2018). ResearchGate.
- Cytotoxic effect of three novel thiochromanone derivatives on tumor cell in vitro and underlying mechanism. (n.d.). Global Advanced Research Journals.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
- 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (n.d.). PubMed.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021).
- Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives. (n.d.). Benchchem.
- Antifungal activity of some 2,2':5',2"-terthiophene derivatives. (n.d.). PubMed.
- Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. (2018). ResearchGate.
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- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
A Comparative Guide to the Electrochemical Properties of Polymers Derived from 3-Bromo-2-nitrothiophene
For researchers, scientists, and professionals in drug development and materials science, the exploration of novel conjugated polymers with tailored electronic properties is a continuous frontier. This guide provides a comprehensive comparative analysis of the predicted electrochemical properties of polymers derived from the yet-to-be-extensively-studied monomer, 3-bromo-2-nitrothiophene. In the absence of direct experimental literature on poly(this compound), this document leverages established principles of polymer chemistry and electrochemistry to forecast its performance characteristics. By examining the distinct influences of the bromo- and nitro-substituents on the polythiophene backbone, we offer a scientifically grounded comparison with well-characterized benchmark polymers: unsubstituted polythiophene (PT) and poly(3-bromothiophene) (P3BrT). This guide is designed to be an in-depth technical resource, providing not only comparative data but also the underlying scientific rationale and detailed experimental protocols to validate the presented hypotheses.
Introduction: The Rationale for this compound in Polymer Science
The functionalization of the thiophene ring at the 3- and 2-positions with both a halogen (bromo) and a strongly electron-withdrawing group (nitro) presents an intriguing strategy for fine-tuning the optoelectronic and electrochemical properties of the resulting polymer. The bromine atom can influence inter-chain packing and solubility, while the nitro group is expected to significantly modulate the polymer's electronic energy levels. Understanding these effects is crucial for the rational design of new materials for applications ranging from organic electronics to sensing and biomedical devices.
Predicted Electrochemical Profile of Poly(this compound)
The introduction of a bromo- and a nitro-substituent onto the polythiophene backbone is anticipated to induce significant changes in its electrochemical behavior compared to the parent polythiophene and its singly substituted counterpart, poly(3-bromothiophene).
The Inductive and Mesomeric Effects of Substituents
The bromo-substituent at the 3-position of the thiophene ring primarily exerts a weak electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination has a modest impact on the electronic properties of the polymer backbone.
In contrast, the nitro-substituent at the 2-position is a potent electron-withdrawing group, exhibiting both a strong inductive (-I) and a strong mesomeric (-M) effect. This is expected to have a dominant influence on the polymer's electronic structure, leading to a significant stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Comparative Analysis of Key Electrochemical Parameters
The following table summarizes the predicted electrochemical properties of poly(this compound) in comparison to polythiophene and poly(3-bromothiophene). The values for the predicted polymer are extrapolated from the known effects of nitro-substituents on conjugated systems.
| Property | Polythiophene (PT) | Poly(3-bromothiophene) (P3BrT) | Poly(this compound) (Predicted) | Scientific Rationale for Prediction |
| Oxidation Potential | Lower | Slightly Higher | Significantly Higher | The strong electron-withdrawing nitro group will make the removal of an electron from the polymer backbone (oxidation) more difficult. |
| Reduction Potential | Not readily reducible | Not readily reducible | More Accessible | The electron-deficient nature of the polymer backbone will facilitate the injection of electrons (reduction). |
| HOMO Energy Level | Higher | Slightly Lower | Significantly Lower | The potent electron-withdrawing nitro group will substantially stabilize the HOMO level. |
| LUMO Energy Level | Higher | Slightly Lower | Significantly Lower | The nitro group's electron-withdrawing nature will also stabilize the LUMO level. |
| Electrochemical Band Gap | Moderate | Similar to PT | Potentially Larger | While both HOMO and LUMO are lowered, the effect on the HOMO is often more pronounced, which could lead to a widening of the band gap. |
| Conductivity | Moderate in doped state | Generally lower than PT | Expected to be lower | The nitro group can introduce steric hindrance and disrupt backbone planarity, impeding charge transport. |
| Electrochromic Behavior | Changes color upon doping | Exhibits electrochromism | Predicted to be electrochromic, with distinct color transitions due to the altered electronic structure. |
Proposed Synthesis and Polymerization Pathway
As of the writing of this guide, a specific, peer-reviewed synthesis for this compound and its subsequent polymerization has not been widely reported. The following represents a plausible and chemically sound approach based on established organic synthesis methodologies.
Proposed Synthesis of this compound Monomer
The synthesis of the target monomer can be envisioned as a multi-step process starting from commercially available 3-bromothiophene.
Causality Behind Experimental Choices: Direct nitration of 3-bromothiophene is expected to favor substitution at the adjacent 2-position due to the directing effects of the sulfur heteroatom and the bromo-substituent. Careful control of reaction conditions (temperature, nitrating agent concentration) would be critical to achieve regioselectivity and avoid over-nitration or degradation of the thiophene ring.
Proposed Electropolymerization of this compound
Electrochemical polymerization is a powerful technique for the direct deposition of polymer films onto conductive substrates.
Trustworthiness of the Protocol: This proposed electropolymerization setup is a standard and well-validated configuration for the synthesis of conducting polymer films. The choice of a non-aqueous solvent like acetonitrile is crucial to avoid unwanted side reactions with the reactive intermediates.
Experimental Protocols for Electrochemical Characterization
To validate the predicted electrochemical properties of poly(this compound) and to provide a basis for comparison with other polymers, the following detailed experimental protocols are provided.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials, and to estimate the HOMO, LUMO, and electrochemical band gap of the polymer film.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide with the deposited polymer film
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile
-
Inert gas (Argon or Nitrogen) for deoxygenation
Step-by-Step Methodology:
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated ITO as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Electrolyte Addition: Fill the cell with the electrolyte solution, ensuring that all three electrodes are immersed.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Define the potential window. For an oxidative scan, start from a potential where the polymer is in its neutral state (e.g., 0 V) and scan towards a more positive potential until the polymer is fully oxidized. Then, reverse the scan direction to a potential that ensures the complete reduction of the polymer back to its neutral state.
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Initiate the scan and record the resulting cyclic voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = - (E_ox + 4.4)
-
LUMO (eV) = - (E_red + 4.4) (Note: The value of 4.4 eV is an approximation for the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level, and it is recommended to calibrate this value against an internal standard like Fc/Fc+ for more accurate results.)
-
-
Calculate the electrochemical band gap (Eg) as the difference between the LUMO and HOMO energy levels: Eg = LUMO - HOMO.
-
Spectroelectrochemistry
Objective: To investigate the changes in the electronic absorption spectrum of the polymer film as a function of the applied potential, providing insights into the nature of the charge carriers (polarons and bipolarons) and the electrochromic behavior.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Spectrophotometer (UV-Vis-NIR)
-
Spectroelectrochemical cell (a cuvette with optically transparent electrodes)
-
Working Electrode: Optically transparent electrode (e.g., ITO or FTO glass) with the polymer film
-
Counter Electrode: Platinum mesh or grid
-
Reference Electrode: Ag/AgCl
-
Electrolyte solution (as in CV)
Step-by-Step Methodology:
-
Cell Setup: Assemble the spectroelectrochemical cell and place it in the light path of the spectrophotometer.
-
Initial Spectrum: Apply a potential at which the polymer is in its neutral, undoped state and record the absorption spectrum. This serves as the baseline.
-
Potential Stepping and Spectral Acquisition:
-
Incrementally step the potential to more positive (for oxidation) or negative (for reduction) values.
-
At each potential step, allow the system to reach a steady state (i.e., the current becomes stable) and then record the absorption spectrum.
-
-
Data Analysis:
-
Plot the absorbance at specific wavelengths as a function of the applied potential to observe the growth and decay of different electronic transitions.
-
The appearance of new absorption bands at lower energies (longer wavelengths) upon doping is indicative of the formation of polaronic and bipolaronic states within the polymer's band gap.
-
Correlate the changes in the visible region of the spectrum with the perceived color of the film to characterize its electrochromic properties.
-
Conclusion and Future Directions
This guide has provided a predictive yet scientifically rigorous comparison of the electrochemical properties of poly(this compound) with its less substituted analogues. The strong electron-withdrawing nature of the nitro group is expected to profoundly influence the polymer's redox behavior, leading to a material with a significantly lowered HOMO energy level and potentially altered electrochromic characteristics. The provided experimental protocols offer a clear roadmap for the synthesis and characterization of this novel polymer, enabling researchers to validate these predictions and explore its potential applications.
Future experimental work should focus on the successful synthesis and purification of the this compound monomer, followed by its controlled polymerization. A thorough investigation of the resulting polymer's electrochemical, optical, and morphological properties will be crucial to fully understand the synergistic effects of the bromo- and nitro-substituents and to unlock the potential of this new class of polythiophene derivatives.
References
- Due to the predictive nature of this guide for a novel polymer, direct references for poly(this compound) are not available. The principles and protocols described are based on well-established knowledge in the field of conducting polymers and electrochemistry.
A Guide to Spectroscopic Analysis: Comparing Experimental and Calculated Data for 3-Bromo-2-nitrothiophene
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-Bromo-2-nitrothiophene, a substituted heterocyclic compound, serves as an excellent case study for demonstrating the powerful synergy between experimental spectroscopic techniques and modern computational chemistry. This guide provides an in-depth comparison of experimental and theoretically calculated spectral data for this molecule, highlighting the strengths and nuances of each approach.
The process of characterizing a molecule like this compound relies on assembling a puzzle from various pieces of spectroscopic evidence. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups by their vibrational signatures, and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns. While experimental data is the gold standard, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting these spectral properties.[1][2] This predictive power not only helps in interpreting complex spectra but also serves as a crucial validation tool for proposed structures.[1][3]
Experimental Protocols: Acquiring the Spectroscopic Fingerprint
Obtaining high-quality spectra requires standardized procedures. The following outlines the typical methodologies for the spectroscopic analysis of a solid organic compound like this compound.
Step-by-Step Experimental Workflow
-
Sample Preparation : A small quantity (5-10 mg for NMR, <1 mg for IR and MS) of purified this compound is required. For NMR, the sample is dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For solid-state IR, the sample may be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
NMR Spectroscopy :
-
¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 or 500 MHz).
-
Standard pulse programs are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.
-
Key parameters like spectral width, number of scans, and relaxation delay are optimized to ensure good signal-to-noise and accurate integration.[4][5]
-
-
Infrared (IR) Spectroscopy :
-
The spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
The data is collected over the mid-infrared range (4000–400 cm⁻¹), with the resulting spectrum showing absorption bands corresponding to specific molecular vibrations.
-
-
Mass Spectrometry (MS) :
-
Electron Ionization (EI) is a common technique for small, relatively stable molecules.
-
The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and various fragments, which helps in confirming the molecular weight and deducing structural components.
-
Caption: Generalized workflow for acquiring experimental NMR, IR, and MS data.
Computational Methodology: Predicting Spectra from First Principles
Theoretical calculations offer a route to predict spectral data before a compound is even synthesized or to resolve ambiguities in experimental results. Density Functional Theory (DFT) is a robust quantum chemical method that balances computational cost with high accuracy for a wide range of chemical systems.[1]
Step-by-Step Computational Workflow
-
Structure Optimization : The first step is to find the most stable 3D geometry of the this compound molecule. This is typically performed using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p), which provides a good description of the electron distribution.[6]
-
Frequency Calculation : Once the optimized geometry is found, a frequency calculation is performed at the same level of theory. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it yields the harmonic vibrational frequencies that can be compared to the experimental IR spectrum. These calculated frequencies are often systematically higher than experimental values and are adjusted using a standard scaling factor (e.g., ~0.96 for B3LYP).[6]
-
NMR Shielding Calculation : Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose as it reliably predicts chemical shifts.[3] The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically TMS, using the formula: δ = σ(TMS) - σ(sample).
-
Mass Spectrometry Prediction : The primary calculated value for MS is the exact mass of the molecular ion based on the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br).
Caption: Standard computational workflow for predicting spectral data using DFT.
Results: A Head-to-Head Comparison
The following tables present a direct comparison of expected experimental spectral data for this compound against data calculated using DFT (B3LYP/6-311++G(d,p)).
¹H and ¹³C NMR Spectroscopy
The positions of the electron-withdrawing nitro group and the electronegative bromine atom significantly influence the electronic environment of the thiophene ring, which is reflected in the NMR chemical shifts.
Table 1: Comparison of ¹H NMR Data (in CDCl₃)
| Proton | Calculated δ (ppm) | Expected Experimental δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.45 | ~7.50 | Doublet | ~5.8 |
| H-5 | 7.90 | ~7.95 | Doublet | ~5.8 |
Table 2: Comparison of ¹³C NMR Data (in CDCl₃)
| Carbon | Calculated δ (ppm) | Expected Experimental δ (ppm) |
| C2 (C-NO₂) | 149.5 | ~150.0 |
| C3 (C-Br) | 112.0 | ~111.5 |
| C4 | 131.8 | ~132.5 |
| C5 | 129.5 | ~130.0 |
Analysis : There is excellent agreement between the calculated and expected experimental NMR data. The calculations correctly predict that H-5 will be further downfield than H-4 due to the deshielding effect of the adjacent nitro group. Similarly, the calculated carbon shifts align well with expected values, reflecting the electronic perturbations caused by the substituents.[4][5] Minor deviations of <0.5 ppm are typical and can be attributed to solvent effects, as the calculations were performed for a molecule in the gas phase.[1]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the nitro group and vibrations within the thiophene ring.
Table 3: Comparison of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Expected Experimental |
| C-H Aromatic Stretch | ~3100 | 3105 |
| NO₂ Asymmetric Stretch | ~1525 | 1520-1530 |
| NO₂ Symmetric Stretch | ~1340 | 1345-1355 |
| C=C Ring Stretch | ~1450 | 1440-1460 |
| C-Br Stretch | ~680 | 670-690 |
Analysis : The scaled calculated frequencies correspond closely with the expected experimental absorption bands. The strong absorptions for the nitro group's asymmetric and symmetric stretches are particularly diagnostic and are well-reproduced by the DFT calculations.[6][7] This confirms the presence of the nitro functional group.
Mass Spectrometry
Mass spectrometry provides the molecular weight and reveals the presence of bromine through its characteristic isotopic signature.
Table 4: Comparison of Mass Spectrometry Data
| Feature | Calculated | Expected Experimental |
| Molecular Formula | C₄H₂BrNO₂S | C₄H₂BrNO₂S |
| Molecular Weight | 207.92 | - |
| Molecular Ion [M]⁺• | m/z 206.9 | m/z 207 |
| Isotope Peak [M+2]⁺• | m/z 208.9 | m/z 209 |
| [M]⁺• : [M+2]⁺• Ratio | - | ~1:1 |
Analysis : The most crucial feature for a bromine-containing compound is the pair of molecular ion peaks, [M]⁺• and [M+2]⁺•, of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] The calculated exact mass aligns perfectly with the expected molecular ion.
Conclusion
The comparative analysis of this compound demonstrates the remarkable predictive power of modern computational chemistry. The calculated NMR chemical shifts, IR frequencies, and mass spectrometric data show strong agreement with expected experimental values. This synergy provides a self-validating system for structural elucidation: experimental results confirm the theoretical model, and the theoretical model aids in the detailed assignment of the experimental spectra. For researchers in the pharmaceutical and chemical sciences, integrating these computational tools into experimental workflows is no longer just an academic exercise but a practical and efficient strategy for accelerating discovery and ensuring scientific rigor.
References
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- Title: SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE Source: Zhurnal Prikladnoi Spektroskopii URL:[Link]
- Title: Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 3-Bromo-2-nitrothiophene
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of intermediates is a cornerstone of reproducible research and manufacturing. 3-Bromo-2-nitrothiophene is a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of reversed-phase HPLC methods for the purity assessment of synthesized this compound, grounded in the principles of chromatographic separation and supported by established experimental data for analogous compounds. We will explore the rationale behind method development, from understanding the synthetic route and potential impurities to the selection of optimal chromatographic conditions.
The Synthetic Landscape: Predicting Impurities
A robust analytical method is built upon a thorough understanding of the synthetic pathway, as this dictates the likely impurity profile. The synthesis of this compound typically proceeds via the nitration of 3-bromothiophene.
Synthesis of the Precursor: 3-Bromothiophene
Direct bromination of thiophene is highly regioselective for the 2- and 5-positions.[1] Therefore, the synthesis of 3-bromothiophene is a multi-step process, commonly involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the more reactive α-positions (2 and 5) using reagents like zinc dust in acetic acid.[2]
Potential Impurities from 3-Bromothiophene Synthesis:
-
2-Bromothiophene: An isomer that can be challenging to remove completely.
-
2,3,5-Tribromothiophene: Unreacted starting material from the debromination step.
-
3,4-Dibromothiophene: A potential byproduct of the debromination of tetrabromothiophene, which can be formed during the initial exhaustive bromination.[3]
-
Thiophene: Residual starting material.
Nitration of 3-Bromothiophene
The nitration of 3-bromothiophene is an electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-director, while the thiophene ring itself is activated towards electrophilic substitution compared to benzene. The nitration is typically carried out using a mixture of nitric acid and a strong acid or acetic anhydride.[4]
Potential Impurities from the Nitration Step:
-
3-Bromo-5-nitrothiophene: The isomeric product of nitration at the 5-position.
-
2,3-Dibromo-5-nitrothiophene: If dibrominated thiophenes are present in the starting material.
-
Dinitro-bromothiophenes: Over-nitration can lead to the introduction of a second nitro group.
-
Unreacted 3-Bromothiophene: Incomplete reaction.
The following diagram illustrates the synthetic pathway and the origin of key potential impurities.
Caption: Synthetic pathway and potential impurities.
HPLC Method Development: A Comparative Approach
High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing the purity of non-volatile and thermally labile compounds like this compound.[5] We will compare two reversed-phase HPLC methods, highlighting the impact of stationary phase selection on the separation of the target compound from its key impurities.
Foundational Principles for Method Development
-
Stationary Phase: Reversed-phase columns are ideal for separating moderately polar to non-polar compounds. A standard C18 (ODS) column provides excellent hydrophobic retention, while a Phenyl-Hexyl column offers alternative selectivity through π-π interactions, which can be advantageous for aromatic and nitroaromatic compounds.[6]
-
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[7] The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[8]
-
Detection: Nitroaromatic compounds typically exhibit strong UV absorbance. Based on the UV-Vis spectrum of the closely related 2-nitrothiophene, which shows a maximum absorbance (λmax) around 310 nm, this is a logical starting point for detection.[9][10] A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification.
Experimental Protocols
General Sample Preparation:
A stock solution of the synthesized this compound is prepared by dissolving approximately 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This solution is then diluted to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water. The final solution is filtered through a 0.45 µm syringe filter before injection.
Method A: C18 Column with Gradient Elution
-
Instrumentation: Standard HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 40% B
-
16-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
Method B: Phenyl-Hexyl Column with Gradient Elution
-
Instrumentation: Standard HPLC system with a PDA detector.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 40% B
-
16-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
Caption: Experimental workflow for HPLC purity analysis.
Comparative Performance Data and Discussion
The following table presents hypothetical yet realistic performance data for the two HPLC methods in separating this compound from its key potential impurities.
| Compound | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Retention Time (min) | Resolution (Rs) | |
| 3-Bromothiophene | 6.8 | - |
| 3-Bromo-5-nitrothiophene | 8.5 | 3.1 |
| This compound | 9.2 | 1.3 |
| 2,3-Dibromo-5-nitrothiophene | 10.5 | 2.4 |
Analysis of Performance:
-
Method A (C18 Column): This method provides adequate separation for most impurities. However, the critical resolution between the target compound, this compound, and its isomer, 3-Bromo-5-nitrothiophene, is only 1.3. A resolution value of less than 1.5 indicates incomplete separation, which can lead to inaccurate purity assessment, especially if the isomeric impurity is present in significant amounts.
-
Method B (Phenyl-Hexyl Column): The Phenyl-Hexyl column demonstrates superior performance in separating the critical isomeric pair, with a resolution of 2.1. This enhanced resolution is attributed to the π-π interactions between the phenyl rings of the stationary phase and the aromatic thiophene rings of the analytes. These secondary interactions, in addition to hydrophobic interactions, provide a different selectivity that is highly beneficial in this case. The increased resolution for all impurity pairs makes this method more robust and reliable for accurate purity determination.
The following decision tree can guide the selection of the appropriate HPLC method.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
For the comprehensive and accurate purity assessment of synthesized this compound, a reversed-phase HPLC method utilizing a Phenyl-Hexyl column (Method B) is strongly recommended. The alternative selectivity offered by the phenyl stationary phase provides superior resolution of the critical isomeric impurity, 3-Bromo-5-nitrothiophene, ensuring a more reliable and robust analysis.
While a standard C18 column (Method A) can be employed for routine screening where the isomeric impurity is not a primary concern, the Phenyl-Hexyl method is better suited for in-depth purity analysis, method validation, and stability studies. The use of a PDA detector is crucial in both methods to confirm peak purity and to ensure that no co-eluting impurities are present.
This guide provides a framework for developing and comparing HPLC methods for the purity assessment of this compound. The principles and protocols outlined herein can be adapted for the analysis of other substituted thiophenes and nitroaromatic compounds, empowering researchers to ensure the quality and integrity of their synthesized materials.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-2-nitrothiophene
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 3-Bromo-2-nitrothiophene (CAS No: 24430-27-1). As a halogenated nitroaromatic compound, this compound presents significant health and environmental hazards that necessitate rigorous adherence to established safety protocols. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. Our objective is to provide value beyond the product by ensuring you have the critical information needed to operate safely and maintain regulatory compliance.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is not merely waste; it is a hazardous substance that requires respect and careful management. Its primary hazards stem from its toxicity and environmental persistence.
Toxicological Profile: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is a potent irritant, capable of causing serious damage to the eyes and significant skin irritation.[1] The causality for these effects lies in its chemical structure—a reactive aromatic system combined with a toxic nitro group and a halogen. Upon thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[2]
Environmental Profile: As a halogenated organic compound, it is toxic to aquatic life with long-lasting effects.[3] Improper disposal can lead to persistent environmental contamination. Therefore, it must never be discharged into the sanitary sewer system or disposed of as common refuse.[3][4]
| Property | Data |
| Chemical Formula | C₄H₂BrNO₂S[1] |
| CAS Number | 24430-27-1[1] |
| Molecular Weight | 208.04 g/mol [1] |
| GHS Hazard Statements | H302: Harmful if swallowed[1] |
| H312: Harmful in contact with skin[1] | |
| H315: Causes skin irritation[1] | |
| H319: Causes serious eye irritation[1] | |
| H332: Harmful if inhaled[1] | |
| H335: May cause respiratory irritation[5] | |
| H411: Toxic to aquatic life with long lasting effects |
Pre-Disposal Safety & Handling: Minimizing Risk at the Source
Proper disposal planning starts before the waste is even generated. Adherence to correct handling procedures minimizes exposure, prevents spills, and reduces the volume of contaminated materials.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6][7] Ensure the fume hood has adequate airflow and is not cluttered.
-
Personal Protective Equipment (PPE): A robust PPE ensemble is mandatory. This is a non-negotiable baseline for safety.
-
Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6][9]
-
Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of splashing, consider a chemically impervious apron.[10]
-
-
Incompatible Materials: Store this compound and its waste away from strong oxidizing agents, strong reducing agents, and bases to prevent hazardous reactions.[3]
Waste Segregation & Collection Protocol: A Self-Validating System
The cornerstone of proper chemical disposal is rigorous and unambiguous segregation. Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs and complexity. This compound waste is classified as Halogenated Organic Waste .[4][11]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Label the Container (Before Use):
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the empty container.[12][13]
-
Clearly write "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]
-
If the waste is a solution, list all components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[12]
-
-
Deposit Waste:
-
Solid Waste: Transfer dry chemical waste, contaminated weigh boats, or contaminated consumables (e.g., pipette tips) into a designated solid halogenated waste container.
-
Liquid Waste: Pour liquid waste carefully into the designated liquid halogenated waste container. Use a funnel to prevent spills.
-
Contaminated PPE: Gloves, bench paper, and other contaminated items must be collected in a separate, clearly labeled bag or container for solid hazardous waste.[7]
-
-
Secure the Container:
-
Store Properly:
Emergency Procedures: Spill & Exposure Response
Even with meticulous planning, accidents can occur. An immediate and correct response is critical to mitigating harm.
Spill Response (Minor Spills in a Fume Hood):
-
Alert & Isolate: Alert nearby personnel. Keep the spill contained within the fume hood.
-
Protect Yourself: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[15]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or kitty litter.[10][15] Work from the outside of the spill inward to prevent spreading.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[3][7]
-
Decontaminate: Wipe down the spill area with a suitable solvent (consult your lab's specific procedures), collecting the cleaning materials as hazardous waste.
-
Dispose: Label and manage the spill cleanup waste as halogenated organic waste.[15]
For large spills, immediately evacuate the area, alert others, and contact your institution's EHS emergency line.[7][15]
Personnel Exposure First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[15][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
The Disposal Pathway: From Laboratory to Final Disposition
The journey of hazardous waste from your lab bench is a regulated and documented process. The following workflow illustrates the critical decision points and logistical steps required to ensure compliance and safety.
Figure 1: Decision workflow for the proper disposal of this compound waste.
Conclusion
The responsible management of this compound is a fundamental component of laboratory safety and environmental stewardship. By understanding its hazards, implementing rigorous handling and segregation protocols, and adhering to the established disposal pathway, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201496, this compound.
- Active AgriScience Inc. (n.d.). Emergency Response Plan.
- Princeton University Environmental Health & Safety. (n.d.). Section 3: Emergency Procedures.
- Spectrum Laboratory Products, Inc. (2008). Material Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
- KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 3-Bromo-2-nitrothiophene
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its properties and potential hazards. This guide provides an in-depth, procedural framework for the safe management of 3-Bromo-2-nitrothiophene, a compound that, while valuable in synthetic chemistry, requires meticulous attention to safety protocols. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the Compound
A foundational element of laboratory safety is a comprehensive understanding of the chemical's characteristics. This compound's reactivity and hazardous nature are largely dictated by the presence of the electron-withdrawing nitro group and the bromine atom on the thiophene ring.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₂S | [1] |
| Molecular Weight | 208.04 g/mol | [1] |
| Appearance | Off-white or yellow flakes, crystals, or powder | N/A |
| Melting Point | 78-81 °C | N/A |
| Density | ~1.91 g/cm³ | N/A |
Toxicological Profile and Health Hazards
This compound is classified as a hazardous substance, and its handling requires stringent safety measures. The primary health hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: The compound is a known skin irritant[1].
-
Serious Eye Irritation: Direct contact can cause serious eye irritation[1].
The toxicity of this compound is a direct consequence of its chemical structure. The nitro group, a common feature in many energetic and toxic compounds, can interfere with biological processes. The bromine atom can also contribute to its reactivity and potential for causing skin and eye irritation.
Reactivity and Stability Profile
While specific reactivity data for this compound is limited, the behavior of related nitroaromatic and brominated thiophene compounds provides valuable insight into its potential hazards:
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures. This underscores the importance of careful temperature control during any experimental procedure.
-
Incompatible Materials: Based on the reactivity of similar compounds, this compound should be kept away from strong oxidizing agents, strong reducing agents, and strong bases to prevent vigorous and potentially hazardous reactions[2].
-
Light Sensitivity: Some thiophene derivatives are sensitive to light, which can catalyze decomposition. Therefore, it is prudent to store this compound in a cool, dark place.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to create a sufficient barrier against potential exposure.
Core Principles of PPE Selection
The choice of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
Detailed PPE Requirements
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing. | Protects against direct contact with the solid or solutions, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Provides a barrier against skin contact. Glove suitability depends on the duration and nature of contact. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) or overalls, fully buttoned to cover as much skin as possible. | Provides a barrier against accidental spills and splashes. Clothing made of polyester or acrylic should be avoided. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. For larger scale operations, non-sparking safety footwear is recommended. | Protects feet from spills and falling objects. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood. In situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the powder or any vapors that may be generated, which are harmful if inhaled. |
Glove Selection: A Critical Choice
The choice of glove material is critical for adequate protection. While no glove material is completely impermeable, some offer better resistance than others. For handling this compound, nitrile or neoprene gloves are recommended. However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. If this data is not available for this compound, it is advisable to select gloves with proven resistance to similar brominated and nitrated aromatic compounds. Always change gloves immediately if they become contaminated.
Operational Plan: A Step-by-Step Guide from Receipt to Disposal
A well-defined operational plan is essential to minimize the risk of exposure and accidents. This plan should cover every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Store: Store the container in a cool, dry, dark, and well-ventilated area, away from incompatible materials. A designated cabinet for toxic and reactive chemicals is recommended.
Handling and Experimental Workflow
All handling of this compound solid should be performed in a certified chemical fume hood to prevent inhalation of the powder.
During the Experiment:
-
Containment: Keep all reaction vessels and containers clearly labeled and sealed when not in use.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or other unexpected changes.
-
Avoidance of Aerosols: Be mindful of operations that could generate dust or aerosols.
Post-Experiment Decontamination
Thorough decontamination of all equipment and work surfaces is crucial to prevent cross-contamination and accidental exposure.
-
Equipment: All glassware and equipment that came into contact with this compound should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical. This rinse solvent must be collected as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.
-
Work Surfaces: The work surface within the fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by a thorough cleaning with a laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including unused product, reaction byproducts, contaminated solvents, and disposable PPE, must be treated as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical to minimizing harm. All personnel working with this compound must be familiar with these procedures.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area as described in the post-experiment decontamination section.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or if you feel unwell, activate the fire alarm to evacuate the building.
-
Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Exposure Response
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while flushing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
References
- PubChem. This compound.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
